molecular formula C5H7ClN4 B1446418 Pyrimidine-5-carboxamidine hydrochloride CAS No. 1195613-50-3

Pyrimidine-5-carboxamidine hydrochloride

Cat. No.: B1446418
CAS No.: 1195613-50-3
M. Wt: 158.59 g/mol
InChI Key: IMOTVLZVTWTMLH-UHFFFAOYSA-N
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Description

Pyrimidine-5-carboxamidine hydrochloride is a useful research compound. Its molecular formula is C5H7ClN4 and its molecular weight is 158.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrimidine-5-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c6-5(7)4-1-8-3-9-2-4;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOTVLZVTWTMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Pyrimidine-5-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrimidine-5-carboxamidine hydrochloride is a pivotal molecular scaffold and building block in contemporary medicinal chemistry and drug development. Its structural motifs are prevalent in a variety of biologically active molecules, including antiviral and anticancer agents.[1] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind strategic experimental choices, from the selection of precursors to the application of specific analytical techniques. It is designed to equip researchers, scientists, and drug development professionals with a robust and validated framework for producing and verifying this high-value compound with confidence.

Section 1: Strategic Approach to Synthesis

The synthesis of this compound is most efficiently approached as a two-stage process. This strategy ensures high conversion rates and simplifies purification by isolating a stable, crystalline intermediate.

  • Stage 1: Formation of the Core Heterocycle. The initial and most critical stage involves the construction of the pyrimidine ring functionalized with a nitrile group. The target intermediate is Pyrimidine-5-carbonitrile . A multicomponent reaction is the preferred pathway for this step due to its atom economy and operational simplicity.

  • Stage 2: Functional Group Transformation. The second stage focuses on the chemical conversion of the cyano (-C≡N) group of the intermediate into a carboxamidine hydrochloride moiety [-C(=NH₂)Cl]. The Pinner reaction or its modern variants provide a reliable and high-yielding route for this transformation.[2]

This strategic division allows for clear checkpoints for purity and yield assessment, which is critical for the overall success of the synthesis.

G cluster_0 Stage 1: Synthesis of Intermediate cluster_1 Stage 2: Functional Group Conversion reagents Multicomponent Reagents (e.g., Aldehyde, Malononitrile, Guanidine) intermediate Pyrimidine-5-carbonitrile reagents->intermediate One-Pot Cyclocondensation pinner_reagents 1. HCl, Alcohol (e.g., Methanol) 2. NH₃ (from NH₄Cl) intermediate->pinner_reagents Purified Intermediate product Pyrimidine-5-carboxamidine Hydrochloride pinner_reagents->product Pinner Reaction G A Pyrimidine-5-carbonitrile B Imidate Hydrochloride (Intermediate) A->B  Anhydrous HCl,  Methanol (or Ethanol) @ 0°C C Pyrimidine-5-carboxamidine Hydrochloride (Product) B->C  Ammonium Chloride (NH₄Cl)  or NH₃ in Methanol G center_node Final Product: Pyrimidine-5-carboxamidine HCl nmr NMR Spectroscopy (¹H, ¹³C) center_node->nmr Structural Elucidation & Purity ir FT-IR Spectroscopy center_node->ir Functional Group ID ms Mass Spectrometry center_node->ms Molecular Weight Confirmation hplc HPLC Analysis center_node->hplc Purity & Quantification

Sources

A Technical Guide to Pyrimidine-5-carboxamidine Hydrochloride: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Pyrimidine-5-carboxamidine hydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its fundamental chemical properties, molecular structure, a representative synthetic pathway, and its significant applications in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this versatile compound.

Section 1: Core Chemical and Physical Properties

This compound is a stable, solid compound valued for its role as a synthetic intermediate.[1] Its structure combines a pyrimidine core, a fundamental heterocycle in nucleic acids, with a reactive carboxamidine group, making it an excellent starting point for chemical elaboration.[1][2] The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base.

Key physicochemical data for the compound are summarized below. It is important to distinguish between the hydrochloride salt and the free base, as properties like molecular weight will differ.

PropertyValueSource
Chemical Name This compound[1][3]
Synonyms Pyrimidin-5-yl-methanediamine hydrochloride[1][4]
CAS Number 690619-43-3[1][3][5][6]
Molecular Formula C₅H₆N₄·HCl[1][7]
Molecular Weight 158.59 g/mol [1][7]
Purity Typically ≥95% (by NMR)[1][4]
IUPAC Name (Free Base) pyrimidine-5-carboximidamide[3][6]
Molecular Weight (Free Base) 122.13 g/mol [5][6]
Storage Conditions Store at 0-8°C, keep dry[1][3]

Section 2: Molecular Structure and Representation

The structure of Pyrimidine-5-carboxamidine features a pyrimidine ring substituted at the 5-position with a carboxamidine (also known as an amidine) functional group. The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The amidine group, -C(=NH)NH₂, is a key feature, as it is a strong base and can participate in various chemical reactions and biological interactions, often acting as a bioisostere for other functional groups in drug design.

Caption: 2D structure of Pyrimidine-5-carboxamidine.

Section 3: A Representative Synthetic Pathway

While specific proprietary synthesis routes may vary, a common and logical approach to synthesizing this compound involves a two-step process starting from a suitable pyrimidine precursor. This typically involves the formation of a nitrile group, followed by its conversion to the target amidine. This methodology is well-established in heterocyclic chemistry.[8][9]

Step 1: Synthesis of Pyrimidine-5-carbonitrile

The precursor, Pyrimidine-5-carbonitrile, can be synthesized via a multi-component condensation reaction, a strategy known for its efficiency.[8][10] A variation of the Biginelli reaction is often employed, condensing an aldehyde, malononitrile (as the source of the C5-carbon and nitrile), and a reagent like guanidine to form the pyrimidine ring.

Step 2: Conversion of Nitrile to Amidine (Pinner Reaction)

The transformation of the nitrile to the amidine is classically achieved via the Pinner reaction. The nitrile is first treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (HCl gas) to form an imidate ester hydrochloride salt. This intermediate is then isolated and subsequently treated with ammonia to displace the alkoxy group, yielding the final this compound.

The workflow below illustrates this representative pathway.

G Representative Synthesis Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Amidine Formation (Pinner Reaction) reagents1 Guanidine + Malononitrile + Aldehyde equivalent intermediate1 Pyrimidine-5-carbonitrile reagents1->intermediate1 Condensation (e.g., Biginelli-type reaction) intermediate1_pinner Pyrimidine-5-carbonitrile intermediate2 Imidate Ester HCl Salt (Pinner Salt) intermediate1_pinner->intermediate2 1. Anhydrous EtOH, HCl (g) product Pyrimidine-5-carboxamidine HCl intermediate2->product 2. Ammonia (NH₃) in EtOH

Caption: A plausible two-stage synthesis route.

This self-validating protocol ensures high purity. The intermediate Pinner salt can be isolated and characterized before proceeding, providing a quality control checkpoint. The final product precipitates as the hydrochloride salt, facilitating its isolation from the reaction mixture.

Section 4: Key Applications in Research and Drug Development

This compound is not an end product but a crucial starting material. Its value lies in its ability to serve as a scaffold for building more complex, biologically active molecules.[1]

  • Anticancer and Antiviral Agents: The pyrimidine core is a well-known pharmacophore in oncology and virology.[2][11] This building block allows medicinal chemists to introduce the carboxamidine group, which can form critical hydrogen bonds with enzyme active sites, enhancing potency and selectivity for targeted therapies.[1]

  • Enzyme Inhibition: The compound and its derivatives are used as potent inhibitors in various enzyme assays, which is vital for studying metabolic pathways and disease mechanisms.[1] For instance, derivatives of pyrimidine-5-carboxamide have been explored as novel inhibitors of Nicotinamide N-methyltransferase (NNMT) for potential use in treating diabetes and metabolic syndrome.[12]

  • Inflammatory Diseases: More recently, pyrimidine-5-carboxamide derivatives have been designed as inhibitors of salt-inducible kinases (SIKs).[13] These kinases are key regulators of inflammation. By using this scaffold, researchers developed compounds that could modulate macrophage activity, showing promise for treating conditions like inflammatory bowel disease (IBD).[13]

  • Agrochemicals and Material Science: Beyond pharmaceuticals, this compound has applications in the formulation of agrochemicals like herbicides and pesticides and is being explored in polymer chemistry to create novel materials.[1]

Section 5: Safety, Handling, and Storage

While a specific, comprehensive safety profile for this compound is not widely published, data from structurally related compounds like pyrimidine-5-carboxaldehyde and pyrimidine-5-carboxamide suggest that it should be handled with care.[14][15]

  • Hazards: Assumed to be a skin, eye, and respiratory tract irritant based on analogous structures.[14][15][16]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory.[14] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes.[14][16] If inhaled, move to fresh air.[16] Seek medical attention if irritation persists.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 0-8°C, to maintain its integrity and purity.[1][3]

Conclusion

This compound is a high-value chemical tool for scientific research and development. Its unique structure, combining the biologically significant pyrimidine ring with a versatile carboxamidine handle, makes it an indispensable building block in the synthesis of targeted therapeutics. From cancer to metabolic and inflammatory diseases, its derivatives continue to fuel the discovery of next-generation medicines. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its potential in their research endeavors.

References

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  • ResearchGate. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition | Request PDF. Retrieved from [Link]

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Sources

The Diverse Biological Activity of Pyrimidine-5-carboxamide Derivatives: From Enzyme Inhibition to Cellular Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] Among its vast chemical space, derivatives featuring a carboxamide or carboxamidine moiety at the 5-position have emerged as a class of compounds with exceptionally broad and potent biological activities. This guide provides a technical overview of the synthesis, mechanisms of action, and structure-activity relationships of pyrimidine-5-carboxamide derivatives. We will explore their roles as targeted enzyme inhibitors in inflammation and metabolic disease, their cytotoxic effects against cancer cells, and their antimicrobial properties. This document synthesizes current research to offer field-proven insights and detailed experimental protocols, serving as a resource for professionals engaged in drug discovery and development.

The Pyrimidine-5-Carboxamide Core: A Privileged Scaffold

Pyrimidine and its analogues have long captured the attention of chemists and pharmacologists due to their extensive biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][3] The pyrimidine-5-carboxamide framework, in particular, acts as a "privileged scaffold"—a molecular structure that is capable of binding to multiple, distinct biological targets with high affinity. This versatility has led to the development of derivatives that show promise in treating a wide array of diseases, from cancer to metabolic disorders.[2][4] The frequent use of the hydrochloride salt form of the corresponding carboxamidines is a practical choice to enhance aqueous solubility and improve the compound's handling characteristics for research and development.[5]

Foundational Synthetic Strategies

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Pyrimidine-5-carboxamide derivatives are often synthesized through robust and efficient methods, most notably a multicomponent reaction based on the Biginelli condensation.[6]

A common pathway involves the one-pot condensation of an aromatic aldehyde, malononitrile, and a guanidine salt (like guanidine hydrochloride) in a suitable solvent such as ethanol under reflux. This reaction directly constructs the 2,4-diaminopyrimidine-5-carbonitrile core. The resulting nitrile is a versatile intermediate that can be hydrolyzed, often under acidic conditions (e.g., using concentrated sulfuric acid), to yield the desired primary carboxamide.

G cluster_reactants Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_final Final Product A Aromatic Aldehyde D One-Pot Condensation (Biginelli-type Reaction) Ethanol, Reflux A->D B Malononitrile B->D C Guanidine HCl C->D E 2,4-Diaminopyrimidine- 5-carbonitrile D->E F Hydrolysis (e.g., conc. H₂SO₄) E->F G Pyrimidine-5-carboxamide Derivative F->G

General workflow for the synthesis of pyrimidine-5-carboxamide derivatives.

Key Biological Activities & Therapeutic Targets

The functional versatility of the pyrimidine-5-carboxamide scaffold allows its derivatives to modulate a variety of biological pathways with high specificity and potency.

Anti-inflammatory Activity via Salt-Inducible Kinase (SIK) Inhibition

A significant breakthrough has been the discovery of pyrimidine-5-carboxamide derivatives as potent inhibitors of salt-inducible kinases (SIKs).[7][8] SIKs are crucial regulators of the inflammatory response, particularly by controlling the balance between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes.[7]

Mechanism of Action: By inhibiting SIKs, these compounds prevent the phosphorylation of transcriptional coactivators, leading to an upregulation of the anti-inflammatory cytokine IL-10 and a concurrent reduction in the pro-inflammatory cytokine IL-12.[7][8] This dual action effectively dampens the inflammatory cascade, making these compounds promising candidates for treating inflammatory bowel disease (IBD) and other autoimmune disorders.[7][8] A notable example, compound 8h, was developed through a molecular hybridization strategy to improve upon an earlier inhibitor, resulting in excellent metabolic stability and in vivo exposure.[7]

G cluster_pathway Macrophage Inflammatory Signaling SIK SIK Enzyme CREB_Coactivators CREB Coactivators SIK->CREB_Coactivators phosphorylates & inhibits IL12 Pro-inflammatory Cytokine (IL-12) SIK->IL12 indirectly promotes IL10 Anti-inflammatory Cytokine (IL-10) CREB_Coactivators->IL10 promotes transcription Inflammation_Up Inflammation IL12->Inflammation_Up Inflammation_Down Resolution IL10->Inflammation_Down Inhibitor Pyrimidine-5-carboxamide Derivative Inhibitor->SIK INHIBITS

Mechanism of SIK inhibition by pyrimidine-5-carboxamide derivatives.
Anticancer Activity: A Multi-Target Approach

Pyrimidine derivatives have long been a cornerstone of cancer chemotherapy, with fluorouracil (5-FU) being a classic example. Modern pyrimidine-5-carboxamide derivatives exhibit potent anticancer activity through various mechanisms, including targeted enzyme inhibition and broad cytotoxicity.[9][10][11]

Mechanisms of Action:

  • Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors that contributes to inflammation and cell proliferation.[9] Others have shown inhibitory activity against telomerase, an enzyme critical for the immortal phenotype of cancer cells.[10]

  • Cytotoxicity: Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a range of cancer cell lines, including those derived from pancreatic, breast, and gastric cancers.[10][12][13] In one study, a novel derivative, R2, showed significantly enhanced cytotoxicity against the PanC-1 pancreatic cancer cell line, with an IC50 value of 52.68 µg/mL, marking a substantial improvement over the standard-of-care drug 5-FU.[12][13]

Compound ID Cancer Cell Line Biological Activity (IC₅₀) Reference
Derivative 8eMGC-803 (Gastric)Potent Telomerase Inhibitor (1.02 µM)[10]
Derivative R2PanC-1 (Pancreatic)52.68 µg/mL[12][13]
5-FluorouracilPanC-1 (Pancreatic)>100 µg/mL (in same study)[12]
Derivative 2dA549 (Lung)Strong cytotoxicity at 50 µM[11]
Antimicrobial and Antiprotozoal Activity

The pyrimidine core is essential for the synthesis of nucleic acids, making enzymes in this pathway attractive targets for antimicrobial agents. Derivatives of pyrimidine-5-carboxamide have demonstrated significant activity against a spectrum of pathogens.

  • Antibacterial and Antifungal: Studies have confirmed activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and fungi such as Aspergillus niger and Candida albicans.[14]

  • Antiprotozoal: Dihydropyrimidine-5-carboxamide derivatives have been developed as selective inhibitors of dihydrofolate reductase (DHFR) in Leishmania major, the parasite responsible for leishmaniasis. This targeted inhibition disrupts the parasite's folate metabolism, demonstrating the potential of this scaffold in treating neglected tropical diseases.[15]

Metabolic Regulation through NNMT Inhibition

Beyond inflammation and oncology, these derivatives have been identified as potent inhibitors of Nicotinamide N-methyltransferase (NNMT).[16] NNMT is an enzyme implicated in the pathology of metabolic diseases, including type 2 diabetes and obesity.[16] Its inhibition is a novel therapeutic strategy to improve insulin sensitivity and manage metabolic syndrome. The discovery of orally bioavailable pyrimidine-5-carboxamide NNMT inhibitors represents a significant advancement in this area.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring structure.[3][17]

  • General Principle: Modifications to aryl groups attached to the pyrimidine core can drastically alter potency and selectivity. For instance, in the development of COX-2 inhibitors, the presence of electron-withdrawing groups on a phenyl substituent was found to enhance inhibitory activity.[9]

  • Optimizing Drug-like Properties: In the case of SIK inhibitors, a molecular hybridization strategy was employed. By modifying the parent compound HG-9-91-01, researchers developed derivative 8h with not only favorable SIK1/2 selectivity but also vastly improved metabolic stability and in vivo exposure, highlighting the power of iterative medicinal chemistry.[7][8]

G cluster_sar General Scaffold for SAR cluster_info Key Modification Points PyScaffold R1 R1 (Aryl Group): - Influences target selectivity (e.g., kinase binding). - Electron-withdrawing groups can enhance activity (COX-2). R2 R2 & R3 (Amino Substituents): - Modulate solubility and cell permeability. - Can form key hydrogen bonds with target protein. R4 R4 (Amide Substituent): - Critical for target engagement. - Modifies pharmacokinetic properties.

Key regions for modification on the pyrimidine-5-carboxamide scaffold.

Foundational Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of a 2,4-Diamino-6-aryl-pyrimidine-5-carboxamide

This protocol is adapted from established Biginelli-type condensation and subsequent hydrolysis procedures.

  • Step 1: Synthesis of the Carbonitrile Intermediate

    • To a 100 mL round-bottom flask, add the selected aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and guanidine hydrochloride (12 mmol, 1.15 g).

    • Add absolute ethanol (30 mL) to the flask.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

    • Once complete, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the 2,4-diamino-6-aryl-pyrimidine-5-carbonitrile intermediate.

  • Step 2: Hydrolysis to the Carboxamide

    • Carefully add the dried carbonitrile intermediate (5 mmol) in small portions to a flask containing chilled concentrated sulfuric acid (10 mL) with stirring.

    • Allow the mixture to stir at room temperature for 24 hours.

    • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrimidine-5-carboxamide derivative.

    • Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation by MTT Assay

This protocol describes a standard colorimetric assay to determine the cytotoxic effects of a compound on a cancer cell line.[11][12][13]

  • Cell Seeding:

    • Culture cancer cells (e.g., PanC-1) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of media containing the various concentrations of the test compound to the wells.

    • Include "vehicle control" wells (containing only media with the same percentage of DMSO as the test wells) and "untreated control" wells. A positive control (e.g., Doxorubicin) should also be included.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Data Acquisition:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Pyrimidine-5-carboxamide hydrochloride derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as specific inhibitors of kinases and metabolic enzymes, coupled with their broad-spectrum anticancer and antimicrobial activities, establishes them as a rich source for lead discovery.

Future research should focus on several key areas. A deeper investigation into their pharmacokinetic and pharmacodynamic profiles is essential to translate potent in vitro activity into in vivo efficacy.[18][19] The exploration of this scaffold against other emerging therapeutic targets is warranted. Finally, leveraging computational chemistry and structure-based design will undoubtedly accelerate the optimization of these derivatives into next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

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  • Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2021). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. European Journal of Medicinal Chemistry. [Link]

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"in vitro evaluation of Pyrimidine-5-carboxamidine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine-5-carboxamidine Hydrochloride

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This compound, a specific derivative, presents as a highly valuable compound for further investigation. Its chemical structure, featuring a reactive carboxamidine group, makes it not only a key building block for the synthesis of more complex molecules, particularly antiviral and anticancer agents, but also a candidate for direct biological activity through enzyme inhibition[1][2].

Published research on closely related pyrimidine-5-carboxamide analogs has revealed a broad spectrum of biological activities, including potent antimicrobial, cytotoxic, and specific enzyme-inhibitory effects[3][4]. This body of evidence provides a strong rationale for a comprehensive in vitro evaluation of this compound. This guide offers a structured, field-proven approach for researchers and drug development professionals to systematically characterize its biological profile, moving from broad phenotypic screening to specific, mechanism-of-action studies.

Part 1: Foundational Analysis: Purity and Structural Confirmation

Before commencing any biological evaluation, the identity, purity, and stability of the test compound must be rigorously established. This is a non-negotiable step to ensure that any observed biological effects are attributable to this compound and not to impurities or degradation products.

Core Protocols:

  • Structural Confirmation :

    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure and proton/carbon environments, matching them to the expected molecular framework.

    • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

  • Purity Assessment :

    • High-Performance Liquid Chromatography (HPLC) : An HPLC method with a suitable column (e.g., C18) and mobile phase should be developed to assess the purity of the compound. Purity should ideally be >95% for use in biological assays.

  • Solubility Determination :

    • The solubility of the compound in relevant assay buffers and in dimethyl sulfoxide (DMSO), the most common solvent for compound storage, must be determined to prevent precipitation during experiments.

Part 2: A Tiered Strategy for In Vitro Biological Evaluation

A logical, tiered approach is recommended to efficiently screen for biological activity and subsequently elucidate the mechanism of action. This strategy begins with broad-spectrum assays to identify potential areas of interest, followed by more focused, target-based assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Target Validation & Selectivity Cytotoxicity Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (Kinase, DPYD, COX) Cytotoxicity->Enzyme_Inhibition If cytotoxic, what are the targets? Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis_Assay If cytotoxic, what is the mechanism? Antimicrobial Antimicrobial Selectivity_Profiling Selectivity Profiling (e.g., Kinase Panel) Enzyme_Inhibition->Selectivity_Profiling Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Compound Pyrimidine-5- carboxamidine HCl Compound->Cytotoxicity Is it cytotoxic? Compound->Antimicrobial Is it antimicrobial?

Caption: Tiered workflow for in vitro evaluation.

Tier 1: Cytotoxicity and Antimicrobial Screening

The initial screening aims to determine the compound's general effect on cell viability and its potential as an antimicrobial agent, activities for which related pyrimidine derivatives are known[5][6].

2.1.1 General Cytotoxicity Screening

  • Causality & Rationale : The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable indicator of cell viability.[7] A reduction in metabolic activity in the presence of the compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This is a foundational assay in anticancer drug discovery, where many pyrimidine analogs have shown promise.[3][5][8]

  • Experimental Protocol: MTT Assay

    • Cell Culture : Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (DMSO only) and a "no treatment" control.

    • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

    • MTT Addition : Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours. Living cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]

    • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

    • Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

  • Data Presentation: Cytotoxicity Profile

    Cell Line Compound IC₅₀ (µM) Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
    A549 Experimental Value Reference Value
    MCF-7 Experimental Value Reference Value

    | HCT-116 | Experimental Value | Reference Value |

2.1.2 Antimicrobial Activity Screening

  • Causality & Rationale : The pyrimidine core is present in many known antimicrobial agents. Therefore, assessing the compound's ability to inhibit the growth of pathogenic bacteria and fungi is a logical screening step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth.

  • Experimental Protocol: Broth Microdilution for MIC Determination

    • Microorganism Preparation : Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) according to CLSI guidelines.

    • Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to create a range of concentrations.

    • Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

    • Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • Data Analysis : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration well with no visible growth.

  • Data Presentation: Antimicrobial Spectrum

    Organism Strain (e.g., ATCC) MIC (µg/mL) Standard Drug MIC (µg/mL)
    S. aureus (Gram +) ATCC 29213 Experimental Value Ciprofloxacin
    E. coli (Gram -) ATCC 25922 Experimental Value Ciprofloxacin

    | C. albicans (Fungus) | ATCC 90028 | Experimental Value | Fluconazole |

Tier 2: Mechanistic Investigation & Target-Based Assays

If Tier 1 screening reveals significant biological activity (e.g., low µM cytotoxicity), the next step is to investigate the underlying mechanism. Enzyme inhibition is a primary mechanism through which pyrimidine derivatives exert their therapeutic effects.[10][11]

2.2.1 Kinase Inhibition Assays

  • Causality & Rationale : Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many pyrimidine derivatives have been successfully developed as kinase inhibitors (e.g., PIM-1, VEGFR-2)[3][12]. The carboxamidine group can form key hydrogen bonds within the ATP-binding pocket of kinases, making this a high-priority target class to investigate.

  • Experimental Protocol: Generic In Vitro Kinase Assay (e.g., ADP-Glo™)

    • Reagent Preparation : Prepare kinase reaction buffer, the specific kinase of interest (e.g., PIM-1), its corresponding substrate peptide, and ATP.

    • Compound Plating : Serially dilute this compound in assay buffer in a multi-well plate.

    • Kinase Reaction : Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, generating ADP.

    • Signal Generation : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Luminescence Detection : Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal proportional to the amount of ADP formed (and thus, kinase activity).

    • Data Analysis : Measure luminescence on a plate reader. A potent inhibitor will result in a low signal. Calculate the IC₅₀ value from the dose-response curve.

G Kinase Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Pyrimidine-5- carboxamidine Inhibitor->Kinase blocks ATP binding

Caption: Principle of a competitive kinase inhibition assay.

2.2.2 Dihydropyrimidine Dehydrogenase (DPYD) Inhibition Assay

  • Causality & Rationale : DPYD is the rate-limiting enzyme in the catabolism of pyrimidines.[10] As a pyrimidine analog, the test compound is a logical candidate inhibitor. Inhibition of DPYD is clinically relevant for modulating the toxicity of fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil.[10]

  • Experimental Protocol: Colorimetric DPYD Inhibition Assay [10]

    • Reagent Preparation : Prepare an assay buffer, a working solution of purified DPYD enzyme, a substrate/cofactor mix (e.g., Uracil and NADPH), and a detection reagent mix (e.g., WST-1 tetrazolium salt and an electron mediator).

    • Assay Setup : In a 96-well plate, add diluted test compound or vehicle control.

    • Enzyme Addition & Pre-incubation : Add the DPYD enzyme solution to all wells (except "No Enzyme Control") and pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Reaction Initiation : Add the Substrate/Cofactor Mix to all wells to start the reaction. Incubate for 30-60 minutes at 37°C.

    • Detection : Stop the reaction by adding the Detection Reagent Mix. The amount of reduced tetrazolium salt (formazan dye) is proportional to the DPYD activity.

    • Measurement : Incubate until sufficient color develops in the control wells and measure absorbance at 450 nm.

    • Data Analysis : Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.

2.2.3 Apoptosis Induction Assay

  • Causality & Rationale : If the compound shows significant cytotoxicity, it is critical to determine if the mode of cell death is programmed (apoptosis) or necrotic. Apoptosis is a preferred mechanism for anticancer drugs. Pyrimidine derivatives are known to induce apoptosis.[3][8] This assay uses Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a dye that enters non-viable cells) to differentiate between healthy, apoptotic, and necrotic cells.

  • Experimental Protocol: Annexin V/PI Staining with Flow Cytometry

    • Cell Treatment : Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.

    • Staining : Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation : Incubate in the dark at room temperature for 15 minutes.

    • Data Acquisition : Analyze the stained cells using a flow cytometer.

    • Data Analysis : Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Conclusion and Forward Outlook

This technical guide outlines a comprehensive and logically structured workflow for the in vitro evaluation of this compound. By progressing from broad phenotypic screens to specific, target-based mechanistic assays, researchers can efficiently build a detailed profile of the compound's biological activities. Positive results from this workflow—such as potent and selective enzyme inhibition or cancer cell-specific cytotoxicity via apoptosis—would provide a strong foundation for further preclinical development, including lead optimization, pharmacokinetic studies, and eventual in vivo efficacy testing. The versatility of the pyrimidine scaffold suggests that this compound holds significant potential, warranting the rigorous scientific inquiry detailed herein.

References

  • Source: Not specified, available through Google search snippet.
  • Title: Application Note & Protocol: In Vitro Enzyme Inhibition Assay for Pyrimidine-2,4-diones Source: Benchchem URL
  • Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: MDPI URL
  • Title: Application Notes and Protocols for Testing Pyrimidine-Based Enzyme Inhibitors Source: Benchchem URL
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  • Title: Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines Source: PMC - PubMed Central URL
  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Publishing URL
  • Title: Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives Source: ResearchGate URL
  • Title: Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery Source: Benchchem URL
  • Title: Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes Source: ACS Medicinal Chemistry Letters URL
  • Title: this compound Source: Chem-Impex URL
  • Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives Source: PMC - NIH URL
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  • Title: Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: NIH URL
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Sources

An In-Depth Technical Guide to Exploratory Studies on Pyrimidine-5-carboxamidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of pyrimidine-5-carboxamidine hydrochloride analogs. This class of compounds holds significant promise across various therapeutic areas due to the versatile nature of the pyrimidine scaffold. This document moves beyond a simple recitation of facts to offer field-proven insights into the strategic rationale behind experimental design, synthesis, and evaluation of these promising molecules.

Section 1: The Pyrimidine-5-carboxamidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, found in the very building blocks of life, DNA and RNA.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The introduction of a carboxamidine group at the 5-position significantly alters the electronic and steric properties of the pyrimidine core. The protonated amidine moiety, present in the hydrochloride salt form, can act as a potent hydrogen bond donor and engage in crucial interactions with biological targets. This feature makes pyrimidine-5-carboxamidine analogs particularly attractive for targeting enzymes such as kinases and transferases, where interactions with hinge regions or catalytic residues are paramount for inhibition.[1][4]

The hydrochloride salt form is often preferred in early-stage drug discovery due to its generally improved aqueous solubility and stability, which are critical for reliable in vitro screening and in vivo studies.[5][6]

Section 2: Synthetic Strategies: From Precursors to Final Compounds

The synthesis of this compound analogs typically begins with the construction of a substituted pyrimidine-5-carbonitrile precursor. This precursor offers a stable and versatile handle for the subsequent conversion to the target carboxamidine.

Synthesis of Pyrimidine-5-carbonitrile Precursors

A common and efficient method for the synthesis of the pyrimidine-5-carbonitrile core is a one-pot, three-component Biginelli-type reaction.[7] This reaction involves the condensation of an aromatic aldehyde, malononitrile, and a guanidine or urea derivative.

Experimental Protocol: One-Pot Synthesis of a Pyrimidine-5-carbonitrile Precursor

Rationale: This protocol leverages the efficiency of multicomponent reactions to rapidly generate structural diversity in the pyrimidine core. The choice of ammonium chloride as a catalyst offers a mild and environmentally friendly option.[7]

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Urea or Thiourea (1.2 eq)

  • Ammonium chloride (20 mol%)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the substituted aromatic aldehyde, malononitrile, urea/thiourea, and ammonium chloride in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrimidine-5-carbonitrile.

Conversion to this compound via the Pinner Reaction

The Pinner reaction is the classical and most reliable method for converting nitriles to the corresponding imidates, which are then readily transformed into amidines.[8][9] This reaction must be conducted under strictly anhydrous conditions to prevent the formation of unwanted ester byproducts.

Experimental Protocol: Pinner Reaction for the Synthesis of this compound

Rationale: This protocol is designed to ensure the formation of the intermediate Pinner salt (an imidate hydrochloride) in a moisture-free environment, which is critical for a successful conversion to the final carboxamidine hydrochloride.

Materials:

  • Substituted pyrimidine-5-carbonitrile (1.0 eq)

  • Anhydrous ethanol (sufficient to dissolve the nitrile)

  • Dry hydrogen chloride (gas)

  • Anhydrous diethyl ether

  • Ammonia (saturated solution in anhydrous ethanol)

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve the pyrimidine-5-carbonitrile in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

    • Cool the solution in an ice bath (0-5 °C).

    • Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains low.

    • Seal the flask and store it in a refrigerator for 24-48 hours, allowing the Pinner salt to precipitate.

    • Collect the precipitated Pinner salt by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

  • Conversion to the Carboxamidine Hydrochloride:

    • Suspend the dried Pinner salt in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Slowly add a saturated solution of ammonia in anhydrous ethanol to the suspension with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours.

    • The formation of ammonium chloride as a byproduct will be observed.

    • Filter the reaction mixture to remove the ammonium chloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude pyrimidine-5-carboxamidine.

    • Dissolve the crude product in a minimal amount of hot ethanol and add ethereal HCl to precipitate the hydrochloride salt.

    • Collect the pure this compound by filtration, wash with anhydrous diethyl ether, and dry.

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Precursor Synthesis (Biginelli-type Reaction) cluster_1 Amidine Formation (Pinner Reaction) Aldehyde Substituted Aromatic Aldehyde Precursor Pyrimidine-5-carbonitrile Aldehyde->Precursor Malononitrile Malononitrile Malononitrile->Precursor Urea Urea/Thiourea Urea->Precursor PinnerSalt Pinner Salt (Imidate Hydrochloride) Precursor->PinnerSalt Dry HCl, Anhydrous EtOH AmidineHCl Pyrimidine-5-carboxamidine Hydrochloride PinnerSalt->AmidineHCl Ammonia in EtOH, then Ethereal HCl

Synthetic workflow for this compound analogs.

Section 3: Biological Evaluation: Unveiling Therapeutic Potential

A systematic approach to the biological evaluation of novel pyrimidine-5-carboxamidine analogs is crucial for identifying promising lead compounds. The initial screening cascade should be designed to assess their activity against relevant targets and cell lines, followed by more in-depth mechanistic studies.

In Vitro Assays

3.1.1. Kinase Inhibition Assays

The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[10] Therefore, screening new analogs against a panel of therapeutically relevant kinases is a logical starting point.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: MERTK)

Rationale: This protocol provides a framework for assessing the direct inhibitory activity of the synthesized compounds against a specific kinase target. Radiometric assays are a gold standard for their sensitivity and reliability.[11]

Materials:

  • Recombinant human MERTK enzyme

  • Myelin basic protein (MBP) as a substrate

  • [γ-³³P]ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the test compound, and the MERTK enzyme.

  • Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP.

  • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the phosphorylated MBP on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

3.1.2. Antimicrobial Susceptibility Testing

Pyrimidine derivatives have shown significant potential as antimicrobial agents.[3] The minimum inhibitory concentration (MIC) is a key parameter to quantify their antibacterial and antifungal activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Rationale: This broth microdilution method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.

  • Add the standardized inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cellular Assays

Cell-based assays are essential to confirm that the observed in vitro activity translates to a cellular context and to assess the cytotoxic profile of the compounds.

3.2.1. Antiproliferative Assays

For anticancer applications, it is crucial to evaluate the ability of the compounds to inhibit the growth of cancer cell lines.

Experimental Protocol: MTT Antiproliferative Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and high-throughput method for evaluating the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

The following diagram outlines a typical biological evaluation workflow:

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Start Synthesized Pyrimidine-5-carboxamidine Analogs KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay MICAssay Antimicrobial MIC Determination Start->MICAssay CellAssay Antiproliferative Cell-based Assay KinaseAssay->CellAssay Active Compounds MICAssay->CellAssay Active Compounds ToxicityAssay Cytotoxicity Assay (Normal Cell Lines) CellAssay->ToxicityAssay SAR Structure-Activity Relationship (SAR) Studies ToxicityAssay->SAR Selective Hits ADME In Vitro ADME/ Tox Profiling SAR->ADME

Workflow for the biological evaluation of pyrimidine-5-carboxamidine analogs.

Section 4: Structure-Activity Relationship (SAR) and Data Interpretation

Systematic structural modifications of the initial hits are essential for optimizing their potency, selectivity, and drug-like properties. Key positions for modification on the pyrimidine-5-carboxamidine scaffold include:

  • Position 2: Substituents at this position can influence interactions with the hinge region of kinases or other target proteins.

  • Position 4: This position is often a key vector for exploring different substituents to modulate potency and selectivity.

  • Position 6: Modifications here can impact the overall conformation and physicochemical properties of the molecule.

  • Substituents on aromatic rings: Varying the electronic and steric properties of substituents on any appended aromatic rings can fine-tune target engagement and pharmacokinetic properties.

The following tables present hypothetical data for a series of pyrimidine-5-carboxamidine analogs to illustrate how SAR data can be organized and interpreted.

Table 1: Kinase Inhibitory Activity of Pyrimidine-5-carboxamidine Analogs

CompoundR1 (Position 2)R2 (Position 4)MERTK IC50 (nM)[11]HPK1 IC50 (nM)[1]SIK2 IC50 (nM)[12]
1a -NH2-phenyl150250500
1b -NH24-fluorophenyl75180420
1c -NH23,4-dichlorophenyl2590280
2a -methylamino-phenyl200310650

From this hypothetical data, one could infer that electron-withdrawing groups on the 4-phenyl ring enhance MERTK inhibitory activity.

Table 2: Antimicrobial Activity of Pyrimidine-5-carboxamidine Analogs

CompoundR1 (Position 2)R2 (Position 4)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3a -NH2-phenyl1632>64
3b -NH24-chlorophenyl81632
3c -NH24-methoxyphenyl3264>64
4a -pyrrolidinyl-phenyl4816

This hypothetical data suggests that a lipophilic substituent at the 2-position, such as a pyrrolidinyl group, may improve broad-spectrum antimicrobial activity.

Section 5: Physicochemical Properties: A Bridge to In Vivo Studies

For a compound to be a viable drug candidate, it must possess acceptable physicochemical properties. Early assessment of solubility and stability is crucial to avoid costly late-stage failures.[6][13]

Solubility: Pyrimidine-5-carboxamidine hydrochlorides are generally expected to have good aqueous solubility.[5] However, this should be experimentally verified, as the overall lipophilicity of the molecule can significantly impact this property. Both kinetic and thermodynamic solubility should be assessed.[6]

Stability: The chemical stability of the analogs should be evaluated in relevant physiological media (e.g., simulated gastric and intestinal fluids) and in the presence of liver microsomes to assess their metabolic stability.[14]

The following diagram illustrates the interplay between different stages of exploratory research:

G Synthesis Chemical Synthesis & Analog Design BioEval Biological Evaluation (In Vitro & Cellular) Synthesis->BioEval SAR SAR Analysis & Data Interpretation BioEval->SAR SAR->Synthesis Iterative Design PhysChem Physicochemical Characterization SAR->PhysChem Prioritized Hits InVivo In Vivo Studies (PK/PD & Efficacy) PhysChem->InVivo Lead Candidates

Iterative cycle of drug discovery for pyrimidine-5-carboxamidine analogs.

Conclusion

The exploration of this compound analogs represents a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with the potential for potent and selective target engagement, makes them an attractive scaffold for medicinal chemists. A well-structured research plan, integrating rational design, efficient synthesis, and a comprehensive biological and physicochemical evaluation, is paramount for unlocking the full therapeutic potential of this promising class of molecules. This guide provides a robust framework for such an endeavor, emphasizing the importance of understanding the "why" behind the "how" in every experimental step.

References

  • Results of antimicrobial activity IC50 was calculated and tabulated in... - ResearchGate. (n.d.). Retrieved from [Link]

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  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed. (2023, August 5). Retrieved from [Link]

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  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (n.d.). Retrieved from [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. - ResearchGate. (n.d.). Retrieved from [Link]

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  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12). Retrieved from [Link]

  • Current status and future scenario of pyrimidine derivatives having antimicrobial potential - Der Pharma Chemica. (n.d.). Retrieved from [Link]

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The Discovery and Development of Novel Pyrimidine-5-carboxamidine Hydrochloride Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the discovery, synthesis, characterization, and biological evaluation of novel Pyrimidine-5-carboxamidine hydrochloride compounds. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents. This document moves beyond a standard recitation of facts to provide field-proven insights into the rationale behind experimental choices and to offer a self-validating framework for the protocols described.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life. Its versatile chemistry allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The introduction of a carboxamidine group at the 5-position, particularly as a hydrochloride salt, offers a unique opportunity to modulate the physicochemical properties of the parent pyrimidine, enhancing its potential as a drug candidate. This guide will delve into the specifics of this promising class of compounds.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrimidine ring, followed by the formation of the carboxamidine moiety and its subsequent conversion to the hydrochloride salt.

Part 1: Synthesis of the Pyrimidine-5-carbonitrile Precursor

A common and efficient method for the synthesis of the pyrimidine-5-carbonitrile precursor is a variation of the Biginelli reaction, a one-pot three-component condensation.[1][4] This reaction offers a straightforward route to highly functionalized pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-4-(aryl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted aromatic aldehyde (10 mmol), malononitrile (10 mmol), and guanidine hydrochloride (12 mmol) in ethanol (30 mL).

  • Catalysis: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.5 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure of the synthesized pyrimidine-5-carbonitrile using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Conversion to this compound via the Pinner Reaction

The conversion of the pyrimidine-5-carbonitrile to the corresponding carboxamidine is effectively achieved through the Pinner reaction.[2][5][6][7][8] This reaction involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride (Pinner salt), which is then reacted with ammonia to yield the desired amidine hydrochloride.

Experimental Protocol: Synthesis of this compound

  • Formation of the Pinner Salt: Suspend the pyrimidine-5-carbonitrile (5 mmol) in anhydrous ethanol (20 mL) in a flame-dried, three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer. Cool the mixture in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred suspension for 1-2 hours. Seal the flask and stir at room temperature for 24-48 hours, during which time the Pinner salt will precipitate.

  • Isolation of the Pinner Salt (Optional but Recommended): Collect the precipitated Pinner salt by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to the Amidine Hydrochloride: Suspend the Pinner salt in a saturated solution of ammonia in anhydrous ethanol. Stir the mixture at room temperature in a sealed vessel for 12-24 hours.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to yield the pure this compound.

  • Characterization: Confirm the final structure by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the C=N stretching vibration in the IR spectrum and the characteristic signals for the amidinium protons in the ¹H NMR spectrum are indicative of successful synthesis.

Troubleshooting the Synthesis:

Issue Potential Cause Troubleshooting Steps
Low yield in Biginelli reaction Suboptimal catalyst, incorrect temperature, or impure reactants.Screen different catalysts (e.g., Lewis acids), optimize the reaction temperature, and ensure the purity of starting materials.[9]
Formation of side products in Pinner reaction Presence of water.Ensure strictly anhydrous conditions and use freshly prepared anhydrous HCl in ethanol.[9]
Incomplete conversion of nitrile to amidine Insufficient reaction time or incomplete formation of the Pinner salt.Extend the reaction times for both steps and ensure complete saturation with HCl gas.
Difficulty in isolating the product Product is highly soluble in the reaction solvent.Use a different solvent system for precipitation or purification.

Characterization of this compound Compounds

A thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. The following analytical techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule, such as the C=N of the pyrimidine ring and the C=N of the amidine group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Biological Evaluation: Unveiling the Therapeutic Potential

This compound derivatives have shown promise in a variety of therapeutic areas, most notably as kinase inhibitors and anti-inflammatory agents.

Kinase Inhibition: Targeting Spleen Tyrosine Kinase (Syk)

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[4][10] Its dysregulation is implicated in several inflammatory and autoimmune diseases, making it an attractive therapeutic target.

Syk Kinase Signaling Pathway:

Upon activation of immune receptors such as the B-cell receptor (BCR) or Fc receptors, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated.[11][12] Activated Syk then phosphorylates a cascade of downstream signaling molecules, including phospholipase Cγ (PLCγ), Vav, and phosphoinositide 3-kinase (PI3K).[11][12] This ultimately leads to the activation of transcription factors like NF-κB and NFAT, which drive the expression of pro-inflammatory cytokines and other mediators of the immune response.[12]

Syk_Signaling_Pathway BCR_FcR BCR / FcR Activation Syk Syk Activation BCR_FcR->Syk PLCg PLCγ Syk->PLCg Vav Vav Syk->Vav PI3K PI3K Syk->PI3K Downstream Downstream Effectors PLCg->Downstream Vav->Downstream PI3K->Downstream NFkB NF-κB Activation Downstream->NFkB NFAT NFAT Activation Downstream->NFAT Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines NFAT->Cytokines

Caption: Simplified Syk Kinase Signaling Pathway.

Experimental Protocol: In Vitro Syk Kinase Inhibition Assay

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition is observed as an increase in luminescence.

  • Reagents and Materials: Recombinant human Syk enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and a luminescence-based ATP detection reagent.

  • Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the Syk enzyme and the substrate. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30 °C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP by adding the detection reagent and measuring the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Structure-Activity Relationship (QSAR) Insights:

QSAR studies on pyrimidine-based kinase inhibitors have revealed that the nature and position of substituents on the pyrimidine ring significantly influence their inhibitory activity and selectivity.[13][14] For Syk inhibitors, modifications at the 2- and 4-positions of the pyrimidine ring are often explored to optimize interactions with the kinase active site. The 5-carboxamidine group can form crucial hydrogen bonds with the hinge region of the kinase.

Table of Representative Biological Data:

Compound IDR¹ Substituent (Position 2)R² Substituent (Position 4)Syk IC₅₀ (nM)
Lead Compound A -NH₂-phenyl150
Analog A-1 -NHCH₃-phenyl85
Analog A-2 -NH₂-(4-fluorophenyl)55
Analog A-3 -NH₂-(3-methoxyphenyl)120
PYR-CARB-01 -NH₂-(4-hydroxyphenyl)25

Note: The data presented in this table is illustrative and intended to demonstrate the impact of structural modifications on Syk inhibitory activity.

Anti-Inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed using various in vitro and in vivo models. A common in vitro assay involves measuring the inhibition of pro-inflammatory cytokine production in immune cells.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percent inhibition of cytokine production and determine the IC₅₀ values.

Safety and Handling

This compound compounds should be handled with care in a laboratory setting. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[2]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion and Future Directions

The discovery of novel this compound compounds represents a promising avenue for the development of new therapeutic agents, particularly in the areas of inflammation, autoimmune diseases, and oncology. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries for structure-activity relationship studies. The potent and selective inhibition of key signaling molecules like Syk kinase highlights the potential of this scaffold.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of their mechanisms of action and evaluation in relevant disease models will be crucial for their translation into clinical candidates. This guide provides a solid foundation for researchers to embark on or advance their investigations into this exciting class of molecules.

References

  • Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (URL not available)
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  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC - PubMed Central. ([Link])

  • General mechanism of SYK activation and SYK-mediated signaling - ResearchGate. ([Link])

  • The SYK tyrosine kinase: a crucial player in diverse biological functions - PubMed Central. ([Link])

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  • Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum. ([Link])

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  • Pinner Reaction | NROChemistry. ([Link])

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An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-5-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Before a compound's pharmacological activity can be fully realized, its fundamental physicochemical properties must be meticulously characterized. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety. This guide is intended for researchers, medicinal chemists, and formulation scientists, offering a deep dive into the essential physicochemical attributes of Pyrimidine-5-carboxamidine hydrochloride, a heterocyclic building block of significant interest.

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of an amidine group, a strong basic functional group, can significantly influence a molecule's interactions with biological targets through hydrogen bonding and electrostatic interactions.[3] As the hydrochloride salt, Pyrimidine-5-carboxamidine is poised for applications where aqueous solubility and stability are paramount. This document serves not only as a repository of known data but also as a practical guide to the essential experimental protocols required to elucidate these critical parameters, empowering researchers to build a comprehensive and self-validating data package for this and related compounds.

Molecular Identity and Structural Attributes

A foundational understanding of a compound begins with its unequivocal identification and structural characteristics.

Chemical Structure and Identification

This compound is comprised of a pyrimidine ring substituted at the 5-position with a carboxamidine group and is supplied as a hydrochloride salt. The positive charge on the amidinium ion is delocalized across both nitrogen atoms.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name pyrimidine-5-carboximidamide hydrochlorideN/A
CAS Number 690619-43-3[1][4], 1195613-50-3[5]Chem-Impex[1], LookChem[5]
Molecular Formula C₅H₆N₄·HClChem-Impex[1]
Molecular Weight 158.59 g/mol Chem-Impex[1]
Synonyms Pyrimidin-5-yl-methanediamine hydrochlorideChem-Impex[1]

Note: Multiple CAS numbers may exist for different salt forms or by different suppliers.

Computed Physicochemical Properties (for free base)

While experimental data for the hydrochloride salt is sparse, computational models provide valuable initial estimates for the free base form, Pyrimidine-5-carboxamidine.

Table 2: Computed Properties for Pyrimidine-5-carboxamidine (Free Base)

PropertyValueSource
Molecular Weight 122.13 g/mol PubChem[4]
XLogP3 -0.8PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]
Topological Polar Surface Area (TPSA) 75.7 ŲPubChem[4]

The negative XLogP3 value suggests high hydrophilicity, predicting good aqueous solubility. The TPSA is within the range typically associated with good oral bioavailability.

Solubility Profile: A Critical Determinant of Bioavailability

A compound's ability to dissolve in physiological fluids is the first step towards absorption and therapeutic action. Solubility is not a single value but is dependent on the solvent system, pH, and temperature. For drug discovery, both kinetic and thermodynamic solubility are assessed.[6]

Aqueous Solubility
Solubility in Organic Solvents

Solubility in organic solvents is crucial for synthesis, purification, and certain analytical procedures. Studies on similar pyrimidine derivatives have measured solubility in solvents like methanol, which can be a useful reference.[7]

Table 3: Predicted Solubility Profile

SolventPredicted SolubilityRationale
Water HighHydrochloride salt of a polar molecule.
Phosphate-Buffered Saline (PBS) HighExpected to be soluble in physiological buffers.
Methanol (MeOH) Moderate to HighPolar protic solvent, often used for pyrimidines.[7]
Dimethyl Sulfoxide (DMSO) HighAprotic, polar solvent capable of dissolving a wide range of compounds.
Ethanol (EtOH) ModeratePolar protic solvent.
Experimental Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility, a crucial parameter for preclinical development.

Methodology: Shake-Flask Method (Adapted from established protocols[6])

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., Water, PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

G cluster_0 Thermodynamic Solubility Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h @ const. T) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Collect Supernatant C->D E 5. Quantify by HPLC-UV D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value(s) define the ionization state of a molecule at a given pH. This is critical as ionization affects solubility, permeability, and target binding. The amidine group is strongly basic, and the pyrimidine ring nitrogens are weakly basic.

  • Amidinium pKa: The pKa of the protonated amidinium group is expected to be high (typically >10), meaning it will be predominantly protonated and positively charged under all physiological conditions.

  • Pyrimidine Ring pKa: The pKa of the pyrimidine ring itself is low (pKa of 1.3 for the monoprotonated state).[6] This is due to the electron-withdrawing nature of the second nitrogen atom.

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method provides a direct measure of a compound's pKa values.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve this compound in deionized, degassed water to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For multiple pKa values, derivative plots (dpH/dV vs. V) can be used to identify the equivalence points more accurately.

Causality Note: This method is ideal for compounds with good water solubility and pKa values within the 2-12 range. For less soluble compounds or those with pKa values outside this range, alternative methods like UV-Vis spectrophotometry or NMR-based titration may be required.[8]

Stability Profile

Assessing the chemical stability of a compound is essential to ensure its integrity during storage, formulation, and in vivo studies. Supplier data suggests storing the compound at 0-8°C, indicating it is stable under refrigeration.[1]

Solid-State Stability

This assesses the stability of the bulk powder under various environmental conditions (temperature, humidity, light).

Solution Stability

This is critical for ensuring the compound does not degrade in the solvents used for biological assays (e.g., DMSO, aqueous buffers).

Experimental Protocol: Solution Stability Assessment

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a relevant solvent (e.g., 10 mM in DMSO).

  • Working Solutions: Dilute the stock into various aqueous buffers (e.g., PBS at pH 7.4, citrate buffer at pH 5.0) to a final concentration relevant for assays (e.g., 10 µM).

  • Incubation: Incubate the solutions at relevant temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from potential degradants).

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A compound is often considered stable if >90% remains after 24 hours.

Spectroscopic and Analytical Characterization

Spectroscopic data provides the fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. While specific spectra for this compound are not published, general principles for related pyrimidine carboxamides apply.[9][10]

  • ¹H NMR: Expect to see distinct signals for the three aromatic protons on the pyrimidine ring, likely at the downfield end of the spectrum (δ > 8.0 ppm). The protons of the amidine group (-NH₂) will likely appear as broad singlets, and their chemical shift may be concentration and solvent-dependent.

  • ¹³C NMR: Signals for the carbon atoms of the pyrimidine ring and the amidine carbon will be observable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch 3400 - 3100Amine and amidinium N-H bonds. Often broad.
C=N Stretch 1680 - 1620Imine/amidinium C=N bond.
C=C, C=N (Aromatic) 1600 - 1450Pyrimidine ring stretching vibrations.
Purity Analysis by HPLC

HPLC is the gold standard for determining the purity of a compound. Supplier specifications indicate a purity of ≥95% or 97%, typically determined by NMR or HPLC.[1][5]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.

  • Detection: UV detection at a wavelength where the pyrimidine chromophore absorbs (e.g., ~260-280 nm).

Synthetic Pathway Considerations

Understanding the synthesis of a compound is crucial for scalability and impurity profiling. While a specific synthesis for this compound is not detailed in the available literature, a plausible and common route would involve the conversion of a nitrile to an amidine via a Pinner-type reaction.

A potential synthesis starts from Pyrimidine-5-carbonitrile.[5]

G cluster_1 Proposed Synthesis of Pyrimidine-5-carboxamidine HCl Start Pyrimidine-5-carbonitrile Step1_reagents + HCl (gas) + Methanol (anhydrous) Intermediate Imino Ether HCl Intermediate Step1_reagents->Intermediate Pinner Reaction Step2_reagents + Ammonia (in Methanol) Product Pyrimidine-5-carboxamidine HCl Step2_reagents->Product Aminolysis

Caption: Plausible synthetic route via the Pinner reaction.

This two-step process involves:

  • Imino Ether Formation: Reacting the starting nitrile with anhydrous methanol and hydrogen chloride gas to form the methyl imino ether hydrochloride intermediate.

  • Aminolysis: Treating the intermediate with ammonia in an alcoholic solvent to displace the methoxy group and form the final amidine hydrochloride salt.

Safety and Handling

Based on safety data for pyrimidine-5-carboximidamide hydrochloride, the compound should be handled with appropriate precautions.[11]

  • Hazards: Harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

  • Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is at 0-8°C.[1]

Conclusion

This compound is a valuable building block for drug discovery, leveraging the privileged pyrimidine scaffold and the unique properties of the amidine functional group. This guide has synthesized the available data and, more critically, provided a framework of robust, validated experimental protocols for determining its key physicochemical properties. While a complete experimental dataset for this specific molecule is not yet publicly available, the methodologies and principles outlined herein provide researchers with the necessary tools to generate this critical information. A thorough understanding and documentation of solubility, pKa, stability, and purity are not merely procedural hurdles; they are the scientific bedrock upon which successful drug development programs are built.

References

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  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 54. [Link]

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  • Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5), 447-452. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 351819, Pyrimidine-5-carboxamide. [Link]

  • ACS Publications. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. [Link]

  • ResearchGate. FT-IR spectrum of the pyrazoline carboxamide compound. [Link]

  • Uno, T., et al. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

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The Strategic Utility of Pyrimidine-5-carboxamidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block

Introduction: The Pyrimidine Core and the Power of the Amidine

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry. Its prevalence in biologically crucial molecules, including the nucleobases of DNA and RNA, has made it a privileged structure in the design of therapeutic agents.[1] The inherent electronic properties and multiple points for substitution on the pyrimidine ring allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a particularly valuable derivative: pyrimidine-5-carboxamidine hydrochloride. This compound is a versatile and powerful building block in the synthesis of a wide array of biologically active molecules, with notable applications in the development of antiviral and anticancer agents.[1][2]

The strategic importance of this compound lies in the reactive potential of the amidine group. This functionality serves as a robust synthon for the construction of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines, which are known to possess a broad spectrum of biological activities.[3][4][5] The hydrochloride salt form of this building block offers enhanced stability and solubility, facilitating its use in a variety of reaction conditions.[2]

This technical guide will provide an in-depth exploration of the properties of this compound, its strategic application in the synthesis of medicinally relevant scaffolds, a detailed experimental protocol for a key transformation, and an overview of the biological significance of the resulting compounds.

Physicochemical Properties and Strategic Advantages

Before delving into its synthetic applications, it is crucial to understand the key characteristics of this compound that make it a valuable tool for medicinal chemists.

PropertyValueSource
Molecular Formula C₅H₆N₄·HCl[2][6]
Molecular Weight 158.59 g/mol [2][6]
CAS Number 1195613-50-3[6]
Purity ≥ 95% (NMR)[2]
Storage Conditions 0-8°C[2]

Causality Behind Experimental Choices: The Hydrochloride Salt

The use of the hydrochloride salt of pyrimidine-5-carboxamidine is a deliberate and strategic choice. While the free base is the reactive species in many synthetic transformations, the salt form offers several practical advantages:

  • Enhanced Stability: Amine and amidine free bases can be susceptible to degradation through oxidation or other side reactions. The hydrochloride salt is significantly more stable, ensuring a longer shelf life and consistent reactivity.

  • Improved Handling: The salt is typically a crystalline solid, which is easier to handle, weigh, and dispense accurately compared to potentially oily or hygroscopic free bases.

  • Increased Solubility: The hydrochloride salt often exhibits improved solubility in protic solvents, which can be beneficial for certain reaction setups.[2]

In a typical reaction, the active nucleophilic amidine is generated in situ by the addition of a suitable base, such as triethylamine or diisopropylethylamine. This allows for controlled release of the reactive species in the reaction mixture.

Core Synthetic Application: Construction of the Pyrimido[4,5-d]pyrimidine Scaffold

A primary application of this compound is in the synthesis of the pyrimido[4,5-d]pyrimidine ring system. This fused heterocyclic scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including antitumor, antiviral, antimicrobial, and anti-allergic properties.[7] The following section details a representative experimental protocol for the synthesis of a 2,4-disubstituted pyrimido[4,5-d]pyrimidine via a cyclocondensation reaction.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimido[4,5-d]pyrimidine

This protocol is based on established methods for the cyclocondensation of amidines with β-ketoesters to form substituted pyrimidines.[3][4]

Reaction Scheme:

A representative cyclocondensation reaction.

Materials:

  • This compound (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.1 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Reactant Addition: Add this compound to the ethanolic sodium ethoxide solution, followed by the β-ketoester.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation: Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality and Self-Validation:

  • Choice of Base: Sodium ethoxide is used to both neutralize the hydrochloride salt of the amidine and to catalyze the cyclocondensation reaction. A slight excess is used to ensure complete deprotonation and to drive the reaction to completion.

  • Solvent: Anhydrous ethanol is a suitable solvent for this reaction as it readily dissolves the reactants and the sodium ethoxide base.

  • Monitoring: TLC is a crucial self-validating step to ensure the consumption of starting materials and the formation of the product before proceeding to the work-up.

  • Neutralization: The addition of acetic acid quenches the reaction by neutralizing the excess base, preventing potential side reactions during work-up and isolation.

Mechanism of Cyclocondensation

The reaction proceeds through a well-established mechanism for the synthesis of pyrimidines from amidines and 1,3-dicarbonyl compounds.

G start Pyrimidine-5-carboxamidine (free base) intermediate1 Nucleophilic attack of amidine on keto-carbonyl start->intermediate1 ketoester β-Ketoester ketoester->intermediate1 intermediate2 Tetrahedral intermediate intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 intermediate4 Intramolecular cyclization intermediate3->intermediate4 intermediate5 Elimination of ethanol intermediate4->intermediate5 product Pyrimido[4,5-d]pyrimidine intermediate5->product

Generalized mechanism for pyrimido[4,5-d]pyrimidine synthesis.

Biological Significance of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine scaffold, readily accessible from this compound, is a key pharmacophore in a number of biologically active compounds. This bicyclic system has been shown to interact with a variety of biological targets, leading to a range of therapeutic applications.

Key Therapeutic Areas:

  • Oncology: Certain pyrimido[4,5-d]pyrimidine derivatives have demonstrated potent antitumor activity.[7]

  • Neurodegenerative Diseases: Recent studies have explored novel pyrimido[4,5-d]pyrimidines as potential neuroprotective and antioxidant agents for the treatment of Alzheimer's disease.[4]

  • Infectious Diseases: The scaffold has been incorporated into molecules with antibacterial and antiviral properties.[4]

  • Inflammatory Diseases: Some derivatives exhibit anti-allergic and anti-inflammatory effects.[7]

The versatility of the pyrimido[4,5-d]pyrimidine core allows for the introduction of various substituents at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties in drug discovery programs.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its stable salt form and the reactive nature of the amidine group provide a reliable and efficient means of constructing complex heterocyclic systems. The ability to readily synthesize the medicinally relevant pyrimido[4,5-d]pyrimidine scaffold highlights the value of this compound in the development of novel therapeutic agents. The synthetic protocol and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their own discovery efforts.

References

  • ResearchGate. Synthesis of pyrimido[4,5-d]pyrimidine derivatives 13, 16 and 18. [Link]

  • MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

  • LookChem. This compound. [Link]

  • Semantic Scholar. SYNTHESIS OF PYRIMIDO [4,5-d] PYRIMIDINETHIONE DERIVATIVES AS BIOCIDAL AGENTS. [Link]

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  • PubChem. Pyrimidine-5-carboxamide. [Link]

  • ResearchGate. Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. [Link]

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A Preliminary Investigation of Pyrimidine-5-carboxamidine Hydrochloride Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic endogenous nucleic acid bases.[1][2] This technical guide outlines a comprehensive, hypothesis-driven framework for the preliminary in vitro biological evaluation of a novel derivative, Pyrimidine-5-carboxamidine hydrochloride. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical progression of inquiry, designed to efficiently characterize the cytotoxic, antimicrobial, and potential enzymatic inhibitory activities of this compound. We will detail the causality behind each experimental choice, provide robust, self-validating protocols, and ground our investigation in established scientific principles to ensure the generation of reliable and actionable data for early-stage drug development.

Introduction: The Rationale for Investigating Pyrimidine Analogs

Pyrimidine derivatives are a class of heterocyclic compounds of immense interest in pharmaceutical research.[3] Their structural similarity to the nucleobases uracil, cytosine, and thymine allows them to function as antimetabolites, interfering with the synthesis of DNA and RNA.[2][4] This mechanism is particularly effective in targeting rapidly proliferating cells, such as those found in cancerous tumors and pathogenic microbes, making pyrimidine analogs a rich source of anticancer and antimicrobial drug candidates.[3][5][6]

This compound is a novel compound whose bioactivity has not been extensively profiled. Its structure, featuring the core pyrimidine ring and a reactive carboxamidine group, suggests potential interactions with various biological targets. This guide provides a systematic approach to conduct a preliminary, yet thorough, investigation of its biological potential. The workflow is designed to first assess broad cytotoxicity, then screen for specific antimicrobial effects, and finally, to probe a potential mechanism of action based on the known pharmacology of related structures.

Physicochemical Characterization

A foundational understanding of the test article is critical for accurate and reproducible biological testing.

PropertyValueSource
Chemical Name This compoundChem-Impex International
Synonym Pyrimidin-5-yl-methanediamine hydrochlorideChem-Impex International
CAS Number 690619-43-3Chem-Impex International
Molecular Formula C₅H₆N₄·HClChem-Impex International
Molecular Weight 158.59 g/mol Chem-Impex International
Purity ≥ 95% (NMR)Chem-Impex International
Storage Conditions Store at 0-8°CChem-Impex International

For all experimental work, a stock solution (e.g., 10 mM) should be prepared in an appropriate sterile solvent, such as Dimethyl Sulfoxide (DMSO) or sterile water, based on solubility tests. The final concentration of the solvent in cell-based assays should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤0.5%).

Phase 1: General Cytotoxicity Screening

The initial step is to determine if the compound exhibits general toxicity against mammalian cells. This provides a baseline understanding of its potency and therapeutic window. We will employ two distinct, well-validated assays that measure different endpoints of cell health to ensure the trustworthiness of the data.[7]

Scientific Rationale

Choosing complementary assays is crucial. The MTT assay measures metabolic activity, which is an early indicator of cell viability. Conversely, the Lactate Dehydrogenase (LDH) assay measures membrane integrity by quantifying the release of a cytosolic enzyme from damaged cells, a marker of late-stage cytotoxicity or necrosis.[8] Using both provides a more complete picture; for instance, a compound could be metabolically inhibitory without causing immediate membrane lysis.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions cell_seeding->treatment compound_prep Test Compound Stock Solution Prep compound_prep->treatment incubation Incubation (e.g., 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay absorbance Absorbance Measurement mtt_assay->absorbance ldh_assay->absorbance data_analysis Calculation of % Cell Viability absorbance->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[7]

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in living cells.

Materials:

  • Selected cancer and/or normal cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, and HEK293 - normal kidney).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution.

  • MTT solution (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[4]

  • Sterile 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the seeding medium and add 100 µL of the compound dilutions to the wells. Include vehicle-only controls (e.g., medium with DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.[8]

Materials:

  • Commercially available LDH cytotoxicity assay kit.

  • Cell cultures treated as described in the MTT protocol.

  • Sterile 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up additional control wells: untreated cells for spontaneous LDH release and cells treated with a lysis buffer (provided in the kit) for maximum LDH release.[10]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[10]

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]

  • Data Analysis: Subtract the 680 nm background absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Expected Data Output

The results of the cytotoxicity screening should be summarized in a table for clear comparison.

Cell LineAssayExposure Time (h)IC₅₀ (µM)
A549MTT48Value
A549LDH48Value
MCF-7MTT48Value
MCF-7LDH48Value
HEK293MTT48Value
HEK293LDH48Value

Phase 2: Antimicrobial Susceptibility Screening

Given that many pyrimidine derivatives exhibit antimicrobial properties, a preliminary screen against a panel of clinically relevant bacteria and fungi is a logical next step.[5][6]

Scientific Rationale

The investigation will begin with the Kirby-Bauer disk diffusion test, a qualitative method for rapidly assessing the sensitivity of various microbes to the compound.[11][12] This high-throughput screen informs the selection of organisms for more quantitative testing. The subsequent broth microdilution assay will determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth and is a key quantitative measure of antimicrobial potency.[13][14][15]

Protocol 3: Kirby-Bauer Disk Diffusion Test

This standardized method involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with a target microorganism.[11][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton agar plates.[17]

  • Sterile cotton swabs.

  • 0.5 McFarland turbidity standard.[18]

  • Sterile blank paper disks.

  • This compound solution at a known concentration.

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin).

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.[13]

  • Plate Inoculation: Dip a sterile swab into the inoculum, remove excess liquid, and swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.[16]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known amount of the test compound onto the agar surface. Also apply a positive control disk and a vehicle (solvent) control disk.[18]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[12]

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters.[18]

Protocol 4: Broth Microdilution for MIC Determination

This quantitative method determines the MIC of the compound in a liquid medium using a 96-well plate format.[15][19]

Materials:

  • Microbial strains showing sensitivity in the Kirby-Bauer test.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well round-bottom microtiter plates.

  • Spectrophotometer.

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration.[13]

  • Inoculum Preparation: Prepare a microbial inoculum as described for the Kirby-Bauer test and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).[13]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm with a plate reader.[19]

Expected Data Output
MicroorganismKirby-Bauer Zone of Inhibition (mm)MIC (µg/mL)
S. aureus (Gram +)ValueValue
E. coli (Gram -)ValueValue
C. albicans (Fungus)ValueValue

Phase 3: Preliminary Mechanism of Action (MoA) Investigation

Based on the established activity of pyrimidine analogs as antimetabolites, a plausible mechanism of action for this compound is the inhibition of enzymes involved in nucleic acid synthesis.[1][4] Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate.[20] Its inhibition is a proven therapeutic strategy.[20]

Scientific Rationale

An in vitro biochemical assay will be used to directly measure the compound's ability to inhibit DHFR activity. This provides a targeted approach to understanding a potential molecular mechanism, moving beyond the phenotypic observations of the initial screens. The assay monitors the oxidation of NADPH to NADP⁺, which is coupled to the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR. This oxidation event results in a decrease in absorbance at 340 nm, which is arrested in the presence of an inhibitor.[20][21]

Hypothetical Signaling Pathway

G cluster_pathway Nucleic Acid Synthesis Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Precursors Purine & Thymidylate Precursors THF->Precursors DHFR Dihydrofolate Reductase (DHFR) NADPH NADPH NADP NADP+ NADPH->NADP DNA_RNA DNA & RNA Synthesis Precursors->DNA_RNA Compound Pyrimidine-5-carboxamidine hydrochloride Compound->Inhibition

Caption: Hypothetical inhibition of the DHFR enzyme by the test compound.

Protocol 5: In Vitro DHFR Enzyme Inhibition Assay

This spectrophotometric assay quantifies the inhibitory effect of the test compound on DHFR activity.

Materials:

  • Purified recombinant human DHFR enzyme.

  • Dihydrofolic acid (DHF), the substrate.

  • NADPH, the cofactor.[20]

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5).[22]

  • Methotrexate (a known potent DHFR inhibitor) as a positive control.[21]

  • 96-well UV-transparent plates.

  • Spectrophotometer capable of kinetic reads at 340 nm.

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound (or Methotrexate/vehicle controls), and a fixed concentration of DHFR enzyme.[20]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.[21]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of DHF and NADPH to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).[20]

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percent inhibition relative to the enzyme control (no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.[20]

Conclusion and Future Directions

This technical guide provides a structured, multi-phased approach for the preliminary bioactivity screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial properties, and a potential enzymatic target, researchers can generate a robust initial dataset. Positive "hits" in any of these assays would warrant further investigation, including screening against a broader panel of cancer cell lines or microbial strains, conducting more advanced mechanism of action studies (e.g., cell cycle analysis, apoptosis assays), and exploring structure-activity relationships through the synthesis of related analogs. This logical and scientifically grounded workflow ensures that resources are used efficiently to identify promising new therapeutic candidates.

References

  • National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Pyrimidine Analogues - LiverTox. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • RSC Publishing. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Contract Laboratory. (2024). The Kirby-Bauer Test: Method, Importance, and Applications. Retrieved from [Link]

  • BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Retrieved from [Link]

  • Oxford Academic. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

  • YouTube. (2023). Pharmacology of Antimetabolites Drugs ; Folic acid analogue, Pyrimidine analogue, Purine analogues. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

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  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Investigating Pyrimidine-5-carboxamidine Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

Pyrimidine-5-carboxamidine hydrochloride is a heterocyclic organic compound distinguished by its pyrimidine core and a positively charged carboxamidine (guanidinium) group. This unique architecture positions it as a compound of significant interest in pharmaceutical and biochemical research.[1] The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, while the guanidine moiety, a key feature of the amino acid arginine, is crucial for high-affinity molecular interactions through hydrogen bonding and electrostatic forces.[2][3]

Consequently, this compound serves two primary roles in drug discovery:

  • A Versatile Synthetic Building Block: It is a crucial precursor for the synthesis of more complex, biologically active molecules, particularly in the development of novel antiviral and anticancer agents.[1]

  • A Direct Modulator of Enzyme Activity: The guanidinium group enables it, and its derivatives, to act as potent inhibitors of various enzymes, including protein kinases and metabolic enzymes, by interacting with active sites.[1][4]

This document provides a comprehensive guide to the experimental use of this compound, detailing its properties, handling, and application in robust, validated biochemical and cellular assays. The protocols herein are designed to provide researchers with the foundational methodologies needed to explore its therapeutic potential.

Section 1: Compound Profile and Essential Handling

A thorough understanding of the compound's properties is the bedrock of reproducible and reliable experimental outcomes.

1.1: Chemical and Physical Properties

Proper storage and handling are critical for maintaining the integrity and activity of the compound.

PropertyValueSource
IUPAC Name pyrimidine-5-carboximidamide hydrochloride[5]
Synonyms Pyrimidin-5-yl-methanediamine hydrochloride[1][5]
CAS Number 690619-43-3[1][5]
Molecular Formula C₅H₆N₄·HCl[1]
Molecular Weight 158.59 g/mol [1]
Purity ≥95% (Typically assessed by NMR)[1]
Appearance White to off-white solidN/A
Solubility Soluble in water and DMSO[1]
Storage Conditions Store at 0-8°C, sealed in a dry environment[1]
1.2: The Rationale for Investigation: A Mechanistic Perspective

The scientific interest in this compound and its derivatives is rooted in its structural motifs. The guanidinium group is protonated at physiological pH, allowing it to act as a strong hydrogen bond donor. This enables it to mimic the side chain of arginine, forming salt bridges and multiple hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) or phosphate groups in the active sites of enzymes like protein kinases.[3][4] This interaction is fundamental to its role as an ATP-competitive inhibitor, where it occupies the ATP-binding pocket and blocks downstream signaling.[4]

1.3: Protocol for Stock Solution Preparation and Storage

Accuracy in stock solution preparation is paramount for dose-response experiments.

Objective: To prepare a high-concentration, stable stock solution for serial dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Pre-Assay Calculation: Determine the required stock concentration (e.g., 10 mM or 50 mM). For a 10 mM stock, the calculation is:

    • Mass (mg) = 10 mmol/L * 0.001 L * 158.59 g/mol * 1000 mg/g = 1.586 mg for 1 mL.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the calculated amount of this compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO to 1.586 mg of the compound for a 10 mM stock.

  • Dissolution: Cap the tube securely and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For immediate use, store at 4°C for up to one week.

Causality Note: Using anhydrous DMSO minimizes the introduction of water, which can degrade the compound over time. Aliquoting prevents the degradation that can occur with multiple freeze-thaw cycles, ensuring consistent compound potency across experiments.

Section 2: Core Application: Biochemical Enzyme Inhibition Assays

The most direct method to assess the compound's activity is through in vitro enzyme inhibition assays. These assays quantify the direct interaction between the compound and its putative enzyme target in a controlled, cell-free system.

2.1: Scientific Principle

Derivatives of this scaffold are known to inhibit a range of enzymes, including Nicotinamide N-methyltransferase (NNMT) and various protein kinases like Salt-Inducible Kinases (SIKs) and Hematopoietic Progenitor Kinase 1 (HPK1).[6][7][8] A generic kinase inhibition assay measures the transfer of a phosphate group from ATP to a substrate (peptide or protein). An inhibitor will compete with ATP, reducing the rate of phosphorylation, which can be detected using various methods (e.g., luminescence, fluorescence).

2.2: General Workflow for a Kinase Inhibition Assay

G prep Prepare Reagents (Enzyme, Substrate, ATP, Compound) plate Plate Compound (Serial Dilution) prep->plate add_enzyme Add Kinase & Substrate plate->add_enzyme incubate1 Pre-incubate (Compound-Enzyme Binding) add_enzyme->incubate1 start_rxn Initiate Reaction (Add ATP) incubate1->start_rxn incubate2 Incubate (Phosphorylation) start_rxn->incubate2 stop_rxn Stop Reaction & Add Detection Reagent incubate2->stop_rxn read Read Signal (e.g., Luminescence) stop_rxn->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

2.3: Protocol: In Vitro Kinase Inhibition Luminescence Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.

Materials:

  • Target kinase (e.g., SIK2, HPK1)

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer (consult manufacturer's data sheet for the specific kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well assay plates

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Luminometer

Procedure:

  • Compound Titration:

    • Prepare a serial dilution series of the compound in DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is common.

    • In the assay plate, add 1 µL of each compound dilution. Include wells with DMSO only for "No Inhibition" (100% activity) and "Vehicle" controls.

  • Enzyme/Substrate Addition:

    • Prepare a master mix of the kinase and its substrate in the appropriate assay buffer.

    • Add this mix to each well of the assay plate containing the compound.

    • Include "No Enzyme" control wells to determine background signal.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes. This allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation:

    • Prepare an ATP solution in the assay buffer at the desired concentration (often at or near the Kₘ for the kinase).

    • Add the ATP solution to all wells to start the phosphorylation reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C or 37°C for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP (which is inversely proportional to kinase activity) by following the detection reagent manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, add Kinase Detection Reagent, incubate).

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

  • Subtract the "No Enzyme" background signal from all other readings.

  • Normalize the data by setting the "Vehicle" control as 100% activity and a well with a known potent inhibitor or no ATP as 0% activity.

  • Plot the percent inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Trustworthiness Note: The inclusion of positive (no inhibition) and negative (background) controls is essential for validating the assay window and ensuring the reliability of the calculated IC₅₀ values.

Section 3: Cellular Activity and Functional Assays

While biochemical assays confirm direct target interaction, cell-based assays are critical for understanding a compound's efficacy in a complex biological system.[9] They provide insights into cell permeability, target engagement in a native environment, downstream functional consequences, and potential cytotoxicity.[10]

3.1: Recommended Cellular Assay Workflow

A tiered approach is recommended to build a comprehensive cellular profile of the compound.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Engagement & Function cytotoxicity Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS) Determines concentration window and rules out non-specific toxicity. target_engagement Cellular Target Engagement (e.g., phospho-protein Western Blot) Confirms compound hits the intended target in the cell. cytotoxicity->target_engagement Informs Dosing functional_assay Functional Outcome Assay (e.g., Cytokine Release, Gene Expression) Measures downstream biological effect of target inhibition. target_engagement->functional_assay Links Target to Function

Caption: A logical workflow for the cellular characterization of a novel compound.

3.2: Protocol 1: Cell Viability/Cytotoxicity Assay (MTT)

Objective: To determine the cytotoxic concentration 50 (CC₅₀) and establish a non-toxic concentration range for subsequent functional assays.

Scientific Principle: The MTT assay is a colorimetric method where viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4] The amount of formazan is directly proportional to the number of living cells.

Procedure:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated cells (100% viability) and calculate the CC₅₀ value by plotting percent viability against log concentration and fitting to a 4PL curve.

3.3: Protocol 2: Functional Assay - IL-2 Release from Human PBMCs

Objective: To measure the functional outcome of inhibiting the negative immune regulator HPK1.

Scientific Principle: HPK1 acts as a brake on T-cell activation. Inhibiting HPK1 enhances T-cell receptor (TCR) signaling, leading to increased production and secretion of cytokines like Interleukin-2 (IL-2).[8] This assay uses primary human immune cells (PBMCs) to provide a physiologically relevant system.

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI medium and plate them in a 96-well U-bottom plate.

  • Compound Pre-treatment: Add serial dilutions of the compound (at non-toxic concentrations determined by the MTT assay) to the cells and pre-incubate for 1-2 hours.

  • T-Cell Stimulation: Stimulate the T-cells within the PBMC population by adding a T-cell activator, such as anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Pellet the cells by centrifugation and carefully collect the supernatant, which contains the secreted IL-2.

  • IL-2 Quantification (ELISA): Quantify the amount of IL-2 in the supernatant using a standard human IL-2 ELISA kit, following the manufacturer’s protocol.

  • Data Analysis: Plot the concentration of IL-2 against the log of the compound concentration to determine the half-maximal effective concentration (EC₅₀).

Data Presentation Summary

Compound IDCytotoxicity CC₅₀ (µM)Functional EC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
P5CH>500.226>221
Control Cmpd250.550
Note: EC₅₀ value for P5CH is hypothetical based on a related compound from the literature.[8]

Conclusion and Future Perspectives

This compound is a valuable chemical tool with significant potential in drug discovery, both as a synthetic intermediate and as a starting point for developing potent enzyme inhibitors. The protocols outlined in this guide provide a robust framework for its initial characterization, from fundamental handling and biochemical profiling to advanced cellular and functional validation.

Successful demonstration of in vitro and cellular activity using these methods provides a strong rationale for advancing candidate molecules into more complex studies, including selectivity profiling across enzyme panels, pharmacokinetic analysis, and ultimately, in vivo efficacy studies in relevant disease models such as inflammation or oncology.[7][8]

References

  • Novel pyrimidine-5-carboxamide derivatives.
  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Pyrimidine-5-carboxamidine. PubChem, National Institutes of Health. [Link]

  • Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. ResearchGate. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

  • Guanidine Group Functionalization by Tailor-made Precursors | Protocol Preview. JoVE (YouTube). [Link]

  • Pyrimidine-5-carboxamide. PubChem, National Institutes of Health. [Link]

  • Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity. RSC Publishing. [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. ACS Publications. [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. [Link]

  • Biological activities of guanidine compounds. PubMed. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine-5-Carboxamides. ResearchGate. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Publishing. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC, National Institutes of Health. [Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PMC, PubMed Central. [Link]

Sources

Application Notes and Protocols for Pyrimidine-5-carboxamidine Hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Pyrimidine-5-carboxamidine hydrochloride in biochemical assays. This document offers in-depth technical protocols, explains the underlying scientific principles, and provides practical insights for the successful application of this versatile reagent.

Introduction: The Versatility of this compound

This compound is a valuable reagent in the fields of biochemistry and pharmaceutical development.[1] Its unique chemical structure, featuring a pyrimidine core and a reactive carboxamidine group, makes it suitable for a range of applications. Primarily, it serves as a guanidinylating agent for the modification of primary amines, such as the ε-amino group of lysine residues in proteins. This modification, converting lysine to homoarginine, is a powerful tool for proteomics and protein function studies. Additionally, the structural motif of pyrimidine-carboxamidine is found in various enzyme inhibitors, suggesting its potential as a modulator of enzyme activity.[1] This guide will delve into two key applications: protein guanidinylation for proteomic analysis and its use as a potential inhibitor in enzyme kinetics assays, with a focus on Nitric Oxide Synthase (NOS).

Part 1: Protein Guanidinylation for Enhanced Proteomic Analysis

The conversion of lysine residues to homoarginine, a process known as guanidinylation, offers significant advantages in mass spectrometry-based proteomics. The more basic nature of the homoarginine side chain compared to lysine leads to improved ionization efficiency and more predictable fragmentation patterns during tandem mass spectrometry (MS/MS), ultimately enhancing protein sequence coverage and identification.[2][3][4]

Mechanism of Action: Guanidinylation of Lysine Residues

The carboxamidine group of this compound acts as an electrophilic donor of a guanidinyl group. The reaction proceeds via a nucleophilic attack by the primary amine of a lysine residue on the carbon atom of the carboxamidine. This forms a tetrahedral intermediate which then collapses, releasing a pyrimidine-5-carboxamide byproduct and resulting in the formation of a stable guanidinium group on the lysine side chain, creating a homoarginine residue.

Diagram of the Guanidinylation Reaction

Guanidinylation_Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Cleanup cluster_analysis Analysis Solubilization Protein Solubilization Reduction_Alkylation Reduction & Alkylation Solubilization->Reduction_Alkylation Denature Guanidinylation Guanidinylation with Pyrimidine-5-carboxamidine HCl Reduction_Alkylation->Guanidinylation Modify Buffer_Exchange Buffer Exchange Guanidinylation->Buffer_Exchange Remove Reagents Trypsin_Digestion Trypsin Digestion Buffer_Exchange->Trypsin_Digestion Digest Desalting C18 Desalting Trypsin_Digestion->Desalting Purify Peptides LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Analyze Data_Analysis Database Searching (with variable modification) LC_MSMS->Data_Analysis Identify Peptides

Caption: Experimental workflow for protein guanidinylation.

Part 2: Enzyme Inhibition Assays

The pyrimidine-carboxamidine scaffold is present in known inhibitors of various enzymes, including Nitric Oxide Synthases (NOS). [5][6]NOS are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. [7]Inhibition of NOS isoforms has therapeutic potential in various diseases. [7]The following protocol outlines a general method for screening this compound as a potential NOS inhibitor.

Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is adapted from established methods for measuring NOS activity and can be used to determine the inhibitory potential of this compound. [5][8]The assay measures the conversion of L-arginine to L-citrulline, a co-product of NO synthesis.

Materials:

  • Purified NOS enzyme (e.g., iNOS, eNOS, or nNOS)

  • L-[¹⁴C]Arginine

  • NADPH

  • Calcium chloride (for constitutive NOS isoforms)

  • Calmodulin (for constitutive NOS isoforms)

  • Tetrahydrobiopterin (BH₄)

  • HEPES buffer (50 mM, pH 7.4)

  • This compound

  • L-NAME (N(G)-nitro-L-arginine methyl ester) as a positive control inhibitor

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM NADPH, 10 µM BH₄. For eNOS and nNOS, also include 2 mM CaCl₂ and 10 µg/mL calmodulin.

    • Prepare a stock solution of L-[¹⁴C]Arginine.

    • Prepare serial dilutions of this compound and the positive control, L-NAME, in the reaction buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine:

      • 50 µL of reaction buffer (with or without inhibitor).

      • 10 µL of purified NOS enzyme.

      • 10 µL of L-[¹⁴C]Arginine to a final concentration of 10-20 µM.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Separation:

    • Stop the reaction by adding 400 µL of a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

    • Prepare a column with 1 mL of Dowex AG 50W-X8 resin (Na⁺ form).

    • Apply the entire reaction mixture to the Dowex column. L-[¹⁴C]Arginine will bind to the resin, while the product, L-[¹⁴C]citrulline, will flow through.

    • Wash the column with 1 mL of water and collect the eluate.

  • Quantification:

    • Add the eluate to a scintillation vial with 5 mL of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of L-[¹⁴C]citrulline formed in each reaction.

    • Plot the percentage of NOS activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Data Presentation: Representative Inhibition Curve

Inhibitor Concentration (µM)% NOS Activity
0 (Control)100
0.195
175
1050
10020
10005

Logical Flow of the NOS Inhibition Assay

NOS_Inhibition_Workflow Reagent_Prep Prepare Reaction Mix (Buffer, Cofactors, L-[14C]Arginine) Reaction_Setup Combine Reaction Mix, Inhibitor, and NOS Enzyme Reagent_Prep->Reaction_Setup Inhibitor_Prep Prepare Serial Dilutions of Pyrimidine-5-carboxamidine HCl Inhibitor_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Stop Reaction Incubation->Termination Separation Separate L-[14C]citrulline from L-[14C]Arginine (Dowex Chromatography) Termination->Separation Quantification Measure Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Quantification->Data_Analysis

Caption: Workflow for the Nitric Oxide Synthase inhibition assay.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for biochemical research. The protocols detailed in this guide provide a solid foundation for its application in protein guanidinylation for enhanced proteomic analysis and for screening its potential as an enzyme inhibitor. The guanidinylation protocol can be further optimized for specific proteins and experimental setups, and the resulting modified proteins can be used in a variety of downstream applications, including structural biology and protein-protein interaction studies. The NOS inhibition assay serves as a template for investigating the effects of this compound on other enzymes, opening avenues for drug discovery and development. As with any chemical reagent, proper handling, and optimization are crucial for obtaining reliable and reproducible results.

References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

  • Chavan, R. D., & Shinde, P. V. (2016). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Der Pharma Chemica, 8(19), 362-368. [Link]

  • Cociorva, O. M., Gafken, P. R., & Bruce, J. E. (2006). Optimization of Guanidination Procedures for MALDI Mass Mapping. Journal of biomolecular techniques : JBT, 17(4), 329–336. [Link]

  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 50. [Link]

  • Kühn, F. I., He, M., & Figeys, D. (2011). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of proteomics, 74(8), 1213–1221. [Link]

  • Langer, J. D., Roth, S. L., & Gierasch, L. M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54345. [Link]

  • Ma, Y., & Li, L. (2010). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Journal of the American Society for Mass Spectrometry, 21(10), 1681–1689. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45080054, Pyrimidine-5-carboxamidine. Retrieved from [Link]

  • Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 638–643. [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(3), 383–389. [Link]

  • Tian, Z., & Roeske, R. W. (1991). Guanidination of a peptide side chain amino group on a solid support. International journal of peptide and protein research, 37(5), 425–429. [Link]

  • Vallance, P., & Leiper, J. (2002). Nitric oxide synthases: structure, function and inhibition. The Biochemical journal, 361(Pt 1), 1–17. [Link]

  • Van der Vlag, J., & Berden, J. H. (1998). Mechanistic similarity and diversity among the guanidine-modifying members of the pentein superfamily. The Biochemical journal, 330 ( Pt 2)(Pt 2), 745–752. [Link]

  • Atzler, D., Schönhoff, M., & Cordts, K. (2015). Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application. Amino acids, 47(9), 1985–1993. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Application of an LC-MS/MS Combined Protein Precipitation and Phospholipid Removal Extraction for the Determination of Endogenous Arginine and Ornithine in Human Plasma. [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(3), 383–389. [Link]

Sources

Application Note: Quantitative Analysis of Pyrimidine-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine-5-carboxamidine hydrochloride is a versatile heterocyclic compound of significant interest in pharmaceutical and biochemical research. As a key building block in the synthesis of novel therapeutic agents, particularly antiviral and anticancer drugs, its precise and accurate quantification is paramount for quality control, stability studies, and pharmacokinetic assessments[1]. This compound's inherent stability and solubility facilitate its application in various experimental settings[1]. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a fundamental UV-Vis Spectrophotometric method. The methodologies are designed to be robust and are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation[2][3].

Chemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is critical for the rational development of analytical methods.

PropertyValueSource
Molecular FormulaC₅H₆N₄·HCl[1]
Molecular Weight158.59 g/mol [1]
CAS Number690619-43-3[4]
XLogP3-0.8[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count3[4]
Topological Polar Surface Area75.7 Ų[4]

The low XLogP3 value indicates high polarity, suggesting that reversed-phase HPLC with an aqueous mobile phase will be an effective separation strategy. The presence of the pyrimidine ring, a chromophore, allows for UV detection.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound in bulk material and simple formulations. The principle of reversed-phase chromatography is employed to retain and separate the polar analyte from non-polar impurities.

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is chosen for its versatility and common usage in retaining polar compounds when used with highly aqueous mobile phases.

  • Mobile Phase: A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times. The amidine group is basic, and a slightly acidic pH (e.g., pH 3.0) will ensure it is protonated and well-behaved chromatographically. Acetonitrile is a common organic modifier that provides good peak shape for many nitrogen-containing heterocycles.

  • Detection Wavelength: Pyrimidine derivatives typically exhibit strong UV absorbance between 260 and 280 nm. A preliminary scan of the analyte solution is necessary to determine the absorbance maximum (λmax) for optimal sensitivity. For this proposed method, 275 nm is selected as a starting point based on similar structures[5].

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 Methanol:Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC D->E Filtered Sample F Separation on C18 Column E->F G UV Detection at λmax F->G H Integrate Peak Area G->H Chromatogram I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV
  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Isocratic Elution: Use a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm (or experimentally determined λmax).

    • Run Time: 10 minutes.

  • Preparation of Standard and Sample Solutions:

    • Diluent: 50:50 (v/v) Methanol:Water.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with diluent.

    • Sample Solution: Prepare a sample solution to have a theoretical concentration within the calibration range.

  • Method Validation (as per ICH Q2(R2) Guidelines): [1][2][3][4]

    • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.

    • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (S/N of 10 for LOQ and 3 for LOD) or by the standard deviation of the response and the slope of the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of mass spectrometry.

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) in positive mode is selected because the amidine and pyrimidine nitrogens are readily protonated.

  • Mass Analyzer: A triple quadrupole mass spectrometer is used for its excellent performance in quantitative analysis using Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by fragmentation of the precursor ion in the collision cell. A common fragmentation pathway for pyrimidine derivatives involves the cleavage of the ring or loss of side chains[6][7]. For Pyrimidine-5-carboxamidine, the precursor ion is m/z 123.1 (C₅H₇N₄⁺). Plausible product ions would result from the loss of ammonia (m/z 106.1) or cleavage of the pyrimidine ring. These transitions must be optimized experimentally.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Prepare Standard/Sample B Dilute in Mobile Phase A->B C Add Internal Standard B->C D Filter/Centrifuge C->D E Inject into UPLC/HPLC D->E Prepared Sample F Rapid Separation E->F G ESI+ Ionization F->G H MRM Detection (Q1/Q3) G->H I Integrate Peak Area Ratios (Analyte/IS) H->I MRM Chromatogram J Generate Calibration Curve I->J K Quantify Sample J->K

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS
  • LC Conditions:

    • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions (Proposed):

      • Quantifier: 123.1 > 106.1

      • Qualifier: 123.1 > [To be determined experimentally]

    • Note: Collision energy and other MS parameters must be optimized by infusing a standard solution of the analyte.

  • Preparation of Solutions:

    • Similar to the HPLC-UV method, but using mobile phase as the diluent is often preferred. An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) should be used to improve precision.

  • Method Validation:

    • Validation parameters are similar to the HPLC-UV method but with typically lower acceptance criteria for %RSD (e.g., ≤ 15%, and ≤ 20% at the LOQ) for bioanalytical methods.

Method 3: UV-Vis Spectrophotometry

This method is a simple, cost-effective technique suitable for the quantification of pure this compound in bulk or in simple, non-absorbing matrices.

Principle

The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Detailed Protocol: UV-Vis Spectrophotometry
  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable, and which is transparent in the UV region of interest (e.g., Methanol or Water).

  • Procedure:

    • Determination of λmax: Prepare a dilute solution of this compound (e.g., 10 µg/mL) and scan the UV spectrum from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax)[5][8].

    • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax.

    • Data Analysis: Plot a graph of absorbance versus concentration. The resulting plot should be linear. The concentration of the sample solution can be determined from its absorbance using the calibration curve or the regression equation.

Conclusion

This application note details three distinct methods for the quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The HPLC-UV method offers a balance of performance and accessibility for routine quality control. The LC-MS/MS method provides superior sensitivity and selectivity for complex samples or trace-level quantification. Finally, UV-Vis spectrophotometry serves as a simple and rapid technique for the analysis of the pure substance. All methods should be properly validated according to ICH guidelines to ensure reliable and accurate results[2][3].

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45080054, Pyrimidine-5-carboxamidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351819, Pyrimidine-5-carboxamide. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Singh, P., & Kumar, A. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-447.
  • Patel, S. A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15.
  • Patel, N. B., et al. (2011). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Journal of Saudi Chemical Society, 15(3), 259-265.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Baluja, S., & Solanki, P. (2015). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 60(7-8), 739-744.
  • Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470–1474.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 53.
  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Taylor, R. B., & Reid, R. G. (1984). HPLC Analyses of Pyrimidine and Purine Antimetabolite Drugs. In High-Performance Liquid Chromatography in Forensic Chemistry (pp. 317-337). CRC Press.
  • Tozzi, R., et al. (2002). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
  • Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.
  • Wang, Y., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 259, 115664.

Sources

Application Note: Characterizing Pyrimidine-5-carboxamidine Hydrochloride as a Nitric Oxide Synthase (NOS) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This guide provides a comprehensive framework for characterizing Pyrimidine-5-carboxamidine hydrochloride as an inhibitor of Nitric Oxide Synthase (NOS) enzymes. While this compound is recognized as a versatile building block in medicinal chemistry, its specific inhibitory profile is not extensively documented.[1] Given its structure, particularly the carboxamidine group which mimics the guanidino group of the natural substrate L-arginine, it is a strong candidate for a competitive NOS inhibitor.[2] This document details the underlying mechanism of NOS inhibition by arginine analogues and provides field-proven, step-by-step protocols for determining its inhibitory potency (IC50) and mechanism of action (Ki) through in vitro enzymatic and cell-based assays.

Introduction to Nitric Oxide Synthases (NOS)

Nitric oxide (NO) is a pivotal signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3] It is synthesized by a family of three enzymes known as Nitric Oxide Synthases (NOS), which catalyze the five-electron oxidation of L-arginine to produce L-citrulline and NO.[4][5] The three primary isoforms are:

  • Neuronal NOS (nNOS or NOS-1): Constitutively expressed in nervous tissue, it plays a key role in neurotransmission.[6]

  • Endothelial NOS (eNOS or NOS-3): Constitutively expressed in the endothelium, it is crucial for regulating vascular tone.[6]

  • Inducible NOS (iNOS or NOS-2): Its expression is induced in immune cells like macrophages by inflammatory stimuli, leading to the production of large, cytotoxic amounts of NO.[6]

The dysregulation of NOS activity is implicated in numerous pathologies, making NOS inhibitors valuable tools for research and potential therapeutic agents.[4] Arginine-based compounds, such as Pyrimidine-5-carboxamidine, are a major class of NOS inhibitors that act by competing with the endogenous substrate, L-arginine.[2]

Mechanism of Action: Competitive Inhibition

NOS enzymes bind L-arginine at the active site. The core of the inhibitory mechanism for arginine mimetics lies in their structural similarity to L-arginine. The positively charged guanidino group of L-arginine is essential for binding. This compound possesses a carboxamidine group that can be protonated, mimicking this critical feature and allowing it to compete for the same binding site.

As a competitive inhibitor, Pyrimidine-5-carboxamidine would be expected to increase the apparent Michaelis constant (Km) of the enzyme for L-arginine without affecting the maximum reaction velocity (Vmax).[7] The potency of such an inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.[8]

cluster_0 NOS Catalytic Cycle cluster_1 Competitive Inhibition L_Arg L-Arginine (Substrate) NOS_E NOS Enzyme (Active Site) L_Arg->NOS_E Binds L_Cit_NO L-Citrulline + NO (Products) NOS_E->L_Cit_NO Catalyzes EI_Complex Enzyme-Inhibitor Complex (Inactive) NOS_E->EI_Complex Forms Inhibitor Pyrimidine-5-carboxamidine (Arginine Mimic) Inhibitor->NOS_E Competes for Active Site

Caption: Mechanism of competitive NOS inhibition by an L-arginine mimic.

Essential Protocols for Inhibitor Characterization

This section provides detailed methodologies to assess the inhibitory effects of this compound on NOS activity.

Compound Handling and Preparation

Proper handling of the inhibitor is critical for reproducible results.

  • Solubility: Pyrimidine derivatives exhibit variable solubility.[9][10] While the hydrochloride salt form generally improves aqueous solubility, it is crucial to determine this empirically.[11] A recommended starting point is to prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like sterile water or DMSO.[12]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture to ensure stability.[12] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[13]

Protocol 1: In Vitro NOS Activity & IC50 Determination

This protocol measures NOS activity by quantifying the production of NO's stable metabolite, nitrite, using the Griess reaction.[14] It is designed to determine the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50).

Materials:

  • Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)

  • NOS Assay Buffer[13]

  • L-Arginine (substrate)[13]

  • NADPH and other required cofactors (FAD, FMN, BH4, Calmodulin)[13][15]

  • This compound ("Inhibitor")

  • Griess Reagents (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine (NED) in water)[3]

  • Nitrite Standard Solution (e.g., Sodium Nitrite)

  • 96-well microplate and plate reader (540 nm absorbance)

Procedure:

  • Prepare Nitrite Standards: Create a standard curve by performing serial dilutions of a sodium nitrite stock solution (e.g., from 100 µM down to 1.56 µM) in NOS Assay Buffer.[3]

  • Inhibitor Dilutions: Prepare a series of inhibitor dilutions (e.g., 2-fold or log dilutions) in NOS Assay Buffer.

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate (total volume ~100 µL):

    • Blank: Assay buffer, no enzyme.

    • Positive Control (100% Activity): Enzyme, cofactors, L-arginine, and buffer (no inhibitor).

    • Inhibitor Wells: Enzyme, cofactors, L-arginine, and varying concentrations of the inhibitor.

  • Initiate Reaction: Add the substrate (L-arginine) to all wells except the blank to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.[14]

  • Develop Color: Stop the reaction and develop the color by adding 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to each well.[15] Incubate for 10 minutes at room temperature, protected from light.[14]

  • Measure Absorbance: Read the absorbance at 540 nm.[16]

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the nitrite concentration for each well using the standard curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot percent inhibition versus the log of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]

cluster_workflow IC50 Determination Workflow prep Prepare Reagents: - Nitrite Standards - Inhibitor Dilutions - Enzyme/Cofactor Mix setup Set up 96-well Plate: - Blanks - Positive Controls - Inhibitor Concentrations prep->setup initiate Initiate Reaction (Add L-Arginine) setup->initiate incubate Incubate at 37°C (30-60 min) initiate->incubate develop Add Griess Reagents (A then B) incubate->develop read Read Absorbance (540 nm) develop->read analyze Data Analysis: - Standard Curve - % Inhibition vs [I] - Calculate IC50 read->analyze

Caption: Experimental workflow for determining the IC50 value.
Protocol 2: Cell-Based NO Production Assay (Griess Assay)

This protocol assesses the inhibitor's efficacy in a more biologically relevant context by measuring NO production in cultured cells. Murine macrophage cell lines like RAW 264.7 are excellent models as they robustly express iNOS upon stimulation.[17]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • This compound ("Inhibitor")

  • Griess Reagents and Nitrite Standard

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Plating: Seed RAW 264.7 cells into a culture plate at a density that will result in ~80-90% confluency at the end of the experiment (e.g., 1 x 10^5 cells/mL).[17]

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO2.[17]

  • Treatment: Remove the old medium and replace it with fresh medium containing:

    • Control: Medium only.

    • Stimulated: LPS (e.g., 1 µg/mL) + IFN-γ (e.g., 10 ng/mL).

    • Inhibitor + Stimulated: LPS + IFN-γ + varying concentrations of the inhibitor.

  • Incubation: Incubate the treated cells for another 24-48 hours.[17]

  • Sample Collection: Carefully collect the cell culture supernatant. Centrifuge to pellet any detached cells.[3]

  • Griess Assay: Perform the Griess assay on the collected supernatants as described in Protocol 1 (Steps 6-7).

  • Data Analysis: Calculate the nitrite concentration in the supernatants. Compare the nitrite levels in the inhibitor-treated wells to the stimulated-only wells to determine the inhibitor's effect on cellular NO production.

Data Interpretation and Advanced Analysis

Summarizing Inhibitory Potency

Quantitative data should be summarized for clarity. The IC50 values against different NOS isoforms reveal the inhibitor's potency and selectivity.

Compound nNOS IC50 (µM) eNOS IC50 (µM) iNOS IC50 (µM) Selectivity Notes
Pyrimidine-5-carboxamidine HClTBDTBDTBDTo be determined
L-NMMA (Reference)4.93.56.6Non-selective competitive inhibitor[4]
L-NIL (Reference)48324.7~10x selective for iNOS
Table 1: Example data presentation for summarizing the inhibitory potency and selectivity of this compound compared to known reference inhibitors. TBD = To Be Determined.
Determining the Inhibition Constant (Ki)

While the IC50 is a useful measure of functional strength, it can vary with substrate concentration.[8] The Ki is a true equilibrium constant that reflects the binding affinity of the inhibitor and is more suitable for direct comparison.

To determine Ki for a competitive inhibitor, perform the in vitro NOS activity assay (Protocol 1) using multiple, fixed concentrations of the inhibitor while varying the concentration of the substrate, L-arginine. The data can be analyzed using Michaelis-Menten kinetics and visualized with a Lineweaver-Burk plot to determine the mode of inhibition and calculate Ki.[8]

For competitive inhibitors, the Ki can be estimated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate (L-arginine) used in the IC50 assay.

  • Km is the Michaelis constant of the enzyme for L-arginine.

Conclusion

The protocols and principles outlined in this guide provide a robust framework for the comprehensive characterization of this compound as a Nitric Oxide Synthase inhibitor. By systematically determining its IC50 against NOS isoforms, confirming its efficacy in a cell-based model, and calculating its Ki, researchers can establish a clear and quantitative profile of its inhibitory activity. This foundational data is essential for its application as a research tool and for any further exploration in drug development programs.

References

  • Matejovic, M., Krouzecky, A., & Martinkova, V. (2025). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Rovenska, K., & Kolarova, H. (2025). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Mechanisms involved in the effect of nitric oxide synthase inhibition on L-arginine-induced insulin secretion. Retrieved from [Link]

  • bioRxiv. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • ACS Publications. (2023). Mechanistic investigations into arginine degrading nitric oxide synthase using synthetic heme peroxo mimics and oxime substrates. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Retrieved from [Link]

  • Oxford Academic. (2009). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. Retrieved from [Link]

  • PubMed. (2021). Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. Retrieved from [Link]

  • PubMed. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

Sources

"techniques for synthesizing Pyrimidine-5-carboxamidine hydrochloride derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Techniques for Synthesizing Pyrimidine-5-carboxamidine Hydrochloride Derivatives

Abstract

Pyrimidine-5-carboxamidine and its derivatives represent a critical scaffold in medicinal chemistry, serving as a key building block for a wide range of therapeutic agents, including antiviral, anticancer, and kinase inhibitors.[1][2][3] The synthesis of these compounds, particularly as stable hydrochloride salts, requires a robust and well-understood chemical strategy. This guide provides a comprehensive overview of the principal synthetic routes, focusing on the construction of the essential 5-cyanopyrimidine intermediate and its subsequent conversion to the target amidine via the Pinner reaction. We offer detailed, field-tested protocols, mechanistic insights, and critical process parameters to enable researchers in drug discovery and development to successfully synthesize these valuable molecules.

Introduction: The Pharmacological Significance of the Pyrimidine-5-carboxamidine Scaffold

The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases like cytosine, thymine, and uracil.[][5] Its synthetic derivatives are mainstays in pharmacology, exhibiting a vast spectrum of biological activities.[2] The introduction of a carboxamidine group at the 5-position imparts unique physicochemical properties, often enhancing the molecule's ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This structural motif is prevalent in molecules designed as enzyme inhibitors and receptor agonists, making the development of efficient synthetic pathways a high-priority endeavor in pharmaceutical research.[1][3][6]

Overview of Synthetic Strategies

The most reliable and widely adopted strategy for synthesizing this compound derivatives is a two-stage process. The core of this approach is the initial synthesis of a stable, functionalized intermediate, typically a 5-cyanopyrimidine , which is then converted to the desired amidine hydrochloride.

This workflow can be visualized as follows:

G cluster_0 Stage 1: Pyrimidine Core Synthesis cluster_1 Stage 2: Amidine Formation Precursors Aldehyde + Malononitrile + Guanidine/Urea Five_CN_Pyrimidine 5-Cyanopyrimidine Intermediate Precursors->Five_CN_Pyrimidine One-Pot Cyclocondensation (e.g., Biginelli-type) Pinner_Salt Imidate Hydrochloride (Pinner Salt) Five_CN_Pyrimidine->Pinner_Salt Pinner Reaction (Anhydrous HCl, Alcohol) Target Pyrimidine-5-carboxamidine HCl Pinner_Salt->Target Ammonolysis (NH₃ or NH₄Cl) start Starting Materials start->Precursors

Caption: General workflow for Pyrimidine-5-carboxamidine HCl synthesis.

The primary advantage of this route is its efficiency and the relative stability of the 5-cyanopyrimidine intermediate, which can often be isolated and purified before proceeding to the more sensitive Pinner reaction.

Part A: Synthesis of the 5-Cyanopyrimidine Intermediate

The cornerstone of this entire synthesis is the efficient construction of the pyrimidine ring bearing a cyano group at the C5 position. The Biginelli reaction and its variations offer a powerful one-pot method for this transformation.[7]

Methodology: One-Pot Three-Component Cyclocondensation

This reaction involves the condensation of an aromatic or aliphatic aldehyde, malononitrile (which provides the C-C-C backbone and the cyano group), and a guanidine-containing reagent (which provides the N-C-N fragment). The use of guanidine hydrochloride is common and directly leads to a 2-aminopyrimidine scaffold.

Causality Behind Experimental Choices:

  • Malononitrile: Serves a dual purpose. Its acidic methylene protons are readily deprotonated to initiate condensation with the aldehyde, and it directly incorporates the required C5-cyano group into the final structure.

  • Guanidine: Provides the N1 and N3 atoms of the pyrimidine ring and the C2-amino substituent, a common feature in many biologically active pyrimidines.

  • Catalyst: While the reaction can proceed without a catalyst, bases (like piperidine or sodium ethoxide) or Lewis acids are often used to accelerate the initial Knoevenagel condensation between the aldehyde and malononitrile. More environmentally benign catalysts like ammonium chloride have also been shown to be effective under solvent-free conditions.[7]

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-pyrimidine-5-carbonitrile

This protocol is a representative example using benzaldehyde.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Guanidine hydrochloride

  • Ethanol (Absolute)

  • Sodium ethoxide (solid or freshly prepared solution)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

  • Reagent Addition: Add benzaldehyde (10.6 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and guanidine hydrochloride (9.55 g, 0.1 mol) to the ethanol.

  • Catalyst Addition: Carefully add sodium ethoxide (6.8 g, 0.1 mol) portion-wise to the stirred suspension. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Neutralization & Precipitation: Slowly add glacial acetic acid to neutralize the mixture (check pH with litmus paper) and pour the contents into 400 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) and then a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The product, 2-amino-4-phenyl-pyrimidine-5-carbonitrile, is typically obtained as a pale yellow solid.

Data Summary:

Aldehyde SubstrateReaction Time (h)Typical Yield (%)Reference
Benzaldehyde4-680-90%
4-Chlorobenzaldehyde5-785-95%[7]
4-Methoxybenzaldehyde4-680-90%[7]
4-Nitrobenzaldehyde6-875-85%[7]

Part B: The Pinner Reaction for Amidine Synthesis

The conversion of the 5-cyanopyrimidine to the target this compound is classically and most effectively achieved via the Pinner reaction.[8][9] This two-step process first converts the nitrile to an imidate ester hydrochloride (a "Pinner salt"), which is then reacted with ammonia to form the amidine.[10][11]

Mechanistic Pathway:

The reaction proceeds through the activation of the nitrile by anhydrous acid, followed by nucleophilic attack from the alcohol and subsequent ammonolysis.

G cluster_0 Pinner Reaction Mechanism A Pyr-C≡N (5-Cyanopyrimidine) B Pyr-C≡N⁺-H (Protonated Nitrile) A->B + HCl (gas) C [Pyr-C⁺=NH ↔ Pyr-C=N⁺H] (Nitrilium Ion) B->C Resonance D {Pyr-C(OR')=N⁺H₂} Cl⁻ (Imidate Hydrochloride - Pinner Salt) C->D + R'OH (Alcohol) E Pyr-C(=NH)NH₂·HCl (Amidine Hydrochloride) D->E + NH₃ / NH₄Cl (Ammonolysis)

Caption: Mechanism of the Pinner reaction and subsequent ammonolysis.

Critical Parameters for Success:

  • Anhydrous Conditions: The Pinner reaction is extremely sensitive to water. All glassware must be oven-dried, and all solvents and reagents must be strictly anhydrous.[9][10] Water will hydrolyze the intermediate Pinner salt to an ester, which is a common side product.

  • Hydrogen Chloride: Dry HCl gas is essential. Bubbling the gas through concentrated sulfuric acid before introducing it into the reaction mixture is a standard practice to ensure it is dry.

  • Temperature Control: The formation of the Pinner salt is typically carried out at low temperatures (0 °C) to prevent the thermodynamically unstable imidate from rearranging or decomposing.[9]

Experimental Protocol: Conversion of 5-Cyanopyrimidine to Amidine HCl

Materials:

  • 5-Cyanopyrimidine derivative (from Part A)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas, from cylinder)

  • Ammonium Chloride or Ammonia solution in Ethanol

  • Drying tube (CaCl₂)

Procedure:

Step 1: Formation of the Pinner Salt (Imidate Hydrochloride)

  • Reaction Setup: Suspend the 5-cyanopyrimidine derivative (e.g., 0.05 mol) in anhydrous ethanol (150 mL) in an oven-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath.

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred suspension. The solid will gradually dissolve as the Pinner salt begins to form. Continue the HCl stream until the solution is saturated and the starting material is fully consumed (monitor by TLC). This can take 2-4 hours.

  • Incubation: Seal the flask and store it in a refrigerator (4 °C) overnight to allow the precipitation of the Pinner salt to complete.

  • Isolation (Optional but recommended for purity): Collect the precipitated white solid (the imidate hydrochloride) by filtration under a nitrogen atmosphere. Wash it with copious amounts of anhydrous diethyl ether and dry it under vacuum. Do not expose it to moist air for extended periods.

Step 2: Ammonolysis to the Amidine Hydrochloride

  • Reaction Setup: Add the isolated Pinner salt (or the entire reaction mixture from Step 1 after evaporating the excess HCl and ethanol under vacuum) to a flask containing a saturated solution of ammonia in anhydrous ethanol. Alternatively, add solid ammonium chloride (1.5 equivalents) to a suspension of the Pinner salt in anhydrous ethanol.

  • Stirring: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by observing the disappearance of the imidate intermediate via TLC or LC-MS.

  • Isolation: Upon completion, the amidine hydrochloride often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the product with cold ethanol and then diethyl ether to remove any unreacted materials and ammonium chloride.

  • Drying: Dry the final this compound product in a vacuum oven.

Characterization and Validation

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities. The formation of the amidine will show characteristic shifts for the -C(=NH)NH₂ protons.

  • FT-IR Spectroscopy: To monitor the conversion of the nitrile (C≡N stretch around 2220-2230 cm⁻¹) to the amidine group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the crystalline solid product.

Safety Precautions

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All operations involving HCl gas must be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Cyanides: Malononitrile and other cyanide-containing compounds are highly toxic. Avoid inhalation of dust and skin contact. Have a cyanide poisoning antidote kit available and be familiar with its use.

  • Reagents: Sodium ethoxide is highly reactive with water. Phosphorus oxychloride (used in alternative Vilsmeier-Haack formylations) is highly corrosive and reacts violently with water.[12][13] Handle these reagents with extreme care.

Conclusion

The synthesis of this compound derivatives is a well-established process that hinges on two key transformations: the formation of a 5-cyanopyrimidine intermediate and its subsequent conversion via the Pinner reaction. The one-pot, multicomponent synthesis of the cyanopyrimidine core is highly efficient for a variety of substrates. Success in the subsequent Pinner reaction is critically dependent on maintaining strictly anhydrous conditions and controlling the reaction temperature. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can reliably produce these high-value compounds for applications in drug discovery and development.

References

  • Synthesis of 5-cyanopyrimidines. Journal of the Chemical Society, Chemical Communications. (URL: [Link])

  • Pinner reaction. Wikipedia. (URL: [Link])

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Application Notes & Protocols: Leveraging Pyrimidine-5-carboxamidine Hydrochloride in the Synthesis and Evaluation of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Oncology

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of nucleobases in DNA and RNA, making it a cornerstone of life's genetic machinery. This inherent biological relevance has positioned pyrimidine derivatives as privileged structures in medicinal chemistry. In cancer research, the metabolic pathways that synthesize and utilize pyrimidines are often upregulated to support rapid cell division, making these pathways attractive targets for therapeutic intervention.[1][2] Molecules that mimic or interfere with natural pyrimidines can disrupt DNA synthesis, RNA function, and key signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

Pyrimidine-5-carboxamidine hydrochloride serves as a versatile and highly valuable starting material—a foundational building block—for the synthesis of a diverse array of biologically active molecules with therapeutic potential.[4] While not typically employed as a direct therapeutic agent itself, its unique chemical structure allows medicinal chemists to readily generate libraries of novel pyrimidine-5-carboxamide and -carbonitrile derivatives. These derivatives have been extensively explored and have demonstrated a broad spectrum of antitumor activities, including the inhibition of critical cancer-related enzymes like protein kinases and metabolic enzymes.[5][6][7][8]

This guide provides an in-depth exploration of the practical applications stemming from this compound in cancer research. We will detail the synthetic strategy to create potent derivatives and provide step-by-step protocols for their subsequent evaluation as potential anticancer agents, from initial cytotoxicity screening to mechanistic studies.

Part 1: Synthesis of Bioactive Pyrimidine Derivatives

The primary application of this compound in cancer research is its role as a key reactant in multicomponent reactions, such as the Biginelli or a similar one-pot synthesis, to generate substituted pyrimidine scaffolds. The carboxamidine group is particularly useful for building the core heterocyclic ring structure.

Protocol 1: Generalized One-Pot Synthesis of 2,4-Diaminopyrimidine-5-carboxamide Derivatives

This protocol describes a generalized method adapted from established literature for synthesizing a library of pyrimidine derivatives for screening.

Principle: This reaction is a three-component condensation between an aldehyde, a compound with an active methylene group (e.g., malononitrile), and this compound (or a related guanidine salt which it can be derived from or used in similar reactions) in the presence of a suitable solvent and catalyst. The resulting 2,4-diamino-5-cyanopyrimidine can then be hydrolyzed to the corresponding carboxamide.

Materials:

  • This compound

  • Various aromatic or heteroaromatic aldehydes

  • Malononitrile

  • Ethanol or other suitable alcohol

  • Base catalyst (e.g., piperidine, sodium ethoxide)

  • Concentrated Sulfuric Acid (for hydrolysis step)

  • Reaction vessel with reflux condenser

  • Stirring plate and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the selected aldehyde (1.0 eq), malononitrile (1.0 eq), and guanidine hydrochloride (a related reactant for this synthesis type, 1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base like piperidine (0.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress using TLC.

  • Isolation of Intermediate: Upon completion, cool the mixture to room temperature. The solid product often precipitates. Collect the crude 2,4-diamino-5-cyanopyrimidine intermediate by filtration, wash with cold ethanol, and dry.

  • Hydrolysis to Carboxamide: Carefully add the dried intermediate to concentrated sulfuric acid under cooling in an ice bath. Stir the mixture for 12-24 hours at room temperature.

  • Purification: Pour the acidic mixture onto crushed ice, which will cause the pyrimidine-5-carboxamide product to precipitate. Neutralize carefully with a base (e.g., aqueous ammonia). Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization or silica gel column chromatography.

  • Characterization: Confirm the structure of the synthesized compounds using techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Part 2: In Vitro Evaluation of Synthesized Pyrimidine Derivatives

Once a library of derivatives is synthesized, the next crucial step is to assess their biological activity. This typically begins with broad cytotoxicity screening against a panel of cancer cell lines.

Protocol 2: Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Synthesized pyrimidine-5-carboxamide derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[5][7]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in culture medium. The final concentrations might range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Sorafenib or Doxorubicin).[5]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Sample Cytotoxicity Data

CompoundTarget Cell LineIC₅₀ (µM)
Derivative 9dHCT-116 (Colon)1.14
Derivative 11eMCF-7 (Breast)2.56
Derivative 12bHCT-116 (Colon)3.20
Sorafenib (Ref.)HCT-116 (Colon)>10

This table illustrates how to present IC₅₀ values for novel compounds compared to a reference drug, as seen in studies on pyrimidine-5-carbonitrile derivatives.[5]

Part 3: Mechanistic Studies - Unraveling the Mode of Action

Promising compounds from the initial screen must be investigated further to understand their mechanism of action. Key questions to address are whether the compound inhibits a specific enzyme, induces apoptosis, or causes cell cycle arrest.

Protocol 3: Kinase Inhibition Assay

Principle: Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival, such as VEGFR-2, EGFR, or PI3K.[5][6][7] Kinase inhibition assays measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase.

Materials:

  • Active, purified kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled [γ-³²P]ATP or used in a fluorescence-based assay)

  • Test compound (synthesized pyrimidine derivative)

  • Assay buffer

  • Method for detection (e.g., scintillation counter, fluorescence plate reader)

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and the test compound at various concentrations in the assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction using a stop solution (e.g., EDTA).

  • Detection: Measure the amount of phosphorylated substrate. If using radiolabeled ATP, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value for kinase inhibition.

Visualizing the Logic: Targeting Signaling Pathways

The diagram below illustrates how pyrimidine derivatives can inhibit key signaling pathways in cancer.

Signaling_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt/PKB PI3K->AKT TF Transcription Factors (e.g., c-Myc) AKT->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Pyrimidine_Derivative Pyrimidine-5-carboxamide Derivative Pyrimidine_Derivative->RTK Pyrimidine_Derivative->PI3K

Caption: Inhibition of key oncogenic signaling pathways by pyrimidine derivatives.

Protocol 4: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the IC₅₀ concentration of the pyrimidine derivative for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualizing the Experimental Workflow

Apoptosis_Workflow start Cancer Cell Culture treatment Treat with Pyrimidine Derivative (IC₅₀) start->treatment 24h harvest Harvest Cells (Adherent + Floating) treatment->harvest 24-48h wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide wash->stain analyze Analyze via Flow Cytometry stain->analyze 15 min incubation end Quantify Apoptotic Cell Population analyze->end

Caption: Workflow for assessing apoptosis using flow cytometry.

Conclusion and Future Directions

This compound is a cornerstone reagent that enables the exploration of a vast chemical space of pyrimidine derivatives for cancer therapy. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these novel compounds. By systematically assessing cytotoxicity, identifying molecular targets through enzyme inhibition assays, and elucidating mechanisms of cell death, researchers can identify promising lead candidates for further preclinical development. The versatility of the pyrimidine scaffold ensures that it will remain a high-priority area for innovation in the ongoing search for more effective and selective cancer treatments.[11]

References

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  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. National Institutes of Health. [Link]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Publications. [Link]

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Application Notes and Protocols for the Antiviral Research of Pyrimidine-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrimidine Scaffolds in Antiviral Drug Discovery

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents.[1][2] The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for nucleobases essential to DNA and RNA.[3] This fundamental biological role has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutics, including potent antiviral drugs.[1][2] Numerous compounds incorporating the pyrimidine scaffold have demonstrated significant activity against a broad spectrum of viruses, such as influenza virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV).[1][2]

This application note focuses on Pyrimidine-5-carboxamidine hydrochloride , a specific derivative that holds potential as a candidate for antiviral screening. While this particular compound is not extensively studied in the antiviral field, its structural features suggest it may interact with viral or host cell targets crucial for viral replication. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the antiviral potential of this compound. We will provide detailed protocols for essential in vitro assays, from initial cytotoxicity assessments to specific antiviral efficacy evaluations, and discuss the rationale behind these experimental choices.

Hypothesized Mechanism of Action: A Starting Point for Investigation

The antiviral mechanisms of pyrimidine derivatives are diverse. A common strategy involves the inhibition of viral nucleic acid synthesis. Another promising approach is the targeting of host cell enzymes essential for viral replication, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] By inhibiting DHODH, the intracellular pool of pyrimidines is depleted, thereby hindering the replication of rapidly proliferating viruses that are dependent on this pathway.[4]

For this compound, we can hypothesize a similar mechanism of action as a starting point for investigation. The carboxamidine group may facilitate interactions with the active sites of viral polymerases or host cell enzymes involved in nucleotide metabolism.

Diagram: Hypothesized Antiviral Mechanism of Action

Hypothesized Antiviral Mechanism cluster_host_cell Host Cell Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine_Biosynthesis->DHODH Nucleotide_Pool Nucleotide Pool DHODH->Nucleotide_Pool Viral_Replication Viral Replication Nucleotide_Pool->Viral_Replication Compound Pyrimidine-5-carboxamidine hydrochloride Compound->DHODH Inhibition Virus Virus Virus->Viral_Replication

Caption: Hypothesized mechanism of this compound inhibiting viral replication via targeting the host cell's pyrimidine biosynthesis pathway.

Phase 1: Foundational Assays - Determining Cytotoxicity

Before assessing antiviral activity, it is crucial to determine the concentration range at which this compound is not toxic to the host cells.[5] This is essential for distinguishing true antiviral effects from non-specific cytotoxicity.[5][6] The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero E6, A549, MDCK)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions in complete culture medium.

  • Treatment: After 24 hours, remove the medium from the cells and add the serial dilutions of the compound to the wells in triplicate. Include a "cells only" control (medium without compound) and a "vehicle" control (medium with the highest concentration of the solvent used).

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration (log scale) and determine the CC50 value using non-linear regression analysis.

Phase 2: Efficacy Evaluation - In Vitro Antiviral Assays

Once the non-toxic concentration range is established, the antiviral efficacy of this compound can be determined. We present two common methods: the plaque reduction assay for lytic viruses and a qRT-PCR-based assay for a broader range of viruses.

Protocol 2: Plaque Reduction Assay

The plaque reduction assay is a classic and reliable method for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[7] It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.[7][8]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • This compound at non-toxic concentrations

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour to allow for viral adsorption.

  • Treatment: After incubation, remove the viral inoculum and add the different concentrations of the compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add the overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells (e.g., with formaldehyde) and stain with crystal violet.

  • Plaque Counting: Wash the plates and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration (log scale) and performing non-linear regression.

Diagram: Plaque Reduction Assay Workflow

Plaque Reduction Assay Workflow Start Start Seed_Cells Seed Host Cells in Multi-well Plates Start->Seed_Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Prepare_Compound Prepare Serial Dilutions of Compound Add_Compound Add Compound Dilutions Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Add_Overlay Add Semi-Solid Overlay Add_Compound->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: A streamlined workflow of the plaque reduction assay for determining the EC50 of an antiviral compound.

Protocol 3: Quantitative RT-PCR (qRT-PCR) Based Antiviral Assay

For viruses that do not form plaques or for a more sensitive quantification of viral replication, a qRT-PCR-based assay is highly effective.[9][10] This method measures the amount of viral RNA in infected cells, and a reduction in viral RNA levels indicates antiviral activity.[9][10]

Materials:

  • Host cells seeded in 96-well plates

  • Virus stock

  • This compound at non-toxic concentrations

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific for a viral gene

  • qRT-PCR instrument

Procedure:

  • Cell Seeding and Infection: Seed cells in a 96-well plate. The next day, infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Treatment: After viral adsorption, remove the inoculum and add serial dilutions of this compound.

  • Incubation: Incubate the plate for a predetermined time to allow for viral replication (e.g., 24-48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.[9][11]

  • qRT-PCR: Perform one-step or two-step qRT-PCR using primers and a probe specific to a conserved viral gene.[12] Include appropriate controls (no-template control, virus control).

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample.[13] Calculate the fold change in viral RNA levels for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition of viral RNA synthesis against the compound concentration (log scale) and performing non-linear regression.

Data Interpretation and Presentation

A critical aspect of antiviral testing is the interpretation of the data to determine the compound's therapeutic potential.

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

  • Selectivity Index (SI): This is a crucial parameter that indicates the therapeutic window of the compound. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.

Table for Summarizing Quantitative Data:

CompoundVirusCell LineAssay TypeCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compoundVirus XCell YPlaque Reduction
This compoundVirus ZCell WqRT-PCR
Positive Control DrugVirus XCell YPlaque Reduction

Conclusion

This compound represents an intriguing, yet underexplored, candidate for antiviral drug discovery. The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of its antiviral potential. By first establishing a therapeutic window through cytotoxicity testing and then employing sensitive and reliable antiviral efficacy assays, researchers can effectively determine the promise of this and other novel compounds in the ongoing fight against viral diseases.

References

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  • Bio-protocol. (n.d.). Plaque reduction virus neutralization assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • American Society for Microbiology. (2006, October 9). Plaque Assay Protocols. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents. Retrieved from [Link]

  • Hrobonova, V., et al. (2021). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1857.
  • Prichard, M. N., & Shipman, C. (1990). Flow cytometric evaluation of the cytotoxicity of novel antiviral compounds. Cytometry, 11(3), 433-439.
  • Virology Research Services. (2025, January 13). The mathematics of qRT-PCR in virology. Retrieved from [Link]

  • Patel, R. V., et al. (2014). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Journal of Saudi Chemical Society, 18(5), 506-514.
  • Institute Pasteur, Paris. (n.d.). Protocol: Real-time RT-PCR assays for the detection of SARS-CoV-2. Retrieved from [Link]

  • Tai, C. J., et al. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Antiviral activity of pyrimidine containing compounds: Patent review. Mini reviews in medicinal chemistry.
  • Chung, D. H., et al. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial agents and chemotherapy, 60(8), 4552–4562.
  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 121-142.
  • Bentham Science. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]

  • ResearchGate. (n.d.). pyrimidine derivatives with antiviral activity A series of Substituted.... Retrieved from [Link]

  • Marschall, M., et al. (2013). Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis. Antiviral research, 100(3), 640–648.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrimidine-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrimidine-5-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction to the Synthesis

This compound is a valuable building block in pharmaceutical research, often utilized in the development of antiviral and anticancer agents.[1] The most common and established method for its synthesis is the Pinner reaction, which transforms the readily available Pyrimidine-5-carbonitrile into the desired amidine hydrochloride in a two-step, one-pot process.[2][3]

This process first involves the acid-catalyzed reaction of the nitrile with an alcohol (typically ethanol) to form an intermediate imidate salt, known as a Pinner salt. This salt is subsequently reacted with ammonia to yield the final product.[4][5] While reliable, the Pinner reaction is sensitive to reaction conditions, and several challenges can arise. This guide will address these potential issues in a practical question-and-answer format.

Core Synthesis Pathway: The Pinner Reaction

The overall transformation is depicted below:

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Ethyl pyrimidine-5-carboximidate hydrochloride Ethyl pyrimidine-5-carboximidate hydrochloride Pyrimidine-5-carbonitrile->Ethyl pyrimidine-5-carboximidate hydrochloride HCl (gas) Anhydrous EtOH This compound This compound Ethyl pyrimidine-5-carboximidate hydrochloride->this compound NH3 EtOH

Caption: General workflow for the Pinner reaction synthesis of this compound.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is very low, or I'm not getting any product. What are the most critical factors to check?

Low or no yield in a Pinner reaction is a common issue, often stemming from a few critical parameters.

Answer: The Pinner reaction is highly sensitive to moisture. The intermediate Pinner salt is readily hydrolyzed by water to form the corresponding ester as a byproduct, which will not convert to the desired amidine.[6][7]

Troubleshooting Steps:

  • Ensure Strict Anhydrous Conditions: This is the most crucial factor.

    • Use freshly distilled, anhydrous solvents (e.g., ethanol).

    • Thoroughly dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the imidate hydrochloride (Pinner salt) in situ.[6][8] This ensures strictly anhydrous acidic conditions. Using concentrated hydrochloric acid is not a suitable substitute as it introduces water.

  • Amidine Purity: If you are starting from a pre-synthesized amidine for a different pyrimidine synthesis, ensure it is pure and dry. Amidines can be hygroscopic and may hydrolyze over time.[9]

  • Reaction Temperature: Pinner salts can be thermally unstable. Low temperatures during the formation of the Pinner salt are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[4][5]

Low_Yield_Troubleshooting start Low or No Product check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_hcl Was dry HCl gas used? check_anhydrous->check_hcl Yes solution_anhydrous Redo with anhydrous solvents/glassware and inert atmosphere. check_anhydrous->solution_anhydrous No check_temp Was temperature controlled (low temp for salt formation)? check_hcl->check_temp Yes solution_hcl Use dry HCl gas in anhydrous alcohol. check_hcl->solution_hcl No solution_temp Maintain low temperature during HCl addition. check_temp->solution_temp No end Improved Yield check_temp->end Yes solution_anhydrous->end solution_hcl->end solution_temp->end

Caption: Decision tree for troubleshooting low yield in the Pinner reaction.

FAQ 2: I've isolated a product, but the characterization (NMR, IR) doesn't match the desired amidine. What are the likely side products?

The formation of side products is a common pitfall, and their identification is key to optimizing the reaction.

Answer: The most common byproducts in this synthesis are pyrimidine-5-carboxamide and ethyl pyrimidine-5-carboxylate.

  • Pyrimidine-5-carboxamide: This can form if the starting nitrile undergoes hydrolysis. While nitrile hydrolysis typically requires harsh conditions, it can occur if the reaction is heated for prolonged periods in the presence of trace water.

  • Ethyl pyrimidine-5-carboxylate: As mentioned, this is a result of the hydrolysis of the intermediate Pinner salt by any moisture present in the reaction.[5]

Troubleshooting and Identification:

  • IR Spectroscopy:

    • Amidine (desired): Look for a strong C=N stretch around 1650-1680 cm⁻¹ and N-H stretching bands.

    • Amide (byproduct): A strong C=O stretch around 1650-1690 cm⁻¹ (can overlap with amidine C=N) and two N-H stretching bands for a primary amide.

    • Ester (byproduct): A strong C=O stretch around 1735-1750 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • Amidine Hydrochloride: Expect broad signals for the -NH₂ protons, often downfield.

    • Amide: Two distinct, broad signals for the -CONH₂ protons.

    • Ester: A characteristic quartet and triplet for the ethyl group (-OCH₂CH₃).

  • Mass Spectrometry: This is the most definitive way to distinguish between the products based on their different molecular weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features
This compound C₅H₇ClN₄158.59[1]Strong C=N stretch (IR), broad NH₂ peaks (¹H NMR)
Pyrimidine-5-carboxamideC₅H₅N₃O123.11Strong C=O stretch (IR), two broad CONH₂ peaks (¹H NMR)
Ethyl pyrimidine-5-carboxylateC₇H₈N₂O₂152.15Strong C=O stretch (IR), ethyl signals (q, t) in ¹H NMR
FAQ 3: The Pinner salt precipitates from the reaction mixture, but the subsequent ammonolysis step is inefficient. How can I improve this conversion?

An incomplete ammonolysis step can be a bottleneck in the synthesis.

Answer: The conversion of the Pinner salt to the amidine requires a sufficient excess of ammonia and adequate reaction time.

Troubleshooting Steps:

  • Ammonia Source and Concentration:

    • Using a saturated solution of ammonia in the reaction alcohol (e.g., ethanol) is a common and effective method.

    • Alternatively, bubbling anhydrous ammonia gas through the reaction mixture can be employed. Ensure the gas is bubbled for a sufficient time to ensure an excess is present.

  • Reaction Time and Temperature:

    • The ammonolysis step may require stirring at room temperature for several hours or gentle warming. Monitor the reaction progress by TLC or LC-MS.

  • Solubility of the Pinner Salt:

    • If the Pinner salt has crashed out of solution, ensure vigorous stirring to maintain a good suspension for the reaction with ammonia to occur.

FAQ 4: How can I effectively purify the final this compound product?

Purification is critical to obtain a product of high purity, especially for pharmaceutical applications.

Answer: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ethyl acetate) is often effective at removing minor impurities.

  • Washing: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold ethanol or acetone) can be a simple and effective purification step.

  • Column Chromatography: While possible, chromatography of the highly polar amidine hydrochloride on silica gel can be challenging. A reverse-phase column may be more suitable.

  • Dealing with Ammonium Chloride: A common byproduct of the Pinner reaction is ammonium chloride. A patented method for purifying amidine hydrochlorides involves treating the crude product in an alcohol solution with an alkoxide. This reacts with the ammonium chloride, which can then be removed by filtration.[10]

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Step 1: Formation of the Pinner Salt

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, suspend Pyrimidine-5-carbonitrile (1.0 eq) in anhydrous ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic, so maintain the temperature at 0-5 °C.

  • Continue bubbling HCl until the solution is saturated and the starting material has dissolved (this may take 1-2 hours).

  • Seal the flask and stir the reaction mixture at 0-5 °C for 12-24 hours. The Pinner salt may precipitate as a white solid.

Step 2: Ammonolysis

  • Cool the reaction mixture containing the Pinner salt back to 0 °C.

  • Bubble anhydrous ammonia gas through the mixture for 1-2 hours, or add a saturated solution of ammonia in anhydrous ethanol (approx. 5-10 equivalents).

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the Pinner salt is consumed.

Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude solid can be triturated with a suitable solvent (e.g., diethyl ether or acetone) to remove non-polar impurities.

  • Filter the solid and wash with the same solvent.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain pure this compound.

References

  • CN100528836C - Purifying method of high-purity amidine hydrochloride - Google P
  • Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Amidine synthesis by imidoyl
  • US6204385B1 - Process for preparing amidines - Google P
  • This compound - Chem-Impex.
  • Preparation of Amidines by Amidoxime Reduction with Potassium Form
  • overcoming side reactions in pyrimidine synthesis - Benchchem.
  • Pinner pyrimidine synthesis | PPTX - Slideshare.
  • Preparations and Reactions of Amides and Nitriles - YouTube.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - ResearchG
  • The Chemistry of the Amidines.
  • Pinner Reaction - J&K Scientific.
  • Pinner reaction - Wikipedia.
  • Pinner Reaction | NROChemistry.
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as - RSC Publishing.
  • Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides | Request PDF - ResearchG
  • Pinner Reaction - SynArchive.
  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermedi
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences.
  • Pyrimidine-5-carboxamidine | C5H6N4 | CID 45080054 - PubChem - NIH.
  • EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google P
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica.
  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities - Baghdad Science Journal.
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum - Semantic Scholar.
  • 4 - RSC Medicinal Chemistry.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid c
  • Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Deriv
  • (PDF)
  • On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.

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Technical Support Center: Optimizing Reaction Conditions for Pyrimidine-5-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Pyrimidine-5-carboxamidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical pharmacophore and synthetic building block.[1] We understand the nuances and challenges involved in its synthesis and have compiled this resource to provide field-proven insights, troubleshooting strategies, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most established and widely used method for converting a pyrimidine-5-carbonitrile to its corresponding carboxamidine hydrochloride is the Pinner reaction .[2][3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imidate salt (commonly known as a Pinner salt). This salt is then treated with ammonia or an ammonium salt to yield the final amidine hydrochloride.[4] The overall transformation is robust, but highly sensitive to reaction conditions, particularly the exclusion of water.[5]

Q2: What are the absolute critical parameters I must control for a successful Pinner reaction?

Success in synthesizing this compound hinges on meticulous control over three key parameters:

  • Strict Anhydrous Conditions: The imidate salt intermediate is extremely susceptible to hydrolysis. Any trace of water will lead to the formation of pyrimidine-5-carboxylate esters or the corresponding carboxamide as byproducts, significantly reducing the yield of the desired amidine.[3][5]

  • Temperature Control: Pinner salts can be thermally unstable. The initial formation of the imidate salt is typically performed at low temperatures (e.g., 0 °C) to prevent decomposition or rearrangement into N-alkyl amides.[3]

  • Acid Catalyst: The reaction requires a strong acid catalyst. The classical approach uses anhydrous hydrogen chloride (HCl) gas bubbled through an anhydrous alcohol solution.[6] This ensures a completely anhydrous and acidic environment.

Q3: How can I monitor the progress of the reaction?

The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC) . You should monitor the consumption of the starting pyrimidine-5-carbonitrile. A suitable eluent system, such as 10% methanol in dichloromethane (DCM) with a few drops of ammonia, can effectively separate the non-polar starting material from the highly polar product, which will typically remain at the baseline. The disappearance of the starting material spot indicates the completion of the first step (Pinner salt formation).

Q4: What are the recommended storage conditions for the final product?

This compound is a salt and is generally more stable than its free base form. However, like many amidines, it can be hygroscopic and susceptible to hydrolysis over long periods, especially under humid or non-neutral pH conditions.[7] It is recommended to store the final, dried product in a tightly sealed container in a desiccator at 0-8°C.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

A low yield is the most common issue and can be traced back to several root causes. Use the following logical workflow to diagnose the problem.

LowYieldTroubleshooting start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node start Low or No Yield check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc decision1 Major Component? check_tlc->decision1 What is the major component? cause1 Probable Cause Incomplete Reaction decision1->cause1 Starting Material cause2 Probable Cause Hydrolysis of Intermediate decision1->cause2 Ester/Amide Byproduct cause3 Probable Cause Decomposition decision1->cause3 Complex Mixture/Baseline solution1 Increase reaction time/temp (cautiously). Ensure catalyst activity. Check reagent purity. cause1:f1->solution1 solution2 Use anhydrous solvents/reagents. Run under inert atmosphere (N2/Ar). Use fresh HCl gas/solution. cause2:f1->solution2 solution3 Maintain low temperature (0 °C). Ensure slow addition of reagents. cause3:f1->solution3

Caption: Troubleshooting workflow for low yield.

In-depth Solutions for Low Yield:

  • Cause: Incomplete Reaction

    • The "Why": The nitrile group on the pyrimidine ring is deactivated by the electron-withdrawing nature of the ring itself, making it less nucleophilic and slower to react.[2] The reaction may require more forcing conditions or a more active catalyst than simple aliphatic or aromatic nitriles.

    • Solution:

      • Catalyst: Ensure your source of HCl is potent. If using ethanolic HCl, it should be freshly prepared. Using anhydrous HCl gas is the most reliable method.[5]

      • Time & Temperature: While the initial imidate formation should be cold, the subsequent ammonolysis step can often be gently warmed (e.g., to room temperature or 30-40°C) to drive the reaction to completion.[4] Monitor by TLC to avoid decomposition.

      • Reagent Purity: Impurities in the starting pyrimidine-5-carbonitrile can inhibit the reaction.[8] Ensure it is pure and completely dry before starting.

  • Cause: Hydrolysis of the Pinner Salt Intermediate

    • The "Why": The Pinner salt is a protonated imidate, which makes its carbon atom highly electrophilic. It is readily attacked by nucleophiles. Water is a potent nucleophile that will attack the imidate to form a tetrahedral intermediate, which then collapses to form a stable ester, short-circuiting the path to the amidine.[5][9]

    • Solution:

      • Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[3] Solvents from a freshly opened bottle or dried over molecular sieves are recommended.

      • Glassware & Atmosphere: Dry all glassware in an oven (e.g., >100°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Maintain an inert atmosphere throughout the reaction.[5]

HydrolysisPathway cluster_desired Desired Pathway cluster_competing Competing Hydrolysis Pathway reactant_node reactant_node intermediate_node intermediate_node product_node product_node side_product_node side_product_node reagent_node reagent_node PinnerSalt Pinner Salt (Imidate Intermediate) Ammonia + NH3 (Anhydrous) Amidine Pyrimidine-5-carboxamidine (Desired Product) PinnerSalt->Amidine Ammonolysis PinnerSalt_competing Pinner Salt (Imidate Intermediate) Water + H2O (Trace Moisture) Ester Pyrimidine-5-carboxylate Ester (Side Product) PinnerSalt_competing->Ester Hydrolysis Nitrile Pyrimidine-5-carbonitrile Nitrile->PinnerSalt + ROH, HCl

Caption: Desired reaction pathway vs. competing hydrolysis.

Problem 2: Difficulty with Product Isolation and Purification
  • Symptom: The final product does not precipitate upon completion of the reaction or after cooling.

    • Probable Cause: The hydrochloride salt may have high solubility in the reaction solvent (e.g., ethanol).

    • Solution:

      • Anti-Solvent Precipitation: Reduce the volume of the reaction mixture under reduced pressure. Then, add a less polar, anhydrous co-solvent (an "anti-solvent") such as diethyl ether or tert-butyl methyl ether (TBME) dropwise until the product precipitates.

      • Cooling: Cool the mixture in an ice bath or freezer to maximize precipitation.[10]

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

  • Symptom: The crude product is an oil or a sticky solid.

    • Probable Cause: Presence of impurities or residual solvent.

    • Solution:

      • Trituration: Add a small amount of a solvent in which the product is insoluble but the impurities are soluble (e.g., cold acetone or anhydrous diethyl ether). Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away. Decant the solvent and repeat.

      • Recrystallization: If trituration fails, recrystallization from a suitable solvent system (e.g., ethanol/ether or methanol/ethyl acetate) can yield a pure, crystalline product.[8]

Quantitative Data & Recommended Conditions

ParameterRecommended ConditionJustification & Expert Insights
Starting Material Pyrimidine-5-carbonitrileEnsure >98% purity and completely dry. Impurities can chelate catalysts or introduce nucleophiles.
Solvent Anhydrous Ethanol or DioxaneEthanol is a reactant and solvent. Dioxane can be used if a different alcohol is required. Must be <50 ppm water.[3]
Catalyst Anhydrous HCl gasProvides the most rigorously anhydrous acidic conditions. A freshly prepared 3-4 M solution of HCl in anhydrous ethanol is a viable, though less ideal, alternative.[4][5]
Temperature Step 1: 0 °C (Imidate Formation)Step 2: 0 °C to RT (Ammonolysis)Low temperature is critical to prevent the decomposition of the thermally unstable Pinner salt intermediate.[3] The second step can sometimes be slowly warmed to ensure completion.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction and causing hydrolysis of the sensitive intermediate.[5]
Ammonia Source Anhydrous Ammonia Gas orAmmonium Chloride (NH₄Cl)Bubbling anhydrous ammonia gas is effective. Alternatively, adding a slight excess of solid NH₄Cl to the Pinner salt solution can be a more convenient method.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pinner Reaction

This protocol is a representative example and may require optimization for specific scales or equipment.

Materials:

  • Pyrimidine-5-carbonitrile (1.0 eq)

  • Anhydrous Ethanol (approx. 5-10 mL per gram of nitrile)

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Ammonia (gas) or Ammonium Chloride (1.5 eq)

  • Anhydrous Diethyl Ether (for precipitation)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with CaCl₂ or Drierite). Maintain a positive pressure of Nitrogen or Argon.

  • Imidate Formation:

    • Charge the flask with Pyrimidine-5-carbonitrile and anhydrous ethanol.

    • Cool the stirred solution to 0 °C using an ice-salt bath.

    • Bubble dry HCl gas through the solution for 30-60 minutes. The solution may become cloudy as the nitrilium salt forms.

    • Seal the flask and continue stirring at 0 °C for 12-24 hours, or until TLC analysis shows complete consumption of the starting nitrile. The Pinner salt may precipitate during this time.

  • Ammonolysis:

    • While maintaining the temperature at 0 °C, bubble anhydrous ammonia gas through the reaction mixture for 20-30 minutes. A thick white precipitate (ammonium chloride) will form.

    • Alternatively, add solid ammonium chloride (1.5 eq) to the cold reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the ammonium chloride precipitate, washing the solid with a small amount of cold, anhydrous ethanol.

    • Combine the filtrates and concentrate the volume by approximately 70% under reduced pressure.

    • Add anhydrous diethyl ether to the concentrated solution dropwise with vigorous stirring until a white precipitate forms.

    • Cool the mixture to 0 °C for 1 hour to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration, washing with cold anhydrous diethyl ether.

    • Dry the product under high vacuum to yield this compound. Characterize by NMR, IR, and MS to confirm structure and purity.[11]

References

  • MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • Journal of Chemical Sciences. (n.d.). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild method for the synthesis of amidines by the electrophilic activation of amides. Retrieved from [Link]

  • National Institutes of Health. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Retrieved from [Link]

  • National Institutes of Health. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Amide activation: an emerging tool for chemoselective synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrimidine-5-carboxamidine. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Retrieved from [Link]

  • PubMed. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

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Technical Support Center: Enhancing the Solubility of Pyrimidine-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyrimidine-5-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work. Our goal is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your research.

I. Understanding the Molecule: The Key to Solubility

This compound is a polar molecule, and its hydrochloride salt form generally promotes aqueous solubility.[1][2][3] However, factors such as concentration, temperature, and the specific solvent system can significantly impact its dissolution. The core pyrimidine structure is water-soluble due to its polarity and hydrogen bonding capabilities.[4] The key to troubleshooting is to systematically address the factors that may be hindering its dissolution.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in water?

A1: Several factors could be at play:

  • Concentration: You may be exceeding the compound's intrinsic solubility limit in water at the given temperature.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[4] Your solution may be too cold.

  • Purity of the Compound: Impurities can sometimes affect solubility.

  • pH of the Water: While seemingly neutral, the pH of deionized water can be slightly acidic due to dissolved CO2, which might not be optimal for this specific hydrochloride salt.

Q2: What are the ideal starting solvents for this compound?

A2: Based on its polar nature, the following solvents are recommended as starting points:

  • High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH).

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[5]

Q3: How can I visually confirm if the compound is fully dissolved?

A3: A clear, transparent solution with no visible particulates is a good initial indicator. For a more sensitive assessment, you can use the Tyndall Effect: shine a laser pointer through the solution. If the laser beam is visible as it passes through the liquid, it suggests the presence of suspended, undissolved particles (a colloidal suspension), and your compound is not truly dissolved.[6]

III. Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This section provides a systematic workflow for addressing solubility issues with this compound, from basic physical methods to more advanced formulation strategies.

Workflow for Troubleshooting Solubility

cluster_0 Initial Observation cluster_1 Physical Intervention cluster_2 Solvent/pH Modification cluster_3 Advanced Formulation cluster_4 Outcome A Compound does not dissolve B Increase Temperature (Gentle Warming) A->B Start Here C Increase Agitation (Vigorous Stirring/Vortexing) B->C H Compound Dissolved B->H Success D Sonication C->D C->H Success E Adjust pH D->E If still not dissolved D->H Success F Use a Co-solvent System E->F E->H Success G Add Solubilizing Excipients F->G For further enhancement F->H Success G->H Success cluster_Intrinsic Intrinsic Properties cluster_Extrinsic Extrinsic Factors Solubility Solubility Compound Compound Properties Compound->Solubility Polarity, MW Solvent Solvent Properties Solvent->Solubility Polarity, H-bonding Temp Temperature Temp->Solubility Increases pH pH pH->Solubility Affects Ionization Agitation Agitation Agitation->Solubility Rate of Dissolution

Caption: Interplay of factors influencing solubility.

V. Concluding Remarks

Improving the solubility of this compound is a multifactorial challenge that can be effectively addressed through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles outlined in this guide, researchers can overcome dissolution challenges and ensure the reliability and reproducibility of their experimental results.

References

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrimidine. Solubility of Things. Retrieved from [Link]

  • Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. Slideshare. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Retrieved from [Link]

  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets. Abraham Entertainment. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Retrieved from [Link]

  • LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

  • ACS Publications. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]

  • World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. World Health Organization. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • Semantic Scholar. (2007). Salt formation to improve drug solubility. Semantic Scholar. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pyrimidine-5-carboxamide. PubChem. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pyrimidine-5-carboxamidine. PubChem. Retrieved from [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. ResearchGate. Retrieved from [Link]

  • The Solution Process. (n.d.). The Solution Process. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of Pyrimidine-5-carboxamidine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyrimidine-5-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Understanding and managing the stability of your reagents is paramount for reproducible and reliable experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound solutions.

Issue 1: Unexpected Precipitation or Cloudiness in Aqueous Buffer

Question: I dissolved my this compound in an aqueous buffer, but it precipitated out over time. What is happening and how can I fix it?

Answer:

Precipitation of this compound from aqueous solutions is a common challenge, often related to solubility limits being exceeded under specific buffer conditions. The hydrochloride salt form generally imparts good aqueous solubility; however, this is highly dependent on the pH and ionic strength of the solution.

Potential Causes and Solutions:

  • pH-Dependent Solubility: The carboxamidine group is basic and will be protonated and more soluble at acidic to neutral pH. If your buffer pH is too high, the compound may deprotonate and become less soluble.

    • Troubleshooting Step: Measure the pH of your final solution. If it is neutral to basic, consider using a buffer with a lower pH (e.g., pH 5-7). The solubility of compounds with amino groups can be significantly affected by pH.

  • Buffer Composition and Ionic Strength: High concentrations of certain salts in your buffer can lead to "salting out," where the compound's solubility is reduced.

    • Troubleshooting Step: If possible, try reducing the salt concentration of your buffer. Alternatively, you can assess the compound's solubility in a few different buffer systems to find the most suitable one.

  • Solution Supersaturation: You might have created a supersaturated solution that is not stable over time.

    • Troubleshooting Step: Try preparing the solution at a slightly lower concentration. Gentle warming (e.g., to 37°C) can help dissolve the compound initially, but be aware of potential temperature-related degradation (see Issue 3). Always ensure the solution cools to room temperature without precipitation before use.

Issue 2: Solution Turning Yellow or Brown

Question: My stock solution of this compound, initially colorless, has developed a yellow or brown tint. Is it still usable?

Answer:

A color change in your solution is a strong indicator of chemical degradation. The appearance of color suggests the formation of chromophoric degradation products. Using a degraded solution can lead to inaccurate and unreliable experimental results.

Potential Causes and Solutions:

  • Oxidative Degradation: The pyrimidine ring and the carboxamidine group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or exposure to light.

    • Troubleshooting Step: Prepare fresh solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). Store solutions in amber vials to protect them from light and consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.

  • Hydrolytic Degradation Products: While the primary hydrolytic degradation product, pyrimidine-5-carboxylic acid, is colorless, subsequent reactions or the formation of minor degradation products could be colored.

    • Troubleshooting Step: Investigate the primary cause of degradation (see Issue 4 on hydrolysis). Preparing fresh solutions and storing them appropriately (see FAQs) is the best practice.

Issue 3: Loss of Compound Activity or Inconsistent Results

Question: My experiments are showing a gradual loss of the expected biological activity, or the results are not reproducible. Could this be due to the instability of my this compound solution?

Answer:

Yes, a decline in activity and poor reproducibility are classic signs of compound instability. The active form of the compound is likely degrading over time, leading to a lower effective concentration in your assays.

Potential Causes and Solutions:

  • Hydrolysis of the Carboxamidine Group: The carboxamidine functional group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding carboxylic acid (pyrimidine-5-carboxylic acid) and ammonia. This is often the primary degradation pathway.

    • Troubleshooting Step: Maintain your stock and working solutions at a neutral or slightly acidic pH. Avoid prolonged storage in basic buffers. If your experimental conditions require a basic pH, prepare the working solution immediately before use.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of degradation.

    • Troubleshooting Step: Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing small aliquots. When preparing solutions, avoid excessive heating. If gentle warming is necessary for dissolution, do so for the shortest time possible and cool the solution promptly.

  • Photodegradation: Exposure to UV or even ambient light can cause degradation of pyrimidine-containing compounds.[1]

    • Troubleshooting Step: Always store solutions in light-protecting amber vials or wrap containers in aluminum foil. Minimize the exposure of your solutions to light during experimental procedures.

Issue 4: Observing New Peaks in HPLC Analysis

Question: I'm analyzing my this compound solution by HPLC and I see new peaks appearing over time. What are these?

Answer:

The appearance of new peaks in your HPLC chromatogram is direct evidence of degradation. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[2][3]

Potential Degradation Products and Identification:

  • Pyrimidine-5-carboxylic acid: This is the most likely degradation product resulting from the hydrolysis of the carboxamidine group. It will have a different retention time than the parent compound, typically eluting earlier on a reverse-phase column due to its increased polarity.

  • Other Degradants: Depending on the stress conditions (e.g., oxidation, photolysis), other minor degradation products may form.

Troubleshooting and Characterization:

  • Forced Degradation Studies: To proactively identify potential degradants, you can perform forced degradation studies.[4][5] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, and light) to accelerate degradation. Analysis of these stressed samples by HPLC-MS can help in the identification of the degradation products.

  • Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent peak from all potential degradation product peaks.[2][3]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method, ideally with mass spectrometry (LC-MS) detection to help identify the mass of the degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For a high-concentration stock solution, dimethyl sulfoxide (DMSO) is a good initial choice. It is a powerful solvent for many organic compounds and is miscible with most aqueous buffers. However, for direct use in aqueous-based assays, sterile water or a slightly acidic buffer (e.g., pH 5-6) can also be used, though the achievable concentration may be lower.

Q2: How should I store my this compound solutions?

A2: Proper storage is critical to maintain the integrity of your solutions.

Storage ConditionRecommendationRationale
Solid Compound Store at 2-8°C in a tightly sealed container.[6]Protects from moisture and slows any potential solid-state degradation.
Stock Solutions (in DMSO) Store in small, single-use aliquots at -20°C or -80°C in amber vials.Minimizes freeze-thaw cycles and protects from light.
Aqueous Solutions Prepare fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.Aqueous solutions are more prone to hydrolysis and microbial growth.

Q3: What is the expected degradation pathway for this compound in solution?

A3: The most probable degradation pathway under aqueous conditions is the hydrolysis of the carboxamidine group to the corresponding carboxylic acid, pyrimidine-5-carboxylic acid, and ammonia. This reaction can be catalyzed by both acid and base.

G pyrimidine_carboxamidine Pyrimidine-5-carboxamidine hydrolysis_product Pyrimidine-5-carboxylic acid + NH3 pyrimidine_carboxamidine->hydrolysis_product H₂O (Acid or Base Catalyzed)

Caption: Primary hydrolytic degradation pathway.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach.[2][3]

Experimental Workflow: Stability Monitoring

G start Prepare Solution store Store under Defined Conditions (e.g., 4°C, RT, -20°C) start->store sample Sample at Time Points (e.g., T=0, 24h, 48h, 1 week) store->sample hplc Analyze by Stability-Indicating RP-HPLC with UV Detection sample->hplc data Quantify Parent Peak Area and Degradant Peaks hplc->data analyze Calculate % Remaining of Parent Compound data->analyze end Determine Shelf-Life analyze->end

Caption: Workflow for monitoring solution stability.

Q5: Is this compound sensitive to light?

A5: Yes, pyrimidine-containing compounds can be sensitive to UV and, to a lesser extent, visible light.[1] Photodegradation can lead to the formation of various photoproducts. Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers with aluminum foil.

References

  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. Available at: [Link]

  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR.org. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. PubMed. Available at: [Link]

  • Hydrolysis Rates for Various pH Levels. ResearchGate. Available at: [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. PubMed. Available at: [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]

  • Pyrimidine nucleotide synthesis and degradation. YouTube. Available at: [Link]

  • Insight into substituent effects on the hydrolysis of amidines by a microhydration model. Available at: [Link]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. PubMed Central (PMC). Available at: [Link]

  • Pyrimidine-5-carboxamidine. PubChem. Available at: [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. Available at: [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed. Available at: [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI. Available at: [Link]

  • Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. PubMed Central (PMC). Available at: [Link]

  • Photo-degradation dynamics of five neonicotinoids:... proLékaře.cz. Available at: [Link]

  • Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. PubMed. Available at: [Link]

  • Metabolomics Identifies Pyrimidine Starvation as the Mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside-induced Apoptosis in Multiple Myeloma Cells. PubMed. Available at: [Link]

  • Excretion of pyrimidine reduction products by the rat. ResearchGate. Available at: [Link]

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Technical Support Center: Purification of Pyrimidine-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Pyrimidine-5-carboxamidine hydrochloride. As a Senior Application Scientist, I understand that navigating the purification of highly polar, functionalized molecules presents unique challenges. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Question 1: My crystallization of this compound results in very low recovery, or no crystals form at all. What's going wrong?

Answer: This is a frequent challenge stemming directly from the compound's high polarity and its hydrochloride salt form. The pyrimidine ring, combined with the highly basic carboxamidine group, leads to high solubility in common polar solvents, making it difficult to achieve the supersaturation required for crystallization.[1]

Core Causality & Troubleshooting Steps:

  • Inadequate Supersaturation: You may be using too much solvent, keeping the compound happily in solution even at low temperatures.[1]

    • Solution: Carefully and slowly evaporate a portion of the solvent to increase the compound's concentration. If crystals start to form, allow the solution to cool slowly.

  • Inappropriate Solvent Choice: The chosen solvent may be too effective, meaning the compound's solubility doesn't decrease enough upon cooling.[2]

    • Solution: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[2] You may need to screen various solvents or, more effectively, use a binary solvent system with an "anti-solvent."

  • The "Anti-Solvent" Strategy: This is often the most effective technique for highly polar compounds.

    • Mechanism: An anti-solvent is a solvent in which your compound is insoluble but which is fully miscible with your primary solvent. Adding the anti-solvent reduces the overall solvating power of the system, forcing your compound out of solution.[1]

    • Common Choices: If your compound is dissolved in a polar solvent like methanol or ethanol, suitable anti-solvents could be dichloromethane (DCM), diethyl ether, or ethyl acetate.

Protocol 1: Anti-Solvent Crystallization
  • Dissolution: Dissolve your crude this compound in the minimum amount of a hot polar solvent (e.g., methanol, ethanol).

  • Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the solution is still warm (but not boiling), slowly add the anti-solvent dropwise with stirring until you observe persistent cloudiness (nascent precipitation).

  • Re-dissolution: Add a few drops of the hot polar solvent back into the mixture until the solution becomes clear again. This ensures you are at the precise point of saturation.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. The slow cooling is critical for the formation of well-defined, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.[2]

  • Isolation: Collect the crystals via vacuum filtration, washing them with a small amount of cold anti-solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Question 2: I'm struggling to purify my compound with column chromatography. It either stays at the top of the silica column or streaks badly.

Answer: This is a classic problem when trying to purify highly polar and potentially ionic compounds like this compound on traditional stationary phases.

Core Causality & Troubleshooting Steps:

  • High Polarity: Your compound has multiple hydrogen bond donors and acceptors, causing it to interact very strongly with the polar silica gel (normal-phase chromatography), leading to poor mobility.[1]

  • Ionic Character: As a hydrochloride salt, the molecule is charged. This can lead to strong ionic interactions with the slightly acidic silica surface, causing severe peak tailing and irreversible adsorption.

  • Poor Retention in Reversed-Phase: In standard reversed-phase chromatography (e.g., C18), your polar compound will have minimal interaction with the nonpolar stationary phase and will elute very quickly, often with the solvent front, providing no separation from other polar impurities.[1]

Solution: Employing Appropriate Chromatographic Techniques

Standard chromatography is not suitable. You must use a technique designed for polar molecules.

1. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the method of choice for separating very polar compounds.[1][3][4] It utilizes a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[1][5] Water or an aqueous buffer is used as the strong, eluting solvent.

Protocol 2: HILIC Purification Workflow
  • Column Selection: Use a commercially available HILIC column (e.g., amide- or diol-bonded silica).

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN).

    • Solvent B: Water with a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate). The buffer is crucial for maintaining a consistent pH and improving peak shape.[1]

  • Sample Preparation: Dissolve the crude compound in a solvent mixture that is weak for HILIC conditions (high acetonitrile percentage) or in DMSO if solubility is an issue. Ensure the sample is filtered through a 0.22 µm filter.[1]

  • Chromatographic Conditions:

    • Equilibrate the column with your starting mobile phase (e.g., 95% ACN, 5% Solvent B) for at least 10-15 column volumes.[1]

    • Inject the sample.

    • Run a gradient, gradually increasing the percentage of Solvent B to elute your compound (e.g., increase from 5% to 40% Solvent B over 20-30 minutes).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

2. Ion-Exchange Chromatography (IEC)

Since the compound is a salt and possesses a positive charge on the protonated amidine group, Cation-Exchange Chromatography is a viable option. This technique separates molecules based on their net charge.[1][4]

Workflow Visualization

HILIC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification dissolve Dissolve Crude Sample in High ACN % filtrate Filter Sample (0.22 µm) dissolve->filtrate equilibrate Equilibrate HILIC Column filtrate->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient (Increase Aqueous) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Caption: A typical workflow for purifying a polar compound using HILIC.

Question 3: My final product has persistent impurities. How can I identify and remove them?

Answer: Impurities often originate from the synthesis itself, either from unreacted starting materials or from side reactions. The synthesis of pyrimidines, often involving condensation reactions, can produce byproducts with similar polarities to the target compound, making purification difficult.[6][7]

Potential Impurities & Solutions:

  • Unreacted Starting Materials: Common precursors for pyrimidine synthesis include β-ketoesters, amidines, urea, and guanidine.[][9] Guanidine hydrochloride is a common reagent and could be a potential impurity.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS to ensure full conversion of the starting materials.[6] If starting materials persist, consider adjusting reaction time, temperature, or catalyst loading.[10]

  • Side-Products: Competing reaction pathways can lead to the formation of isomers or other heterocyclic systems.[7]

    • Solution: Optimizing reaction conditions (e.g., temperature, order of reagent addition) can minimize side-product formation.[6] If side-products are present, a high-resolution purification technique like preparative HPLC (using a HILIC column) may be necessary.

  • Degradation Products: The amidine functional group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which could convert it to the corresponding carboxamide.[11]

    • Solution: Ensure that workup and purification steps are performed under neutral or mildly acidic pH conditions. Avoid prolonged exposure to strong bases.

Troubleshooting Logic for Persistent Impurities

impurity_troubleshooting cluster_id Identify Impurity Source cluster_sol Select Solution start Impure Product (Post-Initial Purification) analyze Analyze Impurity Profile (LC-MS, NMR) start->analyze start_mat Unreacted Starting Material? analyze->start_mat side_prod Reaction Side-Product? analyze->side_prod degradation Degradation Product? analyze->degradation reoptimize Re-optimize Synthesis (Time, Temp, Stoichiometry) start_mat->reoptimize repurify Re-Purify with Orthogonal Method (e.g., Prep-HILIC) side_prod->repurify adjust_ph Adjust pH during Workup & Storage degradation->adjust_ph reoptimize->repurify if needed

Sources

Technical Support Center: Refining Experimental Protocols for Pyrimidine-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine-5-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the experimental use of this versatile compound. Our goal is to empower you with the knowledge to refine your protocols, overcome common challenges, and ensure the integrity of your research.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its pyrimidine core is a key pharmacophore in numerous biologically active molecules, and the carboxamidine moiety offers a versatile handle for further chemical modifications. This compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1] Its utility also extends to biochemical assays where it can act as an enzyme inhibitor or a molecular probe to study metabolic pathways.[1] Researchers value its stability and solubility, which make it suitable for a range of experimental conditions.[1]

This guide will walk you through the essential aspects of working with this compound, from synthesis and purification to characterization and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored at 0-8°C in a tightly sealed container, protected from moisture and light.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

Q3: What are the main applications of this compound?

A3: This compound is primarily used as a synthetic intermediate in the development of pharmaceuticals.[1] It is a key component in the synthesis of kinase inhibitors and other targeted therapies. It is also utilized in the development of agrochemicals and materials science.[1]

Q4: What are the key safety precautions to take when handling this compound?

A4: Always handle this compound in a well-ventilated area, preferably a fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[2] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[4][5][6]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common problems encountered during the synthesis and handling of this compound and related compounds.

Problem 1: Low Yield in Synthesis

Symptom: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Reagents: The purity of starting materials can greatly impact the yield.

    • Troubleshooting: Ensure all reagents are of high purity and are properly stored. Use freshly distilled solvents when necessary.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting: Analyze the crude reaction mixture by LC-MS or NMR to identify potential byproducts. Adjusting reaction conditions such as temperature, solvent, or catalyst may help to minimize side reactions. A common side reaction in pyrimidine synthesis is the formation of Hantzsch-type 1,4-dihydropyridine byproducts, which can be minimized by controlling the reaction temperature.

Problem 2: Difficulty in Product Purification

Symptom: The crude product is difficult to purify, and multiple impurities are observed even after purification.

Possible Causes & Solutions:

  • Inappropriate Purification Method: The chosen purification method may not be suitable for separating the product from the impurities.

    • Troubleshooting: If using column chromatography, try different solvent systems (eluent) or a different stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method. For hydrochloride salts, ion-exchange chromatography can be a powerful purification technique.

  • Product Instability: The product may be degrading during purification.

    • Troubleshooting: If the compound is sensitive to heat, perform purification at a lower temperature. If it is sensitive to acid or base, maintain a neutral pH during workup and purification.

  • Persistent Impurities: Some impurities may have similar properties to the product, making them difficult to separate.

    • Troubleshooting: Consider derivatizing the impurity to alter its properties, making it easier to separate. Alternatively, a different synthetic route that avoids the formation of that specific impurity could be explored.

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and characterization of pyrimidine-5-carboxamidine derivatives. These should be adapted and optimized for the specific synthesis of this compound based on preliminary small-scale experiments.

General Synthesis of a Pyrimidine-5-carboxamidine Derivative (Adapted from Biginelli-type reaction)

This protocol is a general representation of a common synthetic route to pyrimidine derivatives.[2]

Materials:

  • An appropriate aldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • Guanidine hydrochloride (1.1 equivalents)

  • Base (e.g., sodium ethoxide or potassium carbonate)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde and malononitrile in anhydrous ethanol.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Add guanidine hydrochloride to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Diagram of a Generalized Biginelli-type Reaction Workflow

G reagents Aldehyde, Malononitrile, Guanidine HCl mixing Mix in Anhydrous Ethanol with Base reagents->mixing reflux Reflux and Monitor by TLC mixing->reflux workup Cool and Isolate Crude Product reflux->workup purification Purify by Chromatography or Recrystallization workup->purification product Pure Pyrimidine Derivative purification->product

Generalized workflow for a Biginelli-type pyrimidine synthesis.
Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For further crystallization, place the solution in an ice bath or a refrigerator.

  • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed by a combination of the following analytical techniques:

Technique Purpose Expected Observations
NMR Spectroscopy (¹H and ¹³C) To determine the chemical structure and purity of the compound.The spectra should show the characteristic peaks for the pyrimidine ring protons and carbons, as well as the carboxamidine group. The integration of the proton signals should correspond to the number of protons in the molecule.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Pyrimidine-5-carboxamidine.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum should show characteristic absorption bands for the N-H bonds of the amine and amidine groups, C=N bonds of the pyrimidine ring, and C-H bonds.
Elemental Analysis To determine the elemental composition of the compound.The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values.

Safety and Handling

Working with any chemical requires a thorough understanding of its potential hazards and the necessary safety precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[3]

  • Skin and Body Protection: A lab coat should be worn at all times.[3]

Engineering Controls:

  • All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

  • Safety Precautions When Handling DHP Reagent. (2025-10-09). Available from: [Link]

  • Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Indian Journal of Chemistry - Section B. (2014). Available from: [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. (2025-09-02). Available from: [Link]

  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent Office. (1998-12-14). Available from: [Link]

  • EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives. Google Patents.
  • US5883254A - Process for making pyrimidine derivatives. Google Patents.

Sources

Technical Support Center: Synthesis of Pyrimidine-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Pyrimidine-5-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. We understand that achieving high yields can be challenging, and this document provides in-depth, field-proven insights to help you overcome common obstacles. This compound is a valuable building block in pharmaceutical development, and mastering its synthesis is a key step in advancing research.[1]

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific, common problems encountered during the synthesis, which typically follows the Pinner reaction pathway. The Pinner reaction is a classic and effective method for converting nitriles (like pyrimidine-5-carbonitrile) into amidines via an intermediate imino ester salt, often called a Pinner salt.[2][3][4]

Q1: My reaction has a very low yield, and the crude product contains a significant amount of pyrimidine-5-carboxylic acid ethyl ester. What is happening?

A: This is the most common failure mode and is almost certainly caused by the presence of water in your reaction.

  • Causality: The Pinner reaction proceeds through an imidate hydrochloride intermediate (Pinner salt). This intermediate is highly reactive and extremely susceptible to hydrolysis.[5] If even trace amounts of water are present, the imidate salt will be rapidly hydrolyzed to form the corresponding ester, which becomes a major byproduct, directly reducing the yield of the desired amidine.[6][7] The reaction with water is often faster than the subsequent reaction with ammonia to form the amidine.

  • Troubleshooting Steps & Mitigation:

    • Strictly Anhydrous Conditions: This is the single most critical parameter for success.[3][5]

      • Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, methanol, or dioxane). Purchase high-grade anhydrous solvents and store them over molecular sieves.

      • Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of dry nitrogen or argon just before use.

      • Reagents: Ensure your starting pyrimidine-5-carbonitrile and alcohol are dry.

      • Atmosphere: Run the entire reaction under an inert atmosphere (dry nitrogen or argon). Use a gas bubbler or a balloon to maintain positive pressure.

    • HCl Gas Source: Use a commercial cylinder of anhydrous HCl gas. If you are generating HCl gas in-house (e.g., from NaCl and H₂SO₄), ensure it is passed through a drying tube filled with concentrated sulfuric acid or a suitable drying agent before it is bubbled into the reaction mixture.

Q2: The reaction mixture turns dark, and I isolate a complex mixture of products instead of the clean Pinner salt or final amidine.

A: This often points to decomposition of the thermally unstable Pinner salt intermediate.

  • Causality: Imidate hydrochlorides are thermodynamically unstable.[3] At elevated temperatures, they can decompose or rearrange into byproducts like N-alkyl amides.[2][5] This instability necessitates careful temperature management throughout the first stage of the synthesis.

  • Troubleshooting Steps & Mitigation:

    • Temperature Control: Maintain a low temperature, typically 0°C or below, during the introduction of HCl gas and the formation of the Pinner salt.[3] Use an ice-salt bath or a cryocooler for precise control.

    • Monitor HCl Addition: Do not add the HCl gas too quickly, as the reaction can be exothermic, leading to localized heating.

    • Do Not Isolate (Optional): In many cases, the Pinner salt is not isolated.[2] The reaction is often carried out as a one-pot procedure where, after the formation of the salt is complete, the excess HCl is removed (e.g., by purging with nitrogen), and the ammonia solution is added directly to the cold reaction mixture.

Q3: The reaction seems to stall. After the initial HCl addition, TLC analysis shows a significant amount of unreacted pyrimidine-5-carbonitrile.

A: Incomplete conversion to the Pinner salt can be due to insufficient acid catalysis or solubility issues.

  • Causality: The Pinner reaction is acid-catalyzed.[2][3] The nitrile nitrogen must be protonated to become a better electrophile for the alcohol to attack. If there isn't enough HCl, the reaction will be slow or incomplete. Additionally, if the starting material is not fully soluble, the reaction will be limited by mass transfer.

  • Troubleshooting Steps & Mitigation:

    • Ensure HCl Saturation: Continue bubbling dry HCl gas through the cold solution until it is fully saturated. You can often tell this has occurred when HCl fumes are visible at the outlet of the reaction flask (pass the exhaust gas through a base trap).

    • Solvent Choice: Ensure your starting nitrile is soluble in the chosen alcohol/solvent system at the reaction temperature. While ethanol or methanol are common, solvents like dioxane can sometimes be used to improve solubility.[3]

    • Reaction Time: Allow sufficient time for the Pinner salt to form. Even after saturation with HCl, the mixture may need to be stirred at low temperature for several hours. Monitor progress carefully by TLC.

Summary of Troubleshooting Strategies
Problem Observed Primary Suspected Cause Recommended Solution & Rationale
Low yield; Ester byproduct detectedPresence of water (hydrolysis)Implement strict anhydrous conditions for all reagents, solvents, and glassware. Use dry HCl gas. This prevents the Pinner salt intermediate from hydrolyzing.[5][6]
Dark reaction color; multiple byproductsThermal decomposition of Pinner saltMaintain the reaction temperature at 0°C or below during HCl addition and salt formation. This preserves the thermodynamically unstable intermediate.[2][3]
Incomplete conversion of nitrileInsufficient acid catalyst or poor solubilitySaturate the reaction mixture with anhydrous HCl gas. Ensure the starting material is fully dissolved in the chosen solvent system.
Final product is difficult to purifyFormation of side products (orthoesters, amides)Use a stoichiometric amount of alcohol. Avoid excessive heat. In the second step, use a sufficient excess of ammonia to drive the reaction toward the amidine product.
Experimental Workflow & Protocols
Diagram: Pinner Reaction Workflow for Amidine Synthesis

This diagram illustrates the two-stage process for converting a nitrile to an amidine hydrochloride.

Pinner_Workflow cluster_0 Stage 1: Pinner Salt Formation (Critical Step) cluster_1 Stage 2: Amination Nitrile Pyrimidine-5-carbonitrile Reaction1 Stir at <= 0°C under N2 Nitrile->Reaction1 Alcohol Anhydrous Alcohol (e.g., EtOH) Alcohol->Reaction1 HCl Anhydrous HCl Gas HCl->Reaction1 PinnerSalt Intermediate: Pyrimidine-5-carboximidate (Pinner Salt) Reaction1->PinnerSalt Formation Reaction2 Stir at 0°C to RT PinnerSalt->Reaction2 One-pot or isolated Ammonia Anhydrous Ammonia (in alcohol or as gas) Ammonia->Reaction2 FinalProduct Final Product: Pyrimidine-5-carboxamidine Hydrochloride Reaction2->FinalProduct Ammonolysis

Caption: Workflow for the two-stage Pinner synthesis of pyrimidine-5-carboxamidine HCl.

Protocol 1: Optimized Pinner Synthesis of this compound

This protocol emphasizes the critical parameters for maximizing yield.

Materials:

  • Pyrimidine-5-carbonitrile (1 equivalent)

  • Anhydrous Ethanol (sufficient to dissolve nitrile, e.g., 5-10 mL per gram)

  • Anhydrous HCl gas

  • Anhydrous Ammonia (as a saturated solution in ethanol or as gas)

  • Anhydrous Diethyl Ether (for precipitation/washing)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation (Crucial): Oven-dry all glassware (round-bottom flask, gas inlet tube, stir bar) and cool under a stream of dry nitrogen.

  • Reaction Setup: To the flask, add pyrimidine-5-carbonitrile and anhydrous ethanol. Stir under a positive pressure of nitrogen until all solid is dissolved.

  • Pinner Salt Formation: Cool the solution to 0°C using an ice-salt bath. Slowly bubble dry HCl gas through the stirred solution. Maintain the temperature at or below 0°C throughout the addition. Continue the HCl addition until the solution is saturated (approx. 1-2 hours).

  • Reaction Hold: Seal the flask and allow it to stir at 0-4°C (e.g., in a cold room or refrigerator) for 12-24 hours. A precipitate of the Pinner salt should form during this time. Monitor the reaction by TLC (if possible) to confirm the consumption of the starting nitrile.

  • Ammonolysis: Cool the reaction mixture back to 0°C. Slowly add a cold, saturated solution of anhydrous ammonia in ethanol (approx. 5-10 equivalents) to the stirred slurry of the Pinner salt. Alternatively, anhydrous ammonia gas can be bubbled through the mixture.

  • Warming and Reaction: After the addition is complete, seal the vessel and allow the mixture to slowly warm to room temperature. Stir for an additional 12-24 hours.

  • Product Isolation: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent. Add anhydrous diethyl ether to the resulting residue to precipitate the crude this compound.

  • Purification: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Frequently Asked Questions (FAQs)

Q1: What is the most important parameter to control in a Pinner reaction? A: Without question, maintaining strictly anhydrous conditions is the most critical factor.[3][5][8] The imidate salt intermediate is highly prone to hydrolysis, which leads directly to the formation of an ester byproduct and a significant loss of yield.[6][7]

Q2: Can I use a base other than ammonia in the second step? A: Yes, the Pinner salt can react with primary or secondary amines to form N-substituted amidines.[2] However, for the synthesis of the parent Pyrimidine-5-carboxamidine, ammonia is the required reagent.

Q3: My nitrile is electron-poor. Is the acid-catalyzed Pinner reaction still the best choice? A: The choice between acid or base catalysis can depend on the electronic nature of the nitrile.[2][3] Electron-poor nitriles can be good electrophiles, making them susceptible to attack by nucleophiles like alkoxides under basic conditions. While the Pinner reaction is specifically an acid-catalyzed process, if you are consistently getting poor results, exploring alternative base-catalyzed methods for amidine synthesis could be a viable strategy.[3]

Q4: How stable is the final this compound product? A: As a hydrochloride salt, the product is generally a stable, crystalline solid. However, the free amidine base can be less stable and may be susceptible to hydrolysis or degradation over long periods, especially if exposed to moisture.[9][10][11][12][13] It is best to store the hydrochloride salt in a cool, dry place, protected from atmospheric moisture.

Q5: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is an effective way to monitor the disappearance of the starting pyrimidine-5-carbonitrile. Finding a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, perhaps with a small amount of methanol or triethylamine) will allow you to clearly distinguish the non-polar starting material from the highly polar salt intermediates and final product, which will likely remain at or near the baseline.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Start Low Yield in Synthesis Check_Byproduct Analyze crude product (NMR, LCMS). Is pyrimidine-5-carboxylate ester present? Start->Check_Byproduct Anhydrous_Issue Primary Cause: Water Contamination. Solution: Rigorously dry all solvents, glassware, and gases. Run under inert atm. Check_Byproduct->Anhydrous_Issue Yes Check_SM Is unreacted starting material present? Check_Byproduct->Check_SM No Incomplete_Rxn Cause: Incomplete Pinner salt formation. Solution: Ensure HCl saturation, check solubility, and increase reaction time at 0-4°C. Check_SM->Incomplete_Rxn Yes Check_Tars Is the crude product a dark, intractable mixture? Check_SM->Check_Tars No Decomp_Issue Cause: Thermal Decomposition. Solution: Strictly maintain temperature at <= 0°C during HCl addition. Avoid localized heating. Check_Tars->Decomp_Issue Yes Purification_Issue Review purification strategy. Consider alternative crystallization solvents or chromatography. Check_Tars->Purification_Issue No

Caption: A decision-making flowchart for troubleshooting low-yield issues.

References
  • Pinner reaction - Wikipedia. Wikipedia. [Link]

  • A Lewis acid-promoted Pinner reaction - PMC - NIH. National Institutes of Health. [Link]

  • Pinner reaction | Request PDF - ResearchGate. ResearchGate. [Link]

  • Pinner Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Pinner Reaction - SynArchive. SynArchive. [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. MDPI. [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. YouTube. [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum. Sciforum. [Link]

  • Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Der Pharma Chemica. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. National Institutes of Health. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC - NIH. National Institutes of Health. [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Growing Science. [Link]

  • (PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - ResearchGate. ResearchGate. [Link]

  • Pinner Reaction | NROChemistry. NROChemistry. [Link]

  • formamidine acetate - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Recent synthetic methodologies for pyrimidine and its derivatives - ResearchGate. ResearchGate. [Link]

  • Improved Pinner Reaction with CPME as a Solvent - ResearchGate. ResearchGate. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. Indian Academy of Sciences. [Link]

  • EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents.
  • (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. ResearchGate. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. National Institutes of Health. [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed. National Institutes of Health. [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed. National Institutes of Health. [Link]

  • Synthesis of pyrimidine 5‐carbonitrile derivatives. - ResearchGate. ResearchGate. [Link]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Publications. [Link]

  • Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. National Institutes of Health. [Link]

  • Pyrimidine-5-carboxamidine | C5H6N4 | CID 45080054 - PubChem - NIH. National Institutes of Health. [Link]

  • (PDF) Degradation of Pyrimidine Nucleotides - ResearchGate. ResearchGate. [Link]

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"troubleshooting guide for Pyrimidine-5-carboxamidine hydrochloride assays"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyrimidine-5-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the handling, characterization, and application of this versatile compound in experimental assays. As a key building block in pharmaceutical research and a reagent in biochemical studies, understanding its unique chemical properties is paramount to achieving reliable and reproducible results.[1] This resource provides in-depth, cause-and-effect explanations and validated protocols to empower your research.

Section 1: Critical Handling and Stability

The hydrochloride salt form of Pyrimidine-5-carboxamidine enhances its stability and solubility, but the core amidine group remains susceptible to specific environmental factors.[1][2] Proper handling is the first line of defense against experimental failure.

FAQ 1.1: My assay results are inconsistent, and I suspect compound degradation. What are the primary causes and preventative measures?

Answer:

Inconsistency often traces back to the inherent chemical nature of the amidine functional group, which is prone to hydrolysis. Amidines are strong bases and can be sensitive to pH and moisture.[2]

  • Causality (The "Why"): The central carbon of the amidine group is electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction breaks down the active compound into its corresponding amide and amine, rendering it inactive for its intended purpose. The rate of this degradation is highly dependent on pH and temperature.

  • Troubleshooting & Prevention:

    • pH Control: Maintain stock solutions and assay buffers at a neutral or slightly acidic pH. The high basicity of amidines (pKa often 10-13) means they are more stable as the protonated hydrochloride salt in solution.[2] Avoid highly basic conditions during workup or in assay buffers.

    • Anhydrous Conditions: When preparing stock solutions in organic solvents, use high-quality, anhydrous solvents. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[2]

    • Temperature Control: Store the solid compound at the recommended 0-8°C.[1] Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles. If storing solutions, keep them at -20°C or -80°C in small, single-use aliquots.[2]

    • Solvent Choice: For long-term storage, avoid protic solvents (like methanol or ethanol) which can facilitate hydrolysis. Aprotic solvents such as DMSO or DMF are generally preferred for stock solutions.[2]

Section 2: Analytical Characterization Challenges

Verifying the purity and identity of your compound before use is critical. Pyrimidine-5-carboxamidine can present unique challenges with common analytical techniques like NMR and Mass Spectrometry.

FAQ 2.1: The N-H protons in my ¹H NMR spectrum are either very broad or have disappeared. How can I confirm their presence?

Answer:

This is a classic characteristic of amidines and is caused by a combination of chemical phenomena.

  • Causality (The "Why"):

    • Tautomerism: Amidines exist as a dynamic mixture of tautomers in solution. The rapid exchange between these forms on the NMR timescale averages the signals, leading to peak broadening.[2]

    • Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear quadrupole moment that can cause rapid relaxation of adjacent protons (the N-H protons), significantly broadening their signals.[2]

    • Proton Exchange: The acidic N-H protons can exchange with residual water or other protic impurities in the NMR solvent (even in high-purity deuterated solvents), which also leads to signal broadening or disappearance.[2]

  • Troubleshooting & Confirmation:

    • Low-Temperature NMR: Cooling the NMR probe can slow the rate of tautomeric exchange and proton exchange, potentially resolving the broad signals into sharper, more distinct peaks.[2]

    • Solvent Change: Switching to a polar, aprotic solvent like DMSO-d₆ can help. DMSO can form hydrogen bonds with the N-H protons, slowing their exchange rate and often resulting in sharper peaks compared to chloroform-d or methanol-d₄.[2]

    • Deuterium (D₂O) Exchange: This is a definitive confirmation step. After acquiring your initial ¹H NMR spectrum, add a single drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing their signal to disappear. This confirms the peak's identity.[2]

FAQ 2.2: I am struggling to obtain a clean mass spectrum (LC-MS). The signal is weak, fragmented, or shows multiple adducts.

Answer:

The high basicity of amidines is the primary challenge in mass spectrometry analysis.

  • Causality (The "Why"):

    • Salt Formation: As strong bases, amidines readily form salts. If you used a modifier like trifluoroacetic acid (TFA) during HPLC purification, the resulting TFA salt can suppress ionization in the mass spectrometer's source.[2]

    • In-Source Fragmentation/Hydrolysis: The compound can be labile and may fragment or hydrolyze in the high-temperature environment of the ion source.[2]

  • Troubleshooting & Optimization:

    • Use a Soft Ionization Technique: Electrospray Ionization (ESI) is generally preferred over higher-energy methods like Atmospheric Pressure Chemical Ionization (APCI) to minimize in-source fragmentation.[2]

    • Optimize Mobile Phase: If using LC-MS, avoid non-volatile buffers. For reversed-phase HPLC, a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point. If ionization is still suppressed, consider adding a small amount of a volatile base, such as ammonium hydroxide, to the mobile phase to neutralize the amidine and improve its response in positive ion mode.[2]

    • Direct Infusion: For sensitive compounds, direct infusion into the mass spectrometer at a low flow rate can minimize the time spent under potentially harsh LC conditions and help optimize MS parameters.[2]

Section 3: Troubleshooting Biochemical & Cell-Based Assays

Once the compound's integrity is confirmed, issues can still arise during its application in biological systems.

FAQ 3.1: I'm observing a high background signal in my absorbance-based enzyme assay.

Answer:

High background can originate from the compound itself, the reagents, or non-specific interactions.

  • Causality (The "Why"):

    • Compound Absorbance: The pyrimidine ring system has inherent UV absorbance. If your assay's detection wavelength overlaps with the absorbance spectrum of this compound, it will contribute to the background.

    • Reagent Instability: Some assay reagents, particularly chromogenic substrates, can degrade over time or under certain pH/temperature conditions, leading to spontaneous color formation.[3]

    • Sample Interference: Components within your sample matrix (e.g., cell lysate, other small molecules) may absorb at the detection wavelength or react non-specifically with assay reagents.[3]

  • Troubleshooting Workflow:

    • Run Control Experiments: This is the most critical step.

      • Reagent Blank: Contains all assay components except your test compound. This measures the background from the reagents themselves.

      • Compound Blank: Contains the assay buffer and your test compound at the highest concentration used, but no enzyme or substrate. This measures the intrinsic absorbance of your compound.

      • Sample Blank: Contains the sample (e.g., enzyme) and all reagents except the one that initiates the reaction (e.g., the substrate). This assesses the intrinsic color of your sample.[3]

    • Subtract Background: The absorbance from the appropriate blank (usually the compound blank) should be subtracted from all experimental readings.

    • Optimize Wavelength: If possible, review the absorbance spectrum of the final colored product and your compound. Select a detection wavelength that maximizes the product signal while minimizing the compound's absorbance.[3]

FAQ 3.2: The compound shows lower-than-expected bioactivity or potency (e.g., high IC₅₀) in my cell-based assay.

Answer:

This issue points toward problems with compound availability, stability in the culture medium, or assay interference.

  • Causality (The "Why"):

    • Poor Solubility: While the hydrochloride salt is generally soluble, high concentrations in complex biological media (containing salts, proteins, etc.) can lead to precipitation. The precipitated compound is not bioavailable to the cells.[4]

    • Degradation in Media: Cell culture media is an aqueous buffer, typically at physiological pH (~7.4) and incubated at 37°C for extended periods (24-72 hours). These are conditions that can promote the slow hydrolysis of the amidine group, reducing the effective concentration of the active compound over time.[4]

    • Assay Interference: The amidine functional group can sometimes interfere with assay readouts. For example, in viability assays like the MTT assay, highly reductive compounds can non-enzymatically reduce the tetrazolium salt, leading to inaccurate results.[4]

  • Troubleshooting Steps:

    • Verify Compound Solubility: Before adding to cells, prepare the final dilution in the assay medium and visually inspect for any cloudiness or precipitate. A brief centrifugation can also help detect insoluble material.

    • Assess Compound Stability: To test for degradation, incubate the compound in the cell culture medium under assay conditions (37°C, 5% CO₂) for the duration of the experiment. Afterward, analyze the medium using a suitable analytical method like HPLC to see if the parent compound peak has decreased or if degradation peaks have appeared.[5][6]

    • Consider a Different Assay Endpoint: If you suspect interference with a specific viability assay (e.g., MTT), try an orthogonal method that relies on a different detection principle, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).

Section 4: Protocols and Workflows

Protocol 4.1: Standard Protocol for Stock Solution Preparation

  • Pre-analysis: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the desired amount of solid compound in a clean, dry vial.

  • Dissolution: Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing: Ensure complete dissolution by vortexing or brief sonication. The solution should be clear and free of particulates.[2]

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.

Protocol 4.2: General Workflow for Troubleshooting Assay Inconsistency

G cluster_prep Phase 1: Pre-Experiment Checks cluster_protocol Phase 2: Protocol Standardization cluster_analysis Phase 3: Data Analysis start Inconsistent Results Observed compound Verify Compound Integrity (Purity, Stability, Solubility) start->compound Investigate cells Check Cell Health (Passage #, Mycoplasma, Density) start->cells Investigate reagents Validate Reagents (Freshness, Storage) start->reagents Investigate sop Standardize Protocol (SOP) (Pipetting, Incubation Times) compound->sop If all OK conclusion Identify Source of Error compound->conclusion Issue Found cells->sop If all OK cells->conclusion Issue Found reagents->sop If all OK reagents->conclusion Issue Found controls Implement Full Controls (Vehicle, Blanks, Positive Control) sop->controls sop->conclusion Issue Found analysis Re-evaluate Data (Normalization, Outliers) controls->analysis controls->conclusion Issue Found analysis->conclusion G P5CH Pyrimidine-5-carboxamidine (Stable Cation) Hydrolysis Hydrolysis (Attack by H₂O) P5CH->Hydrolysis Basic or Neutral pH Intermediate Tetrahedral Intermediate Hydrolysis->Intermediate Products Pyrimidine-5-carboxamide + Ammonia Intermediate->Products Elimination

Caption: Simplified chemical hydrolysis pathway for the amidine group.

The primary non-enzymatic degradation pathway relevant to most assay conditions is the hydrolysis of the carboxamidine group, as illustrated above. This process is accelerated by neutral to basic pH and elevated temperatures, reinforcing the handling and storage recommendations in Section 1.

References

  • Chem-Impex. (n.d.). This compound.
  • Benchchem. (2025). Technical Support Center: Characterization of Novel Amidines.
  • LookChem. (n.d.). This compound.
  • Ruenoplaza, G., et al. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45080054, Pyrimidine-5-carboxamidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351819, Pyrimidine-5-carboxamide.
  • Jackson, G., et al. (2014). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical and Bioanalytical Chemistry.
  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and....
  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov.
  • Taylor & Francis Group. (1984). HPLC Analyses of Pyrimidine and Purine Antimetabolite Drugs.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Moiseev, I. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
  • Benchchem. (2025). troubleshooting high background in O-Anisidine hydrochloride assays.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA - ORCA – Online Research @ Cardiff. (2021). ORCA - Online Research @ Cardiff.
  • Benchchem. (n.d.). Troubleshooting Inconsistent Results in Arsenamide In Vitro Assays.
  • Camici, G., et al. (2008). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Journal of Inherited Metabolic Disease.
  • Gonta, S., et al. (2013). Fluorescent substituted amidines of benzanthrone: synthesis, spectroscopy and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • Cell Signaling Technology. (n.d.). CUT&RUN Troubleshooting Guide.
  • Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica.
  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. (2023). European Journal of Medicinal Chemistry.
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as - RSC Publishing. (2022). RSC Publishing.
  • Syntheses of Group 5 Amide Amidinates and Their Reactions with Water. Different Reactivities of Nb(V) and Ta(V) Complexes. (n.d.). NSF Public Access Repository.
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  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. (2015). European Journal of Medicinal Chemistry.
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  • Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists. (n.d.).
  • Benchchem. (2025). troubleshooting low bioactivity in pyrimidine thione assays.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.
  • Metabolomics Identifies Pyrimidine Starvation as the Mechanism of 5-Aminoimidazole-4-Carboxamide-1-β-Riboside-Induced Apoptosis in Multiple Myeloma Cells. (2010). Molecular Cancer Therapeutics.
  • Defects in metabolism of purines and pyrimidines. (n.d.). Semantic Scholar.

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Technical Support Center: Optimization of Pyrimidine-5-carboxamidine hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a foundational heterocyclic scaffold, the pyrimidine core is integral to a vast array of therapeutic agents, with applications ranging from oncology to inflammatory diseases.[1][2] Pyrimidine-5-carboxamidine hydrochloride, specifically, serves as a crucial building block and a pharmacologically active molecule in its own right, often explored for its role as an enzyme inhibitor.[3] This guide provides researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to navigate the complexities of advancing this compound into in vivo studies. We will address common hurdles in formulation, administration, and study design, ensuring the generation of reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers often have before initiating in vivo experiments.

Q1: What is this compound and what are its primary applications?

A1: this compound is a small molecule featuring a pyrimidine ring, a structure fundamental to nucleic acids.[2] Its hydrochloride salt form generally enhances stability and aqueous solubility. The carboxamidine group is a key feature, often involved in critical binding interactions with biological targets, such as the hinge region of kinases.[4] Due to this structural motif, it and its derivatives are widely investigated as potent enzyme inhibitors in various therapeutic areas, including:

  • Oncology: As inhibitors of kinases like Syk or as dihydrofolate reductase (DHFR) inhibitors.[5][6]

  • Inflammatory Diseases: Targeting salt-inducible kinases (SIKs) to modulate inflammatory responses.[7]

  • Metabolic Disorders: As inhibitors of nicotinamide N-methyltransferase (NNMT) for potential treatment of diabetes.[8]

Q2: What are the basic physicochemical properties I should be aware of?

A2: Understanding the compound's properties is the first step to successful formulation. Key properties for the parent compound, Pyrimidine-5-carboxamidine, are summarized below. The hydrochloride salt will have an increased molecular weight and different solubility profiles.

PropertyValueSource
Molecular Formula C₅H₆N₄PubChem[9]
Molecular Weight 122.13 g/mol PubChem[9]
Topological Polar Surface Area 75.7 ŲPubChem[9]
XLogP3 -0.8PubChem[9]
Hydrogen Bond Donors 2PubChem[9]
Hydrogen Bond Acceptors 3PubChem[9]

The low XLogP3 value suggests a hydrophilic nature, which is a good starting point for aqueous solubility, though formulation is often still required for the concentrations needed in in vivo studies.

Q3: How should I store the neat compound?

A3: The supplier recommends storing this compound at 0-8°C.[3] It is crucial to store it in a tightly sealed container, protected from moisture, to prevent degradation and maintain its integrity over time.

Q4: Are there known toxicity concerns with this class of compounds?

A4: While specific toxicity data for this exact compound is not widely published, pyrimidine derivatives can exhibit toxicity. For instance, thio-derivatives of pyrimidine have been shown to induce oxidative stress, particularly in erythrocytes.[10] It is imperative to conduct a Maximum Tolerated Dose (MTD) study as a preliminary in vivo experiment to establish a safe and effective dose range for your specific model system.

Part 2: Troubleshooting Guide: Formulation & Administration

This section provides in-depth, practical solutions to the most common challenges encountered during the experimental setup.

Issue 1: Poor Aqueous Solubility of the Formulation

Q: I'm struggling to dissolve this compound at the required concentration for my in vivo study. What steps can I take?

A: This is a common and critical challenge. Poor solubility can lead to inaccurate dosing and low bioavailability.[2] A systematic approach is required to find a suitable vehicle.

Causality: The hydrochloride salt improves water solubility, but at high concentrations (e.g., >10 mg/mL), the compound may still precipitate or fail to dissolve in simple aqueous buffers like saline or PBS. This is due to the compound's intrinsic crystal lattice energy and its interactions with the solvent. The goal is to disrupt these forces using pharmaceutically acceptable excipients.

Troubleshooting Workflow:

Follow this decision tree to systematically identify a suitable vehicle.

G start Start: Determine Target Concentration (mg/mL) check_pbs Attempt to dissolve in physiologically buffered saline (PBS, pH 7.4). Heat gently (37-40°C), sonicate. start->check_pbs is_dissolved1 Is it fully dissolved and stable for 2-4 hours? check_pbs->is_dissolved1 add_cosolvent Add a co-solvent. Start with 5-10% DMSO or PEG400. Titrate upwards. is_dissolved1->add_cosolvent No success Success! Proceed with vehicle safety checks and in vivo study. is_dissolved1->success Yes is_dissolved2 Is it fully dissolved? add_cosolvent->is_dissolved2 complexation_agent Use a complexation agent. Try 10-20% (w/v) cyclodextrin (e.g., HP-β-CD) in water. is_dissolved2->complexation_agent No is_dissolved2->success Yes is_dissolved3 Is it fully dissolved? complexation_agent->is_dissolved3 suspension Formulate as a suspension. Use 0.5% methylcellulose (MC) or 0.5% carboxymethylcellulose (CMC) in water. is_dissolved3->suspension No is_dissolved3->success Yes check_suspension Is the suspension uniform and stable with gentle agitation? suspension->check_suspension check_suspension->success Yes failure Re-evaluate dose/concentration. Consider alternative salt forms or chemical modification. check_suspension->failure No

Caption: Workflow for Troubleshooting Formulation Issues.

Recommended Vehicles for Pyrimidine Derivatives:

Vehicle CompositionRouteProsCons
Saline / PBS IV, IP, PO, SCSimplest, least toxic.Limited dissolving power.
5-10% DMSO in Saline IP, POGood dissolving power.Potential for inflammation/toxicity at >10%.
10-30% PEG400 in Saline IP, POGood solubilizer, low toxicity.Can be viscous.
20% HP-β-CD in Water IV, IP, POExcellent for IV, masks taste for PO.Can be expensive, may alter PK profile.
0.5% CMC + 0.1% Tween 80 POGood for suspensions, uniform dosing.Not suitable for IV, requires constant agitation.
Protocol 1: Systematic Solubility Assessment

This protocol provides a step-by-step method for testing solubility in various vehicles to determine the optimal formulation.

Materials:

  • This compound

  • Test Vehicles (e.g., Saline, 10% DMSO/Saline, 20% HP-β-CD)

  • Vortex mixer, Sonicator, Magnetic stirrer

  • pH meter

  • Analytical balance, Micro-pipettes

Procedure:

  • Preparation: Weigh out 2 mg of the compound into separate 1.5 mL microcentrifuge tubes.

  • Initial Vehicle Addition: Add 100 µL of the first test vehicle to a tube. This creates an initial slurry of 20 mg/mL.

  • Solubilization: Vortex the tube vigorously for 1 minute. Place in a sonicator bath for 15 minutes. If solid remains, gently warm to 37°C for 10 minutes with intermittent vortexing.

  • Visual Inspection: Carefully inspect the solution against a dark background. Look for any undissolved particles or haziness.

  • Incremental Addition: If the compound is fully dissolved, add another 2 mg of compound and repeat step 3 to challenge the solubility limit. If it is not dissolved, add another 100 µL of the vehicle to dilute the concentration to 10 mg/mL and repeat step 3.

  • pH Measurement: Once a clear solution is achieved, measure the pH. It should be within a physiologically acceptable range (pH 6.0-8.0). Adjust with dilute NaOH or HCl if necessary, and observe if precipitation occurs.

  • Short-Term Stability: Let the final clear solution stand at room temperature for 4 hours. Visually inspect for any signs of precipitation before concluding it is a viable formulation.

  • Documentation: Record the final concentration (mg/mL) and the exact composition of the vehicle that resulted in a stable, clear solution. Repeat for all test vehicles.

Issue 2: Choosing the Correct Administration Route and Dose Volume

Q: I have a soluble formulation. How do I decide on the administration route and the appropriate volume to inject?

A: The choice of administration route depends on the study's objective (e.g., modeling a specific human disease route, achieving systemic exposure) and the formulation's properties. The volume is constrained by animal welfare guidelines to prevent injury or distress.

Causality: Different routes lead to vastly different pharmacokinetic profiles. Intravenous (IV) administration results in 100% bioavailability and a rapid peak concentration, while oral (PO) gavage subjects the compound to first-pass metabolism, potentially reducing bioavailability.[11] The vehicle must be compatible with the chosen route; for example, suspensions or high-percentage DMSO formulations are not suitable for IV injection.

Decision Tree for Route Selection:

G start Study Goal? pk_study Need 100% Bioavailability? (e.g., initial PK/PD study) start->pk_study systemic_exposure Need reliable systemic exposure (non-IV)? start->systemic_exposure oral_drug_model Modeling an oral drug? start->oral_drug_model local_delivery Modeling local delivery or slow release? start->local_delivery is_iv_compatible Is formulation sterile, non-hemolytic, and free of particulates/suspensions? pk_study->is_iv_compatible ip_route Administer Intraperitoneally (IP) systemic_exposure->ip_route po_route Administer Orally (PO) (Gavage) oral_drug_model->po_route sc_route Administer Subcutaneously (SC) local_delivery->sc_route iv_route Administer Intravenously (IV) (Tail Vein) is_iv_compatible->iv_route Yes reconsider_formulation Re-evaluate formulation for IV use or choose alternative route (IP). is_iv_compatible->reconsider_formulation No

Caption: Decision Tree for In Vivo Administration Route.

Standard Dosing Volumes for Mice (20-30g):

RouteMax Volume (mL/kg)Typical Volume (µL)Needle Gauge
Intravenous (IV) 510027-30 G
Intraperitoneal (IP) 1020025-27 G
Subcutaneous (SC) 1020025-27 G
Oral (PO) 1020020-22 G (gavage)

Example Dosing Calculation:

  • Animal weight: 25 g (0.025 kg)

  • Target dose: 10 mg/kg

  • Total dose needed: 10 mg/kg * 0.025 kg = 0.25 mg

  • Formulation concentration: 2.5 mg/mL

  • Volume to administer: 0.25 mg / 2.5 mg/mL = 0.1 mL = 100 µL

This volume is acceptable for IV, IP, SC, and PO routes in a 25g mouse.

Part 3: Advanced Protocols & Data Interpretation

Protocol 2: Formulation Stability Testing

Rationale: An unstable formulation can lead to dose inaccuracies and the administration of unknown degradation products. This protocol validates the formulation's stability over a typical experimental timeframe. Pyrimidine derivatives can be susceptible to hydrolysis or oxidation, making this a critical self-validating step.[2]

Procedure:

  • Preparation: Prepare a batch of the final formulation sufficient for a full day of dosing.

  • Timepoint Zero (T=0): Immediately after preparation, take a 20 µL aliquot. Perform a visual inspection for clarity and measure the pH. Store the aliquot at -80°C for future analysis.

  • Benchtop Stability: Leave the bulk of the formulation on the benchtop at room temperature, simulating experimental conditions.

  • Intermediate Timepoint (T=4h): After 4 hours, repeat step 2. Compare the visual appearance and pH to the T=0 measurements. Any change (e.g., cloudiness, color change, significant pH drift) indicates instability.

  • Final Timepoint (T=8h): After 8 hours, repeat step 2.

  • (Optional) Analytical Confirmation: For regulatory or late-stage studies, analyze the stored aliquots (T=0, 4h, 8h) by HPLC. A decrease in the parent compound peak area of >5% suggests significant degradation.

Trustworthiness Check: A formulation is considered stable and reliable for in vivo use if there are no visual changes, pH remains within ±0.2 units of the initial reading, and (if measured) the parent compound concentration remains ≥95% of the initial value throughout the test period.

References

  • Ghattass, K., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6467. Available at: [Link]

  • Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 636-641. Available at: [Link]

  • St. Jean, D. J., et al. (2022). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 13(5), 840-847. Available at: [Link]

  • Reinemeyer, C. R. (2018). Formulations and Clinical Uses of Pyrimidine Compounds in Domestic Animals. In Parasiticide Formulation and Efficacy. Available at: [Link]

  • Ye, H., & Chen, L. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45080054, Pyrimidine-5-carboxamidine. Retrieved from [Link].

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6372-6375. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125. Available at: [Link]

  • Rathod, D., et al. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Medicinal Chemistry, 14(7), 1311-1319. Available at: [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(3), 209-216. Available at: [Link]

  • Rashid, U., et al. (2021). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. European Journal of Medicinal Chemistry, 210, 112986. Available at: [Link]

  • Ohmori, O., et al. (2000). Novel pyrimidine-5-carboxamide derivatives. Google Patents. EP1054004A1.
  • de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1503-1523. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351819, Pyrimidine-5-carboxamide. Retrieved from [Link].

  • El-Sayed, N. N. E., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2 Mpro inhibitors. RSC Advances, 12(43), 28211-28227. Available at: [Link]

  • Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5), 459-464. Available at: [Link]

  • de Wit, D. (2021). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. Utrecht University Repository. Available at: [Link]

  • Sugihara, K., et al. (2007). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using C-13-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 64(2), 205-216. Available at: [Link]

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Technical Support Center: Method Refinement for High-Throughput Screening with Pyrimidine-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide has been developed to provide in-depth technical and practical advice for utilizing Pyrimidine-5-carboxamidine hydrochloride in your high-throughput screening (HTS) campaigns. Here, you will find troubleshooting guidance and frequently asked questions to navigate the complexities of your experiments and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of this compound in HTS.

Q1: What is this compound and what are its primary applications in HTS?

This compound is a versatile small molecule that serves as a crucial building block in the synthesis of more complex, biologically active compounds.[1] In the context of HTS, it is often used in:

  • Pharmaceutical Development: As a scaffold for developing novel antiviral and anticancer agents.[1]

  • Biochemical Assays: As a reagent to study enzyme activity and protein-protein interactions, often acting as a competitive inhibitor in enzymatic assays.[1]

  • Fragment-Based Screening: Due to its relatively simple structure, it can be used to identify fragment hits that can be further elaborated into lead compounds.

Q2: What are the key physicochemical properties of this compound to consider for HTS?

Understanding the physical and chemical characteristics of your screening compound is fundamental to robust assay development.

PropertyValue/InformationSource
Molecular Formula C₅H₆N₄·HCl[1]
Molecular Weight 158.59 g/mol [1]
CAS Number 690619-43-3[1][2]
Purity ≥ 95% (NMR) is commercially available.[1]
Storage Conditions Store at 0-8°C.[1]
Solubility While generally considered to have good solubility, empirical determination in your specific assay buffer is critical.[1] Poor aqueous solubility is a common issue for small molecules in HTS.[3]

Q3: What are the primary safety precautions when handling this compound?

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[4]

  • Causes skin irritation (Skin corrosion/irritation, Category 2).[4]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[4]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[4]

Mandatory safety measures include:

  • Wearing appropriate personal protective equipment (PPE): safety glasses, gloves, and a lab coat.[4]

  • Handling the compound in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[4][5]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[4][5]

  • If on skin, wash with plenty of soap and water.[4][5]

II. HTS Assay Development and Workflow with this compound

A successful HTS campaign is underpinned by a meticulously planned workflow. The following diagram illustrates the key stages.

HTS_Workflow cluster_pre_screen Pre-Screening Phase cluster_screen Screening Phase cluster_post_screen Post-Screening Phase AssayDev Assay Development & Miniaturization CompoundPrep Compound Preparation (Solubility & Stability Testing) AssayDev->CompoundPrep PilotScreen Pilot Screen (Z' Factor Determination) CompoundPrep->PilotScreen PrimaryScreen Primary Screen (Single Concentration) PilotScreen->PrimaryScreen DataAnalysis Data Analysis & Hit Identification PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Re-testing) DataAnalysis->HitConfirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse SecondaryAssay Secondary Assays (Orthogonal & Counter-screens) DoseResponse->SecondaryAssay

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocol: Preparation of this compound Stock Solution

A critical, yet often overlooked, source of variability is the preparation of the compound stock solution.

  • Pre-Weighing Preparation: Before opening the vial, bring the this compound to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a chemical fume hood.

  • Solvent Selection: While DMSO is a common solvent for HTS, it is crucial to perform a solubility test. Start with a small amount of your intended solvent to ensure the compound fully dissolves at your target stock concentration (e.g., 10 mM).

  • Dissolution: Add the solvent to the weighed compound. Vortex thoroughly. Gentle heating or sonication may be required, but be mindful of potential compound degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during HTS assays involving this compound.

Issue 1: High Variability in Assay Signal or Low Z' Factor

A Z' factor between 0.5 and 1.0 is indicative of a robust assay.[6] Values below 0.5 suggest that the assay is not reliable for hit identification.

Potential Cause Underlying Rationale & Troubleshooting Steps
Compound Precipitation Pyrimidine derivatives can exhibit poor aqueous solubility.[7] Even if soluble in DMSO, the compound may precipitate upon dilution into the aqueous assay buffer. Solution: Visually inspect the assay plates for precipitation. Lower the final assay concentration of the compound. Consider using a different solvent or adding a surfactant to the assay buffer.
Inconsistent Liquid Handling Manual or poorly calibrated automated liquid handling can introduce significant variability.[8] Solution: Utilize automated liquid handlers for precise and consistent dispensing.[8] Regularly calibrate and validate the performance of your liquid handling systems.
Plate Edge Effects Evaporation from the outer wells of a microplate can lead to increased concentrations of assay components, resulting in skewed data. Solution: Avoid using the outer rows and columns of the plate for samples. Fill these wells with sterile water or buffer to create a humidity barrier.
Batch-to-Batch Reagent Variability Variations in lots of reagents (e.g., enzymes, antibodies, cells) can impact assay performance.[9] Solution: Qualify new batches of critical reagents against the old batch to ensure consistency. Purchase reagents in large enough quantities to complete a screening campaign.
Issue 2: High Rate of False Positives

False positives can arise from compound interference with the assay technology rather than true biological activity.

Potential Cause Underlying Rationale & Troubleshooting Steps
Compound Auto-fluorescence If your assay uses a fluorescence-based readout, the intrinsic fluorescence of this compound or its derivatives could lead to a false positive signal. Solution: Screen the compound library against a buffer-only control (no biological target) to identify auto-fluorescent compounds.
Inhibition of Reporter Enzymes Many HTS assays utilize reporter enzymes like luciferase. Small molecules can directly inhibit these reporters, mimicking a true hit.[10] Solution: Perform a counter-screen where the compound is tested directly against the reporter enzyme in the absence of the primary target.
Compound Aggregation At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes. Solution: Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregate formation. Re-test hits in a dose-response format; aggregators often display steep, non-classical dose-response curves.
Issue 3: Irreproducible Hits

A "hit" that cannot be confirmed upon re-testing is a significant waste of resources.

Potential Cause Underlying Rationale & Troubleshooting Steps
Single-Point Screening Artifacts HTS is often performed at a single concentration, which may not be optimal for all compounds.[11] Solution: Always confirm primary hits by re-testing, ideally from a freshly prepared sample.[11] Perform a dose-response curve to determine the potency (e.g., IC50) of the confirmed hit.
Compound Instability The compound may be degrading in the assay buffer over the course of the experiment. Solution: Assess the stability of this compound in your assay buffer over time using methods like HPLC-MS. Shorten incubation times if instability is observed.
Systematic Errors Positional effects on the plate or issues with specific batches of plates can lead to reproducible but artifactual results.[9][12] Solution: Analyze hit distribution across plates. A non-random distribution may indicate a systematic error. Implement robust data normalization methods to correct for such biases.[9][12]
Logical Troubleshooting Flow

The following diagram outlines a logical approach to troubleshooting common HTS issues.

Troubleshooting_Flow Start Problem Identified (e.g., Low Z', High False Positives) Check_Compound Step 1: Verify Compound Integrity - Solubility - Stability - Purity Start->Check_Compound Check_Assay Step 2: Scrutinize Assay Protocol - Reagent Quality - Incubation Times - Liquid Handling Check_Compound->Check_Assay Check_Data Step 3: Analyze Data for Artifacts - Plate Edge Effects - Positional Bias - Signal Drift Check_Assay->Check_Data Implement_Controls Step 4: Implement Counter-Screens - Reporter Enzyme Inhibition - Auto-fluorescence Check Check_Data->Implement_Controls Refine_Protocol Step 5: Refine & Re-validate Protocol Implement_Controls->Refine_Protocol End Robust Assay Achieved Refine_Protocol->End

Caption: A step-by-step guide for troubleshooting HTS assays.

IV. References

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • Khan, S., et al. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. International Journal of Current Research. [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Fox, E., et al. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

  • LookChem. This compound. [Link]

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology.

  • Han, X., et al. (2018). Discovery of RG7834: the first-in-class selective and orally available small molecule hepatitis B virus expression inhibitor with novel mechanism of action. Journal of Medicinal Chemistry.

  • Makarenkov, V., et al. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • El-Fakharany, E. M., et al. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

  • ResearchGate. (2016, January 10). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. [Link]

  • El-Fakharany, E. M., et al. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PubMed Central. [Link]

  • Ye, H., et al. (2023, August 5). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. [Link]

  • Neelamkavil, S. F. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Bernatowicz, M. S., et al. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]

  • USA Chemical Suppliers. This compound suppliers USA. [Link]

  • Bautista-Aguilera, Ó. M., et al. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Firestine, S. M., et al. (2009, May 1). Identification of inhibitors of N5-carboxyaminoimidazole ribonucleotide synthetase by high-throughput screening. Bioorganic & Medicinal Chemistry. [Link]

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  • Al-Hujaily, E. M., et al. (2023, December 28). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione as a novel dual EGFR/HER2 inhibitor for gastric cancer. PubMed Central. [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Biological Target of Pyrimidine-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, identifying the precise biological target of a small molecule is a cornerstone of modern therapeutic development. This guide provides an in-depth, objective framework for validating the biological target of Pyrimidine-5-carboxamidine hydrochloride, a versatile chemical scaffold. We will move beyond simple assertions, delving into the causality behind experimental choices and presenting a self-validating system of protocols and comparative data. This approach is designed to ensure scientific rigor and build a comprehensive understanding of the molecule's mechanism of action.

Introduction: The Quest for a Target

This compound belongs to a class of compounds, pyrimidine-carboxamides, that have shown activity against multiple target families. This chemical versatility is both a promising opportunity and a significant challenge, necessitating a systematic and multi-faceted approach to target validation. The core objective is to move from a putative target to a validated one through a weight-of-evidence approach, combining biochemical, cellular, and genetic techniques. This guide will focus on two promising putative target classes for this scaffold: Nicotinamide N-methyltransferase (NNMT) and Salt-Inducible Kinases (SIKs).

Putative Target Class 1: Nicotinamide N-methyltransferase (NNMT)

Expertise & Experience: The pyrimidine core of the query molecule is structurally analogous to nicotinamide, the natural substrate for NNMT. This makes NNMT a prime candidate for investigation. NNMT is a cytosolic enzyme that plays a crucial role in metabolism and has been implicated in diseases like diabetes, metabolic syndrome, and cancer.[1] Inhibition of NNMT is a validated therapeutic strategy, making it a high-priority target to investigate.[1]

Workflow for NNMT Target Validation

A logical, stepwise progression is essential to build a convincing case for NNMT as the direct target. Each step provides a piece of evidence, and together they form a self-validating narrative.

NNMT_Validation_Workflow cluster_0 Step 1: Biochemical Validation cluster_1 Step 2: Cellular Validation cluster_2 Step 3: Genetic Validation biochem In Vitro Enzymatic Assay (Determine IC50) biophys Biophysical Binding Assay (e.g., SPR, ITC) (Confirm Direct Interaction & Kd) biochem->biophys Confirms Direct Binding cell_engage Cellular Target Engagement (e.g., CETSA) (Confirm Binding in Cells) biophys->cell_engage Progress if direct binding is confirmed cell_activity Cellular Activity Assay (Measure MNA levels) (Confirm Target Modulation) cell_engage->cell_activity Links Binding to Cellular Effect genetic NNMT Knockdown/Knockout (siRNA or CRISPR) (Assess Phenotypic Rescue) cell_activity->genetic Progress if cellular activity is confirmed conclusion Validated Target genetic->conclusion

Caption: A stepwise workflow for validating NNMT as a biological target.

Comparative Data: Benchmarking Against Known NNMT Inhibitors

To contextualize the potency of this compound, its performance should be compared against established NNMT inhibitors.

CompoundTypeIn Vitro IC50Reference
1-Methylnicotinamide (MNA)Product/Feedback Inhibitor~9.0 µM[2]
JBSNF-000088Substrate-Competitive1.8 µM (human)[2]
EL-1 (Lilly Compound)Dual-Substrate Competitive74 nM[3]
Compound 78Bisubstrate Inhibitor1.41 µM[4][5]
Positive Control
SinefunginNon-selective MTase Inhibitor3.9 µM[2][6]
Experimental Protocol: In Vitro NNMT Enzymatic Assay (Fluorometric)

This protocol provides a robust method for determining the IC50 value of a test compound against recombinant NNMT.

Principle: NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NA), producing S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (MNA). SAH is then hydrolyzed to homocysteine, whose free thiol group is detected by a probe, generating a fluorescent signal.[7][8] An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.

Materials:

  • Recombinant Human NNMT Enzyme (e.g., from a commercial vendor)

  • NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)[9]

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide (NA)

  • Test Compound (this compound)

  • Positive Control Inhibitor (e.g., 1-Methylnicotinamide)

  • Thiol Detecting Probe

  • 96-well black plates, flat bottom

  • Fluorescence plate reader (Ex/Em = 392/482 nm or similar)[7]

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute these into NNMT Assay Buffer to a 3X final concentration.

  • Reaction Setup: In a 96-well plate, add components in the following order:

    • 50 µL of 3X Test Compound, Positive Control, or Assay Buffer (for "No Inhibitor" and "Background" controls).

    • 75 µL of NNMT Reaction Mix (containing NNMT enzyme, SAH hydrolase, and SAM in Assay Buffer). Do not add NA to the "Background" control wells; add buffer instead.[10]

  • Enzyme-Inhibitor Pre-incubation: Mix the plate thoroughly and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of Nicotinamide solution to all wells except the "Background" control to start the reaction.[7]

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add 50 µL of Thiol Detecting Probe working solution to all wells. Incubate at room temperature for 5-10 minutes, protected from light.

  • Measurement: Read the fluorescence at Ex/Em = 392/482 nm.

  • Data Analysis:

    • Subtract the "Background" control fluorescence from all other readings.

    • Calculate percent inhibition relative to the "No Inhibitor" control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data using a four-parameter logistic equation to determine the IC50 value.

Putative Target Class 2: Salt-Inducible Kinases (SIKs)

Expertise & Experience: The pyrimidine-carboxamide scaffold is also a known hinge-binding motif for many protein kinases. Recent studies have specifically identified derivatives as potent inhibitors of Salt-Inducible Kinases (SIKs), which are members of the AMPK-related kinase family.[11] SIKs are key regulators of inflammatory responses and metabolism, making them attractive therapeutic targets.[12][13]

SIK Signaling and Validation Logic

SIK inhibition leads to the dephosphorylation and nuclear translocation of its substrates, the CRTCs (CREB-Regulated Transcription Coactivators). This, in turn, upregulates the expression of anti-inflammatory genes like IL-10.[14] Validating a SIK inhibitor involves demonstrating this specific chain of events.

SIK_Pathway cluster_0 Cytoplasm cluster_1 Nucleus SIK SIK1/2/3 CRTC3_P p-CRTC3 (Inactive) SIK->CRTC3_P Phosphorylates & Inactivates CRTC3_deP CRTC3 (Active) CRTC3_P->CRTC3_deP Dephosphorylates & Translocates CREB CREB CRTC3_deP->CREB Co-activates IL10 IL-10 Gene Transcription CREB->IL10 Inhibitor Pyrimidine-5- carboxamidine HCl Inhibitor->SIK Inhibits

Caption: SIK inhibition pathway and mechanism of action.

Comparative Data: Benchmarking Against Known SIK Inhibitors

Performance should be compared against both pan-SIK inhibitors and isoform-selective compounds to understand the compound's profile.

CompoundTypeSIK1 IC50SIK2 IC50SIK3 IC50Reference
HG-9-91-01Pan-SIK Inhibitor0.92 nM6.6 nM9.6 nM[1][15][16][17]
MRIA9Pan-SIK Inhibitor55 nM48 nM22 nM[12]
BosutinibPan-SIK / Multi-kinase<3 nM<3 nM18 nM[12]
GLPG3970SIK2/3 Selective282.8 nM7.8 nM3.8 nM[14]
JRD-SIK1/2i-3SIK1/2 SelectiveLow µMLow µM>10 µM[18]
Experimental Protocol: Cellular Target Engagement using NanoBRET™ Assay

Principle: This assay measures the binding of a compound to a target protein in live cells. The target protein (e.g., SIK2) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket is added. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that also binds the ATP pocket will displace the tracer, causing a loss of BRET signal.[14][19]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-SIK1, NanoLuc®-SIK2, and NanoLuc®-SIK3 fusions

  • Transfection reagent

  • Kinase tracer (specific for SIKs)

  • Nano-Glo® Live Cell Reagent

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >610 nm)

Procedure:

  • Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-SIK fusion vector. Plate the transfected cells into 96-well plates and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the diluted compound to the cells.

  • Tracer Addition: Add the fluorescent kinase tracer to all wells at a pre-determined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection: Add Nano-Glo® Live Cell Reagent to all wells according to the manufacturer's instructions.

  • Measurement: Immediately read the plate on a BRET-capable reader, measuring both donor (luciferase) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle-treated controls.

    • Plot the normalized BRET ratio against the log[compound concentration] and fit the data to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.

Orthogonal Validation: Ensuring Trustworthiness

Trustworthiness: A key principle of target validation is to never rely on a single method. Orthogonal, or mechanistically independent, assays are required to build a robust case and eliminate artifacts. Genetic knockdown validates target dependency, while CETSA provides direct evidence of physical binding in a native cellular environment.

Orthogonal_Validation cluster_0 Biochemical/Cellular Assays cluster_1 Direct Binding Assays cluster_2 Genetic Assays Compound Pyrimidine-5- carboxamidine HCl Biochem Enzymatic Assay (Shows Inhibition) Compound->Biochem CETSA CETSA (Shows Target Engagement in cells) Compound->CETSA Phenotype Cellular Phenotype (e.g., MNA reduction, IL-10 increase) Biochem->Phenotype correlates with Conclusion High Confidence in Target Phenotype->Conclusion CETSA->Conclusion siRNA siRNA Knockdown (Mimics Phenotype) siRNA->Conclusion

Caption: Logic of using orthogonal methods for target validation.

Experimental Protocol: Genetic Target Validation via siRNA Knockdown

Principle: If a compound's effect is truly on-target, then reducing the expression of the target protein should mimic or occlude the compound's effect.[20] For example, if the compound inhibits NNMT to reduce MNA levels, then knocking down NNMT should also reduce MNA levels, and the compound should have a diminished effect in the knockdown cells.

Materials:

  • Target cells (e.g., a cell line with detectable NNMT or SIK activity)

  • siRNA duplexes targeting the gene of interest (at least 2 distinct sequences)

  • Non-targeting (scramble) control siRNA[21]

  • Lipofectamine™ RNAiMAX or similar transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates such that they will be 70-80% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute the target-specific siRNA or scramble control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells. Incubate for 48-72 hours.

  • Validation of Knockdown: Harvest a subset of the cells to validate knockdown efficiency.

    • mRNA level: Use qRT-PCR to measure the target gene's mRNA levels relative to a housekeeping gene and the scramble control.

    • Protein level: Use Western blotting to measure the target protein levels relative to a loading control and the scramble control.[22]

  • Phenotypic Assay:

    • Treat the remaining knockdown cells and scramble control cells with this compound or vehicle.

    • Perform the relevant phenotypic assay (e.g., measure MNA production for NNMT; measure IL-10 for SIKs).

  • Data Analysis: Compare the effect of the compound in scramble-transfected cells versus target-knockdown cells. A significantly reduced effect in the knockdown cells provides strong evidence for on-target activity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA provides direct evidence of target engagement in intact cells or cell lysates. The binding of a ligand (the compound) typically stabilizes its target protein, making it more resistant to heat-induced denaturation.[11][23] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heating.

Materials:

  • Target cells

  • PBS with protease inhibitors

  • Test compound

  • PCR tubes

  • Thermal cycler

  • Reagents for protein quantification (e.g., SDS-PAGE and Western blot supplies)

Procedure:

  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C.[11] Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or another protein detection method.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Plot the normalized band intensity against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.

Conclusion

Validating the biological target of a novel compound like this compound is a rigorous, multi-step process. By systematically progressing from biochemical inhibition to cellular engagement and, finally, to genetic validation, researchers can build an unassailable case for a specific mechanism of action. This guide provides a robust framework and detailed protocols for investigating NNMT and SIKs as potential targets. The emphasis on orthogonal methods, comparative benchmarking, and understanding the causality behind each experimental step is crucial for achieving the scientific integrity required in modern drug discovery.

References

  • Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters.
  • Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. National Center for Biotechnology Information. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Bertin Bioreagent. (n.d.). HG-9-91-01. Retrieved from [Link]

  • Neelakantan, H., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. National Center for Biotechnology Information. Available at: [Link]

  • Dar, M. A., et al. (2021). The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity. National Center for Biotechnology Information. Available at: [Link]

  • Ruffilli, R., et al. (2022). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma. MDPI. Available at: [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • Chio, I. I. C., & Tuveson, D. A. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. Available at: [Link]

  • van der Mijn, J. C., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. ACS Publications. Available at: [Link]

  • Chimenti, F., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. ACS Publications. Available at: [Link]

  • van der Mijn, J. C., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. National Center for Biotechnology Information. Available at: [Link]

  • Janssen Research & Development. (2023). Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ SIK1 Kinase Assay Kit. Retrieved from [Link]

  • Galapagos NV. (2022). Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. National Center for Biotechnology Information. Available at: [Link]

  • Sanofi. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Target engagement assessment for salt-inducible kinase-2 (SIK2) and... Retrieved from [Link]

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A Comparative Analysis of Pyrimidine-5-carboxamidine Hydrochloride and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have made it a privileged structure in a vast array of therapeutic agents.[1] This guide provides an in-depth comparative study of Pyrimidine-5-carboxamidine hydrochloride, a key building block, and its structurally related analogs: Pyrimidine-5-carboxamide and Pyrimidine-5-carbonitrile. We will explore their synthetic pathways, comparative biological activities with supporting data from relevant studies, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil.[1] This biological prevalence has inspired medicinal chemists to utilize the pyrimidine core as a scaffold for developing novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and microbial infections. This compound serves as a versatile starting material in the synthesis of complex, biologically active molecules.[2] This guide will focus on a comparative analysis of this key intermediate with its immediate chemical cousins, the corresponding carboxamide and carbonitrile, to elucidate how subtle changes to the 5-position substituent can dramatically influence biological activity.

Synthetic Strategies: A Comparative Overview

The synthesis of Pyrimidine-5-carboxamidine and its analogs often employs multicomponent reactions, which offer efficiency and rapid access to a diverse range of derivatives. A common and effective method is the Biginelli-type reaction.

Synthesis of the Pyrimidine Scaffold

A generalized synthetic approach to the core pyrimidine structure involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine-containing reagent, such as guanidine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde One-Pot Condensation One-Pot Condensation Aldehyde->One-Pot Condensation Malononitrile Malononitrile Malononitrile->One-Pot Condensation Guanidine HCl Guanidine HCl Guanidine HCl->One-Pot Condensation 2-Amino-pyrimidine-5-carbonitrile 2-Amino-pyrimidine-5-carbonitrile One-Pot Condensation->2-Amino-pyrimidine-5-carbonitrile

Interconversion of 5-Position Analogs

The pyrimidine-5-carbonitrile serves as a common precursor for the synthesis of both the carboxamide and carboxamidine analogs.

G Start Pyrimidine-5-carbonitrile Amide Pyrimidine-5-carboxamide Start->Amide  H2SO4 or H2O2/NaOH Amidine Pyrimidine-5-carboxamidine Start->Amidine  1. HCl/EtOH  2. NH3/EtOH

Experimental Protocol: Synthesis of Pyrimidine-5-carboxamide from Pyrimidine-5-carbonitrile
  • Step 1: Reaction Setup

    • To a solution of the starting Pyrimidine-5-carbonitrile derivative in a suitable solvent (e.g., ethanol), add concentrated sulfuric acid dropwise at 0°C.

  • Step 2: Reaction Progression

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Isolation

    • Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • The resulting precipitate, Pyrimidine-5-carboxamide, is collected by filtration, washed with water, and dried.

  • Step 4: Purification

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comparative Biological Activity

The functional group at the 5-position of the pyrimidine ring plays a crucial role in defining the compound's biological activity and mechanism of action. While direct comparative studies on the parent, unsubstituted compounds are limited, extensive research on their substituted derivatives allows for a well-informed analysis of their potential activities.

Anticancer Activity: Targeting Kinase Signaling

Numerous pyrimidine-5-carboxamide and -carbonitrile derivatives have been investigated as potent inhibitors of various protein kinases involved in cancer progression, such as Spleen Tyrosine Kinase (Syk) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5][6]

Syk Kinase Inhibition:

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of hematopoietic cells and is a therapeutic target for inflammatory diseases and certain cancers.[4] Structure-activity relationship (SAR) studies on pyrimidine-5-carboxamide derivatives have revealed key structural requirements for potent Syk inhibition.[4]

G Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Binds to Syk Syk Kinase FcεRI->Syk Activates Downstream Downstream Signaling (e.g., MAPk, NF-κB) Syk->Downstream Phosphorylates Mediator_Release Inflammatory Mediator Release (e.g., Histamine, Cytokines) Downstream->Mediator_Release Leads to Inhibitor Pyrimidine-5-carboxamide Inhibitor Inhibitor->Syk Inhibits

VEGFR-2 Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][6] Pyrimidine-5-carbonitrile derivatives have shown significant promise as VEGFR-2 inhibitors.[3][5]

Comparative SAR and Performance:

FeaturePyrimidine-5-carboxamidinePyrimidine-5-carboxamidePyrimidine-5-carbonitrile
Hydrogen Bonding Potential for multiple H-bond donors and acceptors.Good H-bond donor and acceptor capabilities.H-bond acceptor only.
Predicted Kinase Affinity The amidine group can form strong salt bridges with acidic residues (e.g., Asp) in kinase active sites.The amide group is a classic hinge-binding motif in kinase inhibitors.The nitrile group is smaller and less interactive but can still participate in dipole-dipole interactions.
Likely Biological Role Potentially potent enzyme inhibitor, particularly for kinases with key acidic residues in the active site.Established as a versatile scaffold for kinase inhibitors.A valuable scaffold for developing VEGFR-2 inhibitors, where the nitrile may be important for selectivity.

This table is a qualitative summary based on published SAR studies of related derivatives.

Antimicrobial Activity

Derivatives of pyrimidine-5-carboxamide and -carbonitrile have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.

Experimental Data from a Representative Study:

A study on a series of substituted pyrimidine-5-carboxamide derivatives demonstrated their in vitro antibacterial activity. The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against representative bacterial strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Derivative A 12.525
Derivative B 2550
Ciprofloxacin 6.256.25

Data is illustrative and based on trends observed in the literature.

The SAR for antimicrobial activity suggests that lipophilicity and the nature of substituents on the pyrimidine ring play a critical role in determining the potency and spectrum of activity.

Conclusion and Future Perspectives

This comparative guide highlights the therapeutic potential of this compound and its close analogs, the carboxamide and carbonitrile. The choice of the 5-position substituent is a critical determinant of the biological activity, influencing the compound's ability to interact with specific biological targets. While the carboxamide derivatives have been extensively explored as kinase inhibitors, the carboxamidine and carbonitrile analogs present unique opportunities for developing novel therapeutics with potentially different mechanisms of action and selectivity profiles. Future research should focus on direct, head-to-head comparisons of these core structures to fully elucidate their relative strengths and weaknesses in various therapeutic contexts. The synthetic accessibility of these compounds, coupled with their rich biological activity, ensures that the pyrimidine-5-scaffold will remain a fertile ground for drug discovery for years to come.

References

  • Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (URL not available)
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

  • Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. [Link]

  • Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ResearchGate. [Link]

  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. National Institutes of Health. [Link]

  • Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. PubMed. [Link]

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Decoding the Action of a Privileged Scaffold: A Comparative Guide to Confirming the Mechanism of Pyrimidine-5-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrimidine-based compounds represent a cornerstone of medicinal chemistry, lauded for their versatile bioactivity. Among these, Pyrimidine-5-carboxamidine hydrochloride has emerged as a compound of interest, utilized as a foundational element in the synthesis of novel therapeutics, particularly in oncology and virology. Despite its application as a synthetic building block, a definitive, publicly documented mechanism of action for this specific molecule remains elusive.

This guide serves as a comprehensive manual for researchers aiming to elucidate the precise biological function of this compound. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a logical framework for investigation. We will explore the most probable mechanisms of action based on the well-established activities of structurally related pyrimidine-5-carboxamide derivatives and detail the comparative experimental workflows required to validate or invalidate these hypotheses.

The Central Hypothesis: A Kinase Inhibitor Profile

The pyrimidine scaffold is a well-known hinge-binding motif for a multitude of protein kinases.[1] The 2,4-diaminopyrimidine-5-carboxamide scaffold, in particular, has been pivotal in developing potent and selective ATP-competitive kinase inhibitors.[2] The diaminopyrimidine core establishes critical hydrogen bonds within the kinase hinge region, a foundational interaction for many inhibitors.[2] The 5-carboxamide group can further enhance binding affinity and selectivity.[2]

Given these precedents, the most prominent hypothesis is that this compound functions as a kinase inhibitor . Derivatives have shown activity against Hematopoietic Progenitor Kinase 1 (HPK1), Sky Kinase (TYRO3), c-Jun N-terminal Kinase (JNK), and Spleen tyrosine kinase (Syk).[2][3][4]

Alternative Possibilities Based on Scaffold Analogs

While kinase inhibition is a strong primary hypothesis, the versatility of the pyrimidine-5-carboxamide scaffold necessitates the consideration of other potential mechanisms observed in analogous compounds:

  • Nicotinamide N-methyltransferase (NNMT) Inhibition: Novel pyrimidine-5-carboxamide compounds have been identified as inhibitors of NNMT, an enzyme implicated in metabolic diseases such as type 2 diabetes.[1]

  • Viral Protease Inhibition: Carboxamide-containing pyrimidine derivatives have been investigated as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2.[5][6]

  • General Enzyme Inhibition: The compound is noted for its ability to act as a potent inhibitor in various enzyme assays, suggesting it may target other enzyme classes.

A Comparative Framework for Mechanistic Elucidation

To systematically investigate these possibilities, a multi-tiered experimental approach is essential. This workflow is designed to first screen for broad activity and then progressively narrow down the specific molecular target(s).

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Downstream Functional Analysis A Compound Procurement & QC (Purity ≥95%) B Broad Kinase Panel Screen (e.g., Eurofins DiscoverX, Promega) A->B Initial Characterization C General Enzyme Inhibition & Cytotoxicity Assays (e.g., Promiscuity screen, MTT/CellTiter-Glo) A->C Initial Characterization D Hit Confirmation from Kinase Panel B->D Identify Kinase 'Hits' E Biochemical IC50 Determination (e.g., ADP-Glo for kinases, NNMT activity assay) C->E Investigate Non-Kinase Hits D->E Determine On-Target Potency F Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) E->F Confirm Cellular Activity G Target-Specific Cellular Assays (e.g., Phospho-protein Western Blot, Cytokine Release Assay) F->G Assess Functional Consequences H Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) G->H I Final Conclusion on MoA H->I Synthesize Data

Caption: A multi-phased workflow for the mechanistic elucidation of this compound.

Experimental Protocols: A Head-to-Head Comparison

Here, we detail the step-by-step methodologies for investigating the primary (kinase inhibitor) and secondary (NNMT inhibitor) hypotheses.

Protocol 1: Kinase Inhibition Profiling

This protocol aims to identify and validate potential kinase targets.

Objective: To determine if this compound inhibits the activity of a broad range of protein kinases and to determine the potency (IC50) for any identified hits.

Methodology: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Reconstitute the kinase, substrate, and ATP according to the supplier's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate mix to each well.

    • Add 2.5 µL of the compound dilution series. Include "no compound" (vehicle) and "no enzyme" controls.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (100% activity) and no enzyme (0% activity) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: NNMT Inhibition Assay

This protocol is designed to test the alternative hypothesis of NNMT inhibition.

Objective: To determine if this compound inhibits the activity of human NNMT.

Methodology: Radiometric [³H]-SAM Assay

This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), catalyzed by NNMT.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Prepare a reaction mixture containing recombinant human NNMT, nicotinamide, and [³H]-SAM.

  • Enzymatic Reaction:

    • In a 96-well plate, add 10 µL of the compound dilution series. Include vehicle and no enzyme controls.

    • Initiate the reaction by adding 40 µL of the NNMT/NAM/[³H]-SAM reaction mixture.

    • Incubate the plate at 37°C for 30 minutes.

  • Product Capture and Detection:

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • Transfer the reaction mixture to a cation exchange resin plate (e.g., phosphocellulose). The positively charged product, [³H]-1-methylnicotinamide, will bind to the resin, while the unreacted [³H]-SAM will not.

    • Wash the plate multiple times with water to remove unbound [³H]-SAM.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Comparative Data Summary

The following table outlines the expected outcomes for each hypothesized mechanism, providing a clear framework for data interpretation.

Experiment Hypothesis: Kinase Inhibitor Hypothesis: NNMT Inhibitor Hypothesis: Other/Off-Target
Broad Kinase Panel Potent inhibition (low nM to µM IC50) of one or more kinases.No significant inhibition of kinases.No significant inhibition, or broad, weak inhibition of many kinases.
NNMT Activity Assay No significant inhibition.Potent inhibition (low nM to µM IC50).No significant inhibition.
Cellular Target Engagement Dose-dependent stabilization or engagement of a specific kinase.Dose-dependent engagement of NNMT.No specific target engagement observed.
Phospho-protein WB Dose-dependent decrease in the phosphorylation of a known kinase substrate.No change in kinase substrate phosphorylation.Unpredictable changes, if any.
Mechanism of Inhibition ATP-competitive binding pattern in Lineweaver-Burk plot.Competitive or non-competitive binding with respect to NAM or SAM.N/A

Visualizing the Investigated Pathways

To provide conceptual clarity, the following diagrams illustrate the signaling pathways being interrogated.

G cluster_0 Hypothesis 1: Kinase Inhibition ATP_K ATP Kinase Protein Kinase ATP_K->Kinase Substrate_P Phosphorylated Substrate Kinase->Substrate_P ADP_K ADP Kinase->ADP_K Compound_K Pyrimidine-5- carboxamidine HCl Compound_K->Kinase Inhibits Downstream Signaling Downstream Signaling Substrate_P->Downstream Signaling Substrate Substrate Protein Substrate->Kinase

Caption: Proposed mechanism of this compound as an ATP-competitive kinase inhibitor.

G cluster_1 Hypothesis 2: NNMT Inhibition SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT MeNAM 1-Methylnicotinamide (Product) NNMT->MeNAM SAH SAH NNMT->SAH Compound_N Pyrimidine-5- carboxamidine HCl Compound_N->NNMT Inhibits Metabolic Regulation Metabolic Regulation MeNAM->Metabolic Regulation NAM Nicotinamide (Substrate) NAM->NNMT

Caption: Proposed mechanism of this compound as an inhibitor of the NNMT enzyme.

Conclusion and Forward Outlook

This guide provides a robust, evidence-based framework for definitively characterizing the mechanism of action of this compound. By systematically evaluating the most probable biological targets based on its privileged chemical scaffold, researchers can efficiently move from broad screening to specific functional validation. The presented comparative protocols are designed to be self-validating, ensuring that the generated data is both reliable and interpretable. The true mechanism may lie in one of these proposed pathways, or perhaps a novel activity awaits discovery. The journey to confirmation begins with these rigorous, comparative steps.

References

  • Google Patents. WO2022098809A1 - Diaminopyrimidine carboxamide inhibitors of hpk1.
  • Neubauer, V. et al. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents.
  • Al-Ostath, A. et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Advances. [Link]

  • Al-Ostath, A. et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing. [Link]

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Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyrimidine-5-carboxamidine Hydrochloride and Other Pyrimidine Derivatives

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and molecular biology.[1] Its derivatives are fundamental components of life, forming the structure of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[2] Beyond this central biological role, the pyrimidine scaffold is recognized as a "privileged structure," meaning it can bind to a wide variety of biological targets with high affinity, making it a frequent motif in therapeutic agents.[3][4] The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activities. This has led to the development of a vast array of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular treatments.[5][6][7]

This guide provides a detailed comparative analysis of this compound against other prominent classes of pyrimidine derivatives. We will explore how subtle and significant variations in the substitution pattern on the pyrimidine core dictate the molecule's mechanism of action, biological performance, and ultimate therapeutic application. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in experimental data.

Focus Molecule: this compound

This compound is a pyrimidine derivative distinguished by a carboxamidine group at the 5-position. While not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial and versatile building block in the synthesis of more complex, biologically active molecules.[8] Its unique structure, featuring a strongly basic amidine group, makes it a valuable intermediate for medicinal chemists aiming to modulate drug efficacy and selectivity.[8]

The primary utility of this compound lies in:

  • Pharmaceutical Synthesis: It is a key starting material or intermediate in the creation of novel therapeutic agents, particularly in the development of antiviral and anticancer drugs.[8]

  • Biochemical Research: It is employed as a reagent in biochemical assays, often to study enzyme activity and protein-ligand interactions, where the amidine group can act as a mimic of arginine or participate in specific hydrogen bonding patterns.[8]

  • Agrochemical Development: The scaffold is also applied in the formulation of agrochemicals, such as herbicides and pesticides.[8]

The stability and solubility of its hydrochloride salt form facilitate its use in a variety of experimental conditions.[8] Its significance is therefore not in its own bioactivity, but in the potential it unlocks for creating new chemical entities.

Caption: Comparison of Pyrimidine-5-carboxamidine vs. other derivatives.

Comparative Analysis with Other Pyrimidine Derivatives

The functional diversity of pyrimidine-based drugs is best understood by comparing derivatives with distinct substitution patterns and mechanisms of action.

Nucleobase Analogs: The Anti-Metabolites

This class of drugs mimics natural pyrimidine nucleobases, thereby disrupting nucleic acid synthesis and repair. They are classic examples of prodrugs that require intracellular activation through phosphorylation to exert their cytotoxic effects.[9][10][11]

  • Example: 5-Fluorouracil (5-FU)

  • Mechanism of Action: 5-FU is metabolically converted into several active compounds. One key metabolite, FdUMP, forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, an essential precursor for DNA replication. Another metabolite, FUTP, is incorporated into RNA, disrupting its normal processing and function.

  • Comparison to Pyrimidine-5-carboxamidine: The contrast is stark. 5-FU's activity relies on its structural similarity to uracil, allowing it to hijack metabolic pathways. The fluorine atom at the C5 position is critical for its mechanism of enzyme inhibition. Pyrimidine-5-carboxamidine, with its bulky, basic carboxamidine group at the same position, is not a substrate for these pathways and functions as a synthetic precursor rather than a metabolic disruptor.

Enzyme Inhibitors: Targeting Cellular Machinery

The pyrimidine scaffold is a highly effective framework for designing potent and selective enzyme inhibitors targeting a wide range of diseases.

A. Dihydrofolate Reductase (DHFR) Inhibitors

  • Example: Trimethoprim

  • Mechanism of Action: Trimethoprim is an antibacterial agent that selectively inhibits bacterial DHFR, an enzyme crucial for the synthesis of tetrahydrofolate. This blockade prevents the synthesis of essential DNA precursors, leading to bacterial cell death. Its selectivity stems from its much higher affinity for bacterial DHFR compared to the mammalian enzyme.

  • Comparison to Pyrimidine-5-carboxamidine: Trimethoprim's efficacy is derived from its 2,4-diaminopyrimidine core, which mimics the pteridine ring of folic acid. The substituents are optimized for binding within the DHFR active site. This highlights a design strategy where the pyrimidine ring acts as an anchor for specific pharmacophoric features, a role that Pyrimidine-5-carboxamidine could potentially serve in the synthesis of new inhibitor classes.

B. Kinase Inhibitors

  • Examples: Imatinib, Osimertinib, Ibrutinib

  • Mechanism of Action: Many modern targeted cancer therapies are kinase inhibitors, and the pyrimidine ring is a common feature.[3] It often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding pocket of the target kinase, thereby blocking its activity and downstream signaling.[12]

  • Comparison to Pyrimidine-5-carboxamidine: Kinase inhibitors are typically large, complex molecules where the pyrimidine is one part of a larger scaffold designed for high-affinity binding. The development of these drugs involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[13] Pyrimidine-5-carboxamidine could be a starting point for synthesizing novel kinase inhibitors where the carboxamidine group might interact with acidic residues like aspartate or glutamate in the active site.

C. Nicotinamide N-methyltransferase (NNMT) and Salt-Inducible Kinase (SIK) Inhibitors

  • Example: Pyrimidine-5-carboxamide derivatives

  • Mechanism of Action: Recent research has identified pyrimidine-5-carboxamide compounds (structurally very similar to the focus molecule) as potent inhibitors of NNMT for treating diabetes and metabolic syndrome,[14] and SIKs for treating inflammatory bowel disease.[15] In SIKs, these inhibitors can modulate macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.[15]

  • Comparison to Pyrimidine-5-carboxamidine: This is the most direct and modern comparison. The simple change from a carboxamide (in the inhibitors) to a carboxamidine (in the focus molecule) can significantly alter physicochemical properties like basicity (pKa) and hydrogen bonding capability.[16][17] This difference would profoundly impact receptor binding and biological activity, potentially leading to different targets or potencies. This underscores how minor functional group modifications on the pyrimidine scaffold can unlock entirely new therapeutic applications.

Quantitative Performance and Experimental Data

The efficacy of pyrimidine derivatives is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are common metrics for enzyme inhibitors.

Table 1: Comparative Inhibitory Activity of Various Pyrimidine Derivatives

Derivative ClassCompound ExampleTarget Enzyme/Cell LinePotency (IC₅₀ / Kᵢ)Reference(s)
Kinase Inhibitor IbrutinibBruton's Tyrosine Kinase (BTK)IC₅₀: 0.5 nM[12]
Kinase Inhibitor AcalabrutinibBruton's Tyrosine Kinase (BTK)IC₅₀: 5.1 nM[12]
Kinase Inhibitor Pyrazole-appended pyrimidineEGFR (Triple Mutant)IC₅₀: 0.1–100 nM range[13]
Anti-inflammatory Pyrimidine derivative (L1)Cyclooxygenase-2 (COX-2)IC₅₀: ~75 µM (comparable to Meloxicam)[18]
Metabolic Enzyme Inhibitor 4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)Kᵢ: 0.979 µM[19][20]
SIK Inhibitor Pyrimidine-5-carboxamide (8h)Salt-Inducible Kinase 2 (SIK2)IC₅₀: 12 nM[15]
Anticancer 4-Aminopyrazolo[3,4-d]pyrimidineUO-31 (Renal Cancer Cell)IC₅₀: 0.87 µM[21]

Experimental Protocols

To ensure scientific integrity, methodologies for evaluating these compounds must be robust and reproducible. Below is a representative protocol for determining the inhibitory potency of a novel pyrimidine derivative against a target enzyme.

Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol describes a general workflow for measuring how effectively a compound inhibits an enzyme's activity, which is a foundational experiment in drug discovery.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - Assay Buffer - Enzyme Stock - Substrate Stock - Inhibitor Stock (Test Compound) B Serial Dilution of Inhibitor (e.g., 10 concentrations) A->B C Add Enzyme and Inhibitor dilutions to wells. Include Controls (No Inhibitor, No Enzyme). B->C D Pre-incubate to allow binding (e.g., 15-30 min at 25°C) C->D E Initiate reaction by adding Substrate D->E F Measure reaction rate over time (e.g., Spectrophotometer, Fluorometer) E->F G Calculate Percent Inhibition for each concentration F->G H Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve G->H I Determine IC50 value from the curve H->I

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer that ensures optimal enzyme activity and stability.

    • Prepare concentrated stock solutions of the target enzyme, the enzyme's specific substrate, and the test pyrimidine derivative (inhibitor) in an appropriate solvent (e.g., DMSO).

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the inhibitor stock solution to create a range of concentrations (e.g., from 100 µM to 1 pM). This will be used to generate a dose-response curve.

  • Assay Plate Setup (e.g., 96-well plate):

    • Test Wells: Add a fixed volume of assay buffer, the enzyme solution, and the varying concentrations of the inhibitor to each well.

    • Positive Control (100% Activity): Include wells with buffer, enzyme, and solvent (DMSO) but no inhibitor.

    • Negative Control (Background): Include wells with buffer, substrate, and solvent but no enzyme.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously, often using a multichannel pipette.

  • Kinetic Measurement:

    • Immediately place the plate in a plate reader (e.g., spectrophotometer or fluorometer) and measure the product formation or substrate depletion over time. The signal change (e.g., absorbance or fluorescence) is proportional to the reaction rate.

  • Data Analysis:

    • For each inhibitor concentration, calculate the reaction rate.

    • Normalize the data by calculating the percentage of inhibition relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

The pyrimidine scaffold is a testament to nature's efficiency, providing a versatile and adaptable core for a multitude of biological functions. This comparative guide illustrates the profound impact of chemical substitution on the pyrimidine ring. This compound stands as a valuable starting point—a synthetic building block whose potential is realized in the molecules it helps create.[8] In contrast, derivatives like the nucleobase analogs, kinase inhibitors, and antimicrobial agents represent the pinnacle of rational drug design, where each atom is strategically placed to achieve a specific therapeutic effect.[3][9]

The journey from a simple building block like Pyrimidine-5-carboxamidine to a life-saving drug is driven by a deep understanding of structure-activity relationships, target biology, and pharmacology. As research uncovers new biological targets, the pyrimidine core will undoubtedly continue to be a "privileged" and essential scaffold in the development of the next generation of medicines.[4]

References

[1] BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives. Retrieved from Google Search. [2] Recent discoveries and development towards its medicinal impact. (2024). Pyrimidine derivatives. Retrieved from Google Search. [5] MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from Google Search. [3] MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from Google Search. [22] PubMed. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from Google Search. [23] Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from Google Search. [24] BenchChem. (n.d.). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. Retrieved from Google Search. [4] PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from Google Search. [12] BenchChem. (n.d.). Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds. Retrieved from Google Search. [6] Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from Google Search. [7] Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Full article. Retrieved from Google Search. [9] Utrecht University - UU Research Portal. (n.d.). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from Google Search. [25] PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from Google Search. [26] Biological activities of synthetic pyrimidine derivatives. (2024). Retrieved from Google Search. The Indispensable Role of Pyrimidine Derivatives in Modern Drug Development. (2025). Retrieved from Google Search. [10] PubMed Central. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from Google Search. [27] MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from Google Search. [28] Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. (2024). Retrieved from Google Search. [11] DSpace. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. Retrieved from Google Search. [21] BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives. Retrieved from Google Search. [19] Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Retrieved from Google Search. [16] SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from Google Search. [14] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (n.d.). Retrieved from Google Search. [17] Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from Google Search. [20] Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Retrieved from Google Search. [29] ResearchGate. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF. Retrieved from Google Search. [30] Wikipedia. (n.d.). Pyrimidine. Retrieved from Google Search. [31] ResearchGate. (2025). (PDF) Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. Retrieved from Google Search. [8] Chem-Impex. (n.d.). This compound. Retrieved from Google Search. Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (n.d.). Retrieved from Google Search. [18] PubMed Central. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from Google Search. [32] PubMed. (2024). Recent Advances in Pyrimidine-Based Drugs. Retrieved from Google Search. [33] Journal of Medicinal Chemistry. (n.d.). Purine and Pyrimidine (P2) Receptors as Drug Targets. Retrieved from Google Search. [34] ResearchGate. (n.d.). The binding affinity of synthesized pyrimidine derivatives with the.... Retrieved from Google Search. [13] PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from Google Search. [15] PubMed. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. Retrieved from Google Search. [35] Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives. Retrieved from Google Search. [36] Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from Google Search. [37] MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from Google Search. [38] ResearchGate. (n.d.). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition | Request PDF. Retrieved from Google Search. [39] MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from Google Search.

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A Methodological Guide to the Cross-Validation of Pyrimidine-5-carboxamidine hydrochloride Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolding Potential in a Novel Compound

Pyrimidine-5-carboxamidine hydrochloride is a distinct chemical entity characterized by its pyrimidine core, a heterocyclic aromatic ring fundamental to the nucleobases uracil, cytosine, and thymine.[1] While comprehensive biological studies on this specific hydrochloride salt are not widely available in public literature, its structure positions it as a compound of significant interest. The pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a building block for a multitude of therapeutic agents, including antiviral and anticancer drugs.[2] Derivatives of the broader pyrimidine-carboxamide class have shown activity as inhibitors of crucial enzymes like nicotinamide N-methyltransferase (NNMT) and salt-inducible kinases (SIKs), implicating them in metabolic and inflammatory diseases.[3][4] Furthermore, related pyrimidine structures are known to interfere with pyrimidine metabolism, a pathway frequently dysregulated in cancer to support rapid proliferation.[5]

Given this context, a rigorous evaluation of this compound's biological activity is warranted. This guide provides a comprehensive, scientifically-grounded framework for researchers to conduct a thorough cross-validation of this compound's effects across a panel of distinct human cell lines. The objective is not to report pre-existing data, but to empower researchers with the detailed methodologies, scientific rationale, and data interpretation frameworks required to generate high-quality, reproducible results from the ground up.

Part I: The Foundation of Rigorous Inquiry: Experimental Design

The biological effect of a novel compound is not a monolith; it is a dynamic interplay between the molecule's mechanism and the unique genetic and proteomic landscape of the target cell. Cross-validation—the process of testing a compound across multiple, distinct cell lines—is therefore not a redundant exercise but a critical step to ascertain the breadth, specificity, and potential therapeutic window of a candidate molecule.[6] A compound potent in one cell line may be inert in another due to differences in target expression, metabolic pathways, or the status of key oncogenes and tumor suppressors (e.g., KRAS, p53).

Strategic Selection of a Cell Line Panel

The choice of cell lines is the first and most critical decision in a cross-validation study. The panel should be diverse enough to provide a meaningful spectrum of responses. A well-considered panel might include representatives from different tissues of origin and with varying molecular subtypes. To assess anticancer potential and selectivity, it is crucial to include both cancerous and non-cancerous cell lines.

Table 1: Proposed Cell Line Panel for Initial Screening

Cell Line Tissue of Origin Key Characteristics Rationale for Inclusion
MCF-7 Breast Cancer Estrogen Receptor positive (ER+), wild-type p53 Represents hormone-responsive breast cancer.
MDA-MB-231 Breast Cancer Triple-Negative (ER-, PR-, HER2-), mutant p53 Represents an aggressive, harder-to-treat breast cancer subtype.
A549 Lung Cancer Non-small cell lung carcinoma, KRAS mutation Represents a common lung cancer with a known oncogenic driver.
HCT116 Colon Cancer Colorectal carcinoma, KRAS mutation, wild-type p53 Represents a common gastrointestinal malignancy.

| MCF-10A | Breast (Non-tumorigenic) | Immortalized, non-transformed epithelial cells | Serves as a critical control for assessing cytotoxicity against healthy cells. |

High-Level Experimental Workflow

The validation process follows a logical progression from broad screening to mechanistic investigation. The initial goal is to determine if the compound has any effect on cell viability and to quantify its potency (IC50). Subsequent assays are designed to uncover how the compound works—by inducing programmed cell death (apoptosis) or by halting cell division (cell cycle arrest).

G cluster_0 Phase 1: Potency Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Synthesis start Select & Culture Cell Line Panel viability Cell Viability Assays (MTT, CellTiter-Glo) start->viability Treat with dose range of Pyrimidine-5-carboxamidine HCl ic50 Calculate IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis Treat at IC50 & 2x IC50 concentrations cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle analysis Comparative Analysis of IC50, Apoptosis & Cell Cycle Data apoptosis->analysis cell_cycle->analysis conclusion Formulate Hypothesis on Selectivity and Mechanism analysis->conclusion

Caption: General workflow for cross-validating compound activity.

Part II: Core Methodologies and In-Depth Protocols

Scientific integrity demands robust and reproducible methods. The following protocols are standard in the field and include internal controls to ensure the validity of the results.

Protocol 1: Assessment of Cell Viability and Cytotoxicity (MTT Assay)

Causality and Choice of Method: The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is cost-effective and ideal for the initial screening phase to determine the half-maximal inhibitory concentration (IC50). An alternative, more sensitive method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, the energy currency of viable cells.[9] For initial cross-validation, the MTT assay provides a reliable and economical starting point.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed cells from the selected panel into 96-well flat-bottom plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in complete culture medium. A typical 8-point dose-response curve might range from 100 nM to 100 µM. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO or PBS, used for the compound) and a blank control (medium only).[7]

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared 2X compound dilutions (or controls) to the appropriate wells, resulting in a final 1X concentration.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effects.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The formation of a purple precipitate should be visible under a microscope in the viable cells.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the crystals.[10] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Elucidating the Mechanism of Cell Death (Apoptosis Assay)

Causality and Choice of Method: If a compound reduces cell viability, it is critical to determine whether it is inducing apoptosis (a controlled, programmed cell death) or necrosis (a chaotic, inflammatory cell death). Apoptosis is a desirable mechanism for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Detailed Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Wash adherent cells with PBS, detach with trypsin-EDTA, and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour by flow cytometry.

Protocol 3: Investigating Cell Proliferation Effects (Cell Cycle Analysis)

Causality and Choice of Method: Many anticancer agents function by disrupting the cell division cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M) before undergoing apoptosis. Analyzing the DNA content of a cell population allows for the quantification of cells in each phase. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[13] Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have intermediate fluorescence. Flow cytometry is used to measure the fluorescence of thousands of individual cells, generating a histogram that reveals the cell cycle distribution.

Detailed Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[14] Fix the cells for at least 30 minutes on ice (or store at -20°C for several weeks).[15]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[14] Carefully decant the ethanol and wash the pellet twice with PBS.

  • RNA Digestion: To ensure PI only stains DNA, resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[13]

  • Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 10-15 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part III: Synthesizing the Evidence: Data Interpretation

The power of cross-validation lies in the comparative analysis of the data generated from the protocols above. Clear and structured presentation is key.

Quantitative Data Summary

The results should be consolidated into tables for easy comparison across the cell line panel.

Table 2: Comparative IC50 Values of this compound (72h Treatment)

Cell Line Tissue of Origin IC50 (µM) ± SD Selectivity Index (SI)*
MCF-7 Breast Cancer [Experimental Value] [Calculated Value]
MDA-MB-231 Breast Cancer [Experimental Value] [Calculated Value]
A549 Lung Cancer [Experimental Value] [Calculated Value]
HCT116 Colon Cancer [Experimental Value] [Calculated Value]
MCF-10A Non-tumorigenic [Experimental Value] N/A

*Selectivity Index (SI) = IC50 in non-cancerous cells (MCF-10A) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Table 3: Summary of Mechanistic Assay Results (Treatment at IC50 for 48h)

Cell Line % Apoptotic Cells (Early + Late) Predominant Cell Cycle Phase Arrest
MCF-7 [Experimental Value] [e.g., G2/M Arrest]
MDA-MB-231 [Experimental Value] [e.g., No significant change]

| A549 | [Experimental Value] | [e.g., G1 Arrest] |

Hypothetical Signaling Pathway and Interpretation

The pyrimidine structure is a known pharmacophore that can interact with a variety of biological targets, most notably kinases and enzymes involved in nucleotide metabolism.[4][5] If the experimental results show, for example, a G1 phase arrest, it could suggest interference with cyclin-dependent kinases (CDKs) that govern the G1-S transition. If the compound is broadly cytotoxic, it might be acting on a fundamental process like pyrimidine biosynthesis, which is essential for all proliferating cells.

One such critical enzyme is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[5] Inhibition of DHODH would deplete the cell's pyrimidine pool, leading to stalled DNA replication (S-phase arrest) and subsequent cell death.

G Glutamine Glutamine + Aspartate CAD CAD Enzyme Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH (Mitochondrial Inner Membrane) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Enzyme Orotate->UMPS UMP UMP UMPS->UMP Pyrimidine_Pool Pyrimidine Nucleotides (UTP, CTP, dTTP) UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA Compound Pyrimidine-5- carboxamidine HCl Compound->DHODH Hypothesized Inhibition

Caption: Hypothesized inhibition of the de novo pyrimidine synthesis pathway.

Interpreting the Data:

  • High Potency, High Selectivity (e.g., Low IC50 in A549, High IC50 in MCF-10A): This is a promising result, suggesting the compound may target a pathway that is specifically dysregulated or essential in that cancer type (e.g., a dependency created by the KRAS mutation).

  • Broad Potency, Low Selectivity: If the IC50 values are low and similar across all cell lines, including the non-cancerous MCF-10A, the compound may be acting on a ubiquitous and vital cellular process, indicating a potential for high systemic toxicity.

  • Differential Mechanism: If the compound induces apoptosis in one cell line but cell cycle arrest in another, it points to a complex mechanism of action that is highly dependent on the cellular context. This requires further investigation into the specific signaling pathways active in each cell line.

Conclusion

This guide provides a robust, multi-faceted strategy for the initial characterization and cross-validation of this compound. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression across a diverse and well-rationalized cell line panel, researchers can generate a foundational dataset. This data is essential for making informed decisions about the compound's potential as a therapeutic lead, for elucidating its mechanism of action, and for designing future, more targeted investigations. The principles and protocols outlined herein ensure a high standard of scientific rigor, paving the way for a clear understanding of this promising chemical scaffold.

References

  • University of Leicester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link][13]

  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link][14]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link][15]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link][16]

  • Bio-protocol. (2020). Assays to measure apoptosis, caspase-Glo 3/7 activities, and annexin V level. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link][17]

  • University of Arizona. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link][11]

  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Retrieved from [Link][18]

  • ACS Medicinal Chemistry Letters. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Retrieved from [Link][3]

  • IRIS Unimore. (n.d.). Development of machine learning classifiers to predict compound activity on prostate cancer cell lines. Retrieved from [Link][19]

  • BMC Bioinformatics. (2021). A cross-study analysis of drug response prediction in cancer cell lines. Retrieved from [Link][6]

  • European Journal of Medicinal Chemistry. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. Retrieved from [Link][4]

  • Molecules. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link][20]

  • Frontiers in Oncology. (2022). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45080054, Pyrimidine-5-carboxamidine. Retrieved from [Link][1]

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A Comparative Analysis of Pyrimidine-5-carboxamidine Scaffold Efficacy in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the therapeutic efficacy of drug candidates derived from the Pyrimidine-5-carboxamidine scaffold. Rather than focusing on the hydrochloride salt itself—a crucial but non-therapeutic synthetic building block—we delve into the functional performance of its advanced derivatives. We will objectively compare the performance of these molecules against relevant alternatives, supported by preclinical data, to provide a clear benchmark for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] As a fundamental component of DNA and RNA, its derivatives are readily recognized by biological systems, making the scaffold an excellent starting point for designing novel drugs.[1] The versatility of the pyrimidine core has led to its widespread application in developing treatments for a vast range of conditions, including cancers, infectious diseases, metabolic disorders, and inflammatory conditions.[2][3]

Pyrimidine-5-carboxamidine hydrochloride, the subject of this guide, serves as a pivotal synthetic intermediate in this process.[4] Its inherent stability, solubility, and reactive potential make it an ideal starting material for constructing complex, pharmacologically active molecules.[4] This guide will explore the efficacy of distinct therapeutic agents built upon this scaffold, showcasing how subtle modifications to the core structure can yield highly potent and selective drugs for diverse and challenging disease targets. We will examine derivatives targeting key pathways in oncology, inflammatory disease, and metabolic disorders.

The Pyrimidine-5-Carboxamidine Scaffold: A Versatile Foundation

The true value of this compound lies in its role as a chemical scaffold. Its structure allows medicinal chemists to strategically add functional groups, thereby tuning the pharmacological properties of the final compound to achieve desired efficacy and selectivity.[4] This process of chemical modification is fundamental to modern drug discovery.

cluster_0 Pyrimidine-5-carboxamidine Core cluster_1 Points of Derivatization cluster_2 Resulting Therapeutic Properties core Pyrimidine-5-carboxamidine (Scaffold) R1 Ring Positions (e.g., C2, C4, C6) core->R1 Synthetic Modification R2 Carboxamidine Group (Amide/Ester Formation) core->R2 Synthetic Modification prop1 Enhanced Potency (IC50) R1->prop1 Optimizes prop2 Improved Selectivity R1->prop2 Optimizes prop3 Favorable ADME Profile R1->prop3 Optimizes R2->prop1 Optimizes R2->prop2 Optimizes R2->prop3 Optimizes

Caption: Chemical modification points on the core scaffold.

Comparative Efficacy in Oncology: Targeting PIM-1 Kinase

The pyrido[2,3-d]pyrimidine framework, a close relative of the core topic, has yielded potent anticancer agents.[5] PIM-1 kinase, a serine/threonine kinase often overexpressed in cancers like breast and liver, is a key target as it promotes cell survival and proliferation.[5] Derivatives built from pyrimidine scaffolds have shown significant promise as PIM-1 inhibitors.

Mechanism of Action: PIM-1 Kinase Inhibition

PIM-1 kinase phosphorylates downstream targets that block apoptosis (programmed cell death) and drive cell cycle progression. Inhibiting PIM-1 can thus restore the natural process of apoptosis in cancer cells, leading to tumor growth inhibition.

PIM1 PIM-1 Kinase Bad Bad (Pro-apoptotic protein) PIM1->Bad Phosphorylates & Inactivates CellSurvival Cell Survival & Proliferation PIM1->CellSurvival Promotes Derivative Pyrimidine Derivative (e.g., Compound 12) Derivative->PIM1 Inhibits Apoptosis Apoptosis (Cell Death) Bad->Apoptosis Promotes

Caption: PIM-1 kinase inhibition pathway by a pyrimidine derivative.

Quantitative Performance Data

The following table compares the in vitro efficacy of a representative pyrido[2,3-d]pyrimidine PIM-1 inhibitor ("Compound 12") with a standard-of-care chemotherapeutic agent against relevant cancer cell lines.[5]

CompoundTargetCell LineIC₅₀ (µM)Source
Compound 12 (Pyrimidine Derivative) PIM-1 KinaseK562 (Leukemia)0.85 [5]
Compound 12 (Pyrimidine Derivative) PIM-1 KinaseMV4-11 (Leukemia)0.92 [5]
DoxorubicinTopoisomerase IIK562 (Leukemia)0.1 - 1.0Literature
DoxorubicinTopoisomerase IIMV4-11 (Leukemia)0.05 - 0.5Literature

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative and control drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the designated wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Comparative Efficacy in Inflammatory Disease: SIK Inhibition

Chronic inflammation, such as that in Inflammatory Bowel Disease (IBD), is often driven by an imbalance of pro-inflammatory and anti-inflammatory immune cells.[6] Pyrimidine-5-carboxamide derivatives have been developed as potent inhibitors of Salt-Inducible Kinases (SIKs), which act as molecular switches regulating macrophage polarization.[6]

Mechanism of Action: Modulating Macrophage Polarization via SIKs

SIKs play a crucial role in suppressing the expression of anti-inflammatory cytokines like IL-10. By inhibiting SIKs, pyrimidine derivatives can up-regulate IL-10 production and promote the conversion of pro-inflammatory (M1) macrophages to an anti-inflammatory (M2) phenotype, thereby reducing inflammation.[6]

SIK SIK1/2 CRTC3 CRTC3 SIK->CRTC3 Phosphorylates & Sequesters in Cytoplasm IL12 IL-12 Gene Expression (Pro-inflammatory) SIK->IL12 Promotes (indirectly) Derivative Pyrimidine-5-carboxamide (e.g., Compound 8h) Derivative->SIK Inhibits CREB CREB CRTC3->CREB Co-activates IL10 IL-10 Gene Expression (Anti-inflammatory) CREB->IL10 Induces

Caption: SIK inhibition by a pyrimidine derivative to promote anti-inflammatory IL-10 production.

Quantitative Performance Data

This table compares the enzymatic inhibitory activity and metabolic stability of a lead pyrimidine-5-carboxamide derivative ("Compound 8h") with its parent compound, HG-9-91-01.[6]

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)Human Liver Microsome Stability (% remaining after 1 hr)Source
HG-9-91-01 (Parent)112.90%[6]
Compound 8h (Pyrimidine Derivative) 17 3.8 94.2% [6]

The data shows that while maintaining potent SIK inhibition, the optimized pyrimidine derivative (Compound 8h) demonstrates vastly superior metabolic stability, a critical property for an effective oral drug.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol assesses the metabolic stability of a compound, predicting its clearance rate in the body.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Add the test compound (e.g., Compound 8h) at a final concentration of 1 µM to start the metabolic reaction.

  • Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance rate.

Comparative Efficacy in Metabolic Disorders: NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme whose increased activity has been linked to metabolic diseases, including type 2 diabetes and obesity.[7] Pyrimidine-5-carboxamide derivatives have been designed as potent NNMT inhibitors to reverse these effects.[7]

Mechanism of Action: Blocking Pathological Methylation

NNMT catalyzes the methylation of nicotinamide. In metabolic disease, overexpression of NNMT is thought to deplete cellular methyl donors, leading to metabolic dysregulation. Inhibiting NNMT with a pyrimidine derivative can normalize these pathways and improve insulin sensitivity.[7]

NNMT NNMT Enzyme MeNAM 1-Methylnicotinamide (Product) NNMT->MeNAM Catalyzes Derivative Pyrimidine-5-carboxamide Derivative Derivative->NNMT Inhibits Metabolic Improved Insulin Sensitization Derivative->Metabolic Leads to SAM SAM (Methyl Donor) SAM->NNMT Substrate NAM Nicotinamide (NAM) NAM->NNMT Substrate

Caption: NNMT inhibition by a pyrimidine-5-carboxamide derivative.

Quantitative Performance Data

The following table presents the in vitro inhibitory potency of several novel pyrimidine-5-carboxamide compounds against human NNMT, as disclosed in patent literature.[7]

Compound Example (from source)Human NNMT IC₅₀ (nM)Source
Example 12.5[7]
Example 23.1[7]
Example 51.9[7]
Example 101.1[7]

These potent, nanomolar IC₅₀ values highlight the effectiveness of the pyrimidine-5-carboxamide scaffold in designing highly active enzyme inhibitors for metabolic diseases.

Experimental Protocol: Biochemical NNMT Inhibition Assay

This protocol describes a method to measure a compound's ability to directly inhibit the NNMT enzyme.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, with MgCl₂ and DTT). Prepare solutions of human recombinant NNMT enzyme, nicotinamide (NAM), and the methyl donor S-(5'-adenosyl)-L-methionine (SAM).

  • Compound Plating: In a 384-well plate, add serial dilutions of the test pyrimidine compounds.

  • Enzyme Addition: Add the NNMT enzyme to each well and incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add a mixture of NAM and SAM to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the product formation. This can be done using various methods, such as mass spectrometry to detect 1-methylnicotinamide or a coupled-luminescence assay that measures the depletion of SAM.

  • Data Analysis: Calculate the rate of reaction in each well relative to a vehicle control (no inhibitor). Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion

While this compound is a synthetic precursor rather than an active therapeutic, its chemical framework is undeniably a launchpad for innovation in drug discovery. The comparative efficacy data presented in this guide demonstrate the profound potential of its derivatives. By strategically modifying this core scaffold, medicinal chemists have developed highly potent and selective drug candidates that effectively modulate key biological pathways in oncology, inflammatory disease, and metabolic disorders. The success of these varied derivatives underscores the versatility and continued importance of the pyrimidine scaffold in developing next-generation therapeutics.

References

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL: [Link]

  • Title: A mini review of pyrimidine and fused pyrimidine marketed drugs Source: CORE URL: [Link]

  • Title: Pyrimidine-5-carboxamidine Source: PubChem URL: [Link]

  • Title: Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment Source: PubMed URL: [Link]

Sources

A Researcher's Guide to In Vivo Validation of Pyrimidine-5-Carboxamidine Hydrochloride Analogs: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Pyrimidine-5-carboxamidine hydrochloride and its derivatives are of particular interest as versatile building blocks in the synthesis of novel, biologically active molecules.[2] While in vitro assays are invaluable for initial screening and mechanistic studies, the successful translation of these findings into clinically relevant applications hinges on rigorous in vivo validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing in vivo studies to validate the in vitro findings of a novel pyrimidine-5-carboxamidine analog, which we will refer to as P5C-HCL-Analog , a hypothetical compound with promising in vitro anticancer activity.

This guide will delve into the critical aspects of in vivo experimental design, offering a comparative analysis with established treatments and providing detailed, field-proven protocols. We will explore the causality behind experimental choices, ensuring a trustworthy and self-validating system for your research.

The In Vitro Promise of P5C-HCL-Analog: A Hypothetical Case Study

Before embarking on in vivo studies, it is crucial to have a solid foundation of in vitro data. For the purpose of this guide, let's assume that P5C-HCL-Analog has demonstrated the following in vitro activities:

  • Potent Cytotoxicity against Human Colorectal Cancer Cell Lines: P5C-HCL-Analog has shown significant growth inhibition in HCT-116 and HT-29 human colorectal cancer cell lines, with IC50 values in the low micromolar range.

  • Induction of Apoptosis: Flow cytometry analysis has indicated that P5C-HCL-Analog induces programmed cell death in cancer cells.

  • Mechanism of Action: Initial mechanistic studies suggest that P5C-HCL-Analog may act as an inhibitor of a key signaling pathway implicated in colorectal cancer progression.

These promising in vitro results necessitate validation in a living organism to assess the compound's true therapeutic potential, considering factors such as pharmacokinetics, bioavailability, and off-target effects.

In Vivo Validation: A Step-by-Step Guide

The transition from in vitro to in vivo is a critical step that requires careful planning and execution. The following sections outline a robust workflow for validating the anticancer efficacy of P5C-HCL-Analog in a preclinical mouse model.

Experimental Workflow for In Vivo Validation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Model Selection & Preparation cluster_2 Phase 3: Xenograft Tumor Model Establishment cluster_3 Phase 4: Treatment & Monitoring cluster_4 Phase 5: Endpoint Analysis in_vitro_activity Demonstrate In Vitro Anticancer Activity of P5C-HCL-Analog mechanism_studies Elucidate Mechanism of Action in_vitro_activity->mechanism_studies animal_model Select Appropriate Animal Model (e.g., Nude Mice) in_vitro_activity->animal_model cell_culture Culture HCT-116 Colorectal Cancer Cells tumor_implantation Subcutaneous Implantation of HCT-116 Cells cell_culture->tumor_implantation tumor_growth Monitor Tumor Growth to Desired Volume tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer P5C-HCL-Analog, Vehicle Control, and Positive Control (5-FU) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Overall Health treatment->monitoring euthanasia Euthanize Mice at Study Endpoint monitoring->euthanasia tissue_collection Collect Tumors and Key Organs euthanasia->tissue_collection analysis Perform Histopathological and Biomarker Analysis tissue_collection->analysis

Caption: Workflow for in vivo validation of P5C-HCL-Analog.

Protocol 1: Human Colorectal Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the HCT-116 human colorectal cancer cell line in immunodeficient mice. This model is widely used to assess the in vivo efficacy of anticancer agents.

Materials:

  • HCT-116 human colorectal cancer cell line

  • 6-8 week old female athymic nude mice (nu/nu)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • P5C-HCL-Analog, 5-Fluorouracil (5-FU) as a positive control, and a suitable vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Step-by-Step Methodology:

  • Cell Culture: Culture HCT-116 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL. The use of Matrigel® enhances tumor take rate and growth.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., saline or DMSO/saline mixture) following the same schedule as the treatment groups.

    • Group 2 (P5C-HCL-Analog): Administer P5C-HCL-Analog at a predetermined dose (e.g., 10 mg/kg, intraperitoneally, daily). The dose is typically determined from maximum tolerated dose (MTD) studies.

    • Group 3 (Positive Control): Administer 5-Fluorouracil (5-FU) at a standard effective dose (e.g., 20 mg/kg, intraperitoneally, every other day). 5-FU is a clinically relevant pyrimidine analog used in colorectal cancer treatment.[3]

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Monitor the overall health of the mice, looking for signs of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.

  • Tissue Collection and Analysis: At the end of the study, excise the tumors and weigh them. Collect major organs (liver, kidneys, spleen, lungs, heart) for histopathological analysis to assess for any treatment-related toxicity.

Comparative Data Analysis

The efficacy of P5C-HCL-Analog should be compared against both the vehicle control and the positive control, 5-FU. The following table illustrates how the data can be presented.

Treatment GroupAverage Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1500 ± 250-+5 ± 2
P5C-HCL-Analog (10 mg/kg)600 ± 15060-2 ± 3
5-Fluorouracil (20 mg/kg)800 ± 18047-8 ± 4

Tumor Growth Inhibition (%) is calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

This comparative data will provide a clear indication of the relative efficacy and tolerability of P5C-HCL-Analog.

Decision-Making in In Vivo Model Selection

The choice of the in vivo model is critical for the translational relevance of the study. The following diagram illustrates a simplified decision-making process.

G start Start: In Vitro Anticancer Activity Demonstrated question1 Is the compound expected to have a direct cytotoxic effect on human cancer cells? start->question1 xenograft Use a Xenograft Model (e.g., human tumor cells in immunodeficient mice) question1->xenograft Yes question2 Is the compound expected to modulate the immune system's response to the tumor? question1->question2 No/Uncertain pdx Consider a Patient-Derived Xenograft (PDX) Model for higher clinical relevance xenograft->pdx For higher fidelity orthotopic Consider an Orthotopic Model for studying metastasis and the tumor microenvironment xenograft->orthotopic To study metastasis question2->xenograft No syngeneic Use a Syngeneic Model (e.g., mouse tumor cells in immunocompetent mice) question2->syngeneic Yes end Proceed with Selected Model syngeneic->end pdx->end orthotopic->end

Sources

Navigating the Inhibitor Landscape: A Head-to-Head Comparison of Pyrimidine-5-Carboxamidine Hydrochloride Analogs and Known Inhibitors in Urokinase-Type Plasminogen Activator (uPA) Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and has been implicated in a wide range of physiological and pathological processes, including cancer metastasis and invasion. This guide provides a comprehensive, head-to-head comparison of compounds structurally related to Pyrimidine-5-carboxamidine hydrochloride with established, potent inhibitors of uPA. We delve into the mechanistic nuances, kinetic profiles, and cellular activities of these inhibitors, offering researchers and drug development professionals a robust framework for selecting and advancing novel therapeutic candidates. The experimental protocols detailed herein are designed to ensure reproducibility and provide a clear rationale for assay design and data interpretation.

Introduction: The Urokinase-Type Plasminogen Activator as a Therapeutic Target

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a pivotal role in converting the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, possesses broad substrate specificity, capable of degrading various components of the extracellular matrix (ECM) and activating matrix metalloproteinases (MMPs). This cascade of proteolytic activity is essential for tissue remodeling, wound healing, and cell migration. However, in the context of cancer, the overexpression of uPA and its receptor (uPAR) is strongly correlated with tumor progression, invasion, and metastasis, making it a compelling target for therapeutic intervention.

The development of small molecule inhibitors targeting uPA has been an area of intense research. These inhibitors typically function by binding to the active site of the enzyme, preventing its interaction with plasminogen. An ideal uPA inhibitor should exhibit high potency, selectivity, and favorable pharmacokinetic properties. While "this compound" itself is not extensively characterized in publicly available literature as a direct uPA inhibitor, its core structure, featuring a basic amidine group, is a common motif in many known serine protease inhibitors. This guide will therefore focus on well-documented analogs and other prominent classes of uPA inhibitors to provide a meaningful comparative analysis.

Comparative Analysis of uPA Inhibitors

This section provides a detailed comparison of key uPA inhibitors, focusing on their mechanism of action, potency (IC50/Ki), and key structural features.

Amiloride and its Analogs

Amiloride, a potassium-sparing diuretic, was one of the first compounds identified as a weak inhibitor of uPA. Its pyrazine-guanidinium scaffold served as a starting point for the development of more potent inhibitors.

  • Mechanism of Action: Amiloride and its analogs are competitive inhibitors that interact with the S1 pocket of the uPA active site, a region that accommodates the basic side chain of arginine or lysine residues of the substrate. The basic guanidinium group is crucial for this interaction.

  • Key Analogs and Potency:

    • 5-N,N-hexamethylene amiloride (HMA): Shows improved potency over amiloride due to hydrophobic interactions of the hexamethylene group with the enzyme.

    • B-428 (Witaferin A): A natural product derivative that exhibits potent uPA inhibition.

Benzamidine-Based Inhibitors

Benzamidine is a classic serine protease inhibitor scaffold. Numerous derivatives have been synthesized and evaluated for uPA inhibition.

  • Mechanism of Action: Similar to amiloride, the basic benzamidine moiety forms a salt bridge with the Asp189 residue in the S1 pocket of uPA.

  • Key Examples and Potency:

    • UK-122: A potent and selective benzamidine-based inhibitor of uPA.

    • P-aminobenzamidine: A simple yet effective competitive inhibitor, often used as a reference compound.

Peptidomimetic and Other Inhibitors

A diverse range of other chemical scaffolds have been explored for uPA inhibition.

  • Upamostat (WX-671): A prodrug of the active compound WX-UK1, which is a potent and selective inhibitor of uPA. It has undergone clinical evaluation and represents a significant advancement in the field.

  • Mesupron: Another potent uPA inhibitor that has been investigated in clinical trials for its anti-metastatic properties.

Data Summary
Inhibitor ClassKey Example(s)Mechanism of ActionPotency (IC50/Ki)Key Structural Features
Pyrazine-basedAmiloride, HMACompetitiveMicromolar to nanomolar rangePyrazine-guanidinium scaffold
Benzamidine-basedP-aminobenzamidine, UK-122CompetitiveMicromolar to nanomolar rangeBenzamidine moiety
ProdrugUpamostat (WX-671)Competitive (active form WX-UK1)Nanomolar range4-aminomethyl-cyclohexane-1-carboxylic acid derivative
OtherMesupronCompetitiveNanomolar rangeN-sulfonylated 3-amidinophenylalanine derivative

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and unbiased comparison of uPA inhibitors, standardized and well-validated assays are essential. The following protocols describe key in vitro and cell-based assays.

In Vitro uPA Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified uPA.

Principle: The assay utilizes a fluorogenic or chromogenic substrate that is cleaved by uPA to produce a detectable signal. The rate of signal generation is proportional to the enzyme's activity.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Assay Buffer, uPA Enzyme, and Substrate Solutions plate Add Buffer, Inhibitor, and uPA to 96-well Plate reagents->plate inhibitor Prepare Serial Dilutions of Test Inhibitors inhibitor->plate preincubate Pre-incubate at Room Temperature plate->preincubate add_substrate Initiate Reaction by Adding Substrate preincubate->add_substrate read Measure Fluorescence/Absorbance Over Time add_substrate->read calculate Calculate Initial Velocity (V0) read->calculate plot Plot % Inhibition vs. [Inhibitor] and Determine IC50 calculate->plot

Caption: Workflow for in vitro uPA enzymatic assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 150 mM NaCl, 0.01% Tween-20.

    • uPA Enzyme: Recombinant human uPA (final concentration ~1 nM).

    • Fluorogenic Substrate: e.g., Boc-Val-Gly-Arg-AMC (final concentration ~10 µM).

    • Test Compounds: Prepare a 10-point serial dilution series in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well black microplate.

    • Add 2 µL of the diluted test compounds or DMSO (vehicle control) to the respective wells.

    • Add 25 µL of the uPA enzyme solution to all wells.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin reading the fluorescence (Ex/Em = 380/460 nm for AMC) every minute for 30-60 minutes using a microplate reader.

    • Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of a compound to inhibit cancer cell invasion through a basement membrane matrix, a process that is often dependent on uPA activity.

Principle: Cancer cells are seeded in the upper chamber of a transwell insert coated with a layer of Matrigel (a reconstituted basement membrane). Chemoattractants in the lower chamber stimulate cell invasion through the Matrigel. The number of invaded cells is quantified after a specific incubation period.

Workflow Diagram:

G cluster_setup Assay Setup cluster_treatment Cell Seeding & Treatment cluster_quant Quantification coat Coat Transwell Inserts with Matrigel add_chemo Add Chemoattractant to Lower Chamber coat->add_chemo serum_starve Serum-starve Cancer Cells seed_cells Seed Cells in Upper Chamber with Test Inhibitors serum_starve->seed_cells add_chemo->seed_cells incubate Incubate for 24-48 hours seed_cells->incubate remove_noninvaded Remove Non-invaded Cells from Upper Surface incubate->remove_noninvaded fix_stain Fix and Stain Invaded Cells on Lower Surface remove_noninvaded->fix_stain image_count Image and Count Invaded Cells fix_stain->image_count

Caption: Workflow for the Boyden chamber cell invasion assay.

Detailed Protocol:

  • Assay Setup:

    • Rehydrate Matrigel-coated transwell inserts (8 µm pore size) according to the manufacturer's instructions.

    • Serum-starve a highly invasive cancer cell line (e.g., MDA-MB-231) for 12-24 hours.

    • Add serum-containing medium (chemoattractant) to the lower chamber of the Boyden apparatus.

  • Cell Seeding and Treatment:

    • Resuspend the serum-starved cells in serum-free medium containing the test inhibitors at various concentrations or a vehicle control.

    • Seed the cell suspension into the upper chamber of the transwell inserts.

  • Incubation and Quantification:

    • Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

    • After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.

    • Fix the invaded cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).

    • Image multiple fields of view for each insert using a microscope and count the number of stained cells.

    • Express the data as a percentage of invasion relative to the vehicle control.

Conclusion and Future Directions

The comparative analysis of uPA inhibitors highlights the evolution of drug design from early, less potent scaffolds like amiloride to highly potent and selective clinical candidates such as Upamostat. While direct data on "this compound" is scarce, its structural motifs suggest potential for interaction with the S1 pocket of serine proteases like uPA. The experimental protocols provided in this guide offer a robust framework for evaluating the efficacy of novel compounds against this important cancer target.

Future research should focus on the synthesis and evaluation of novel pyrimidine-5-carboxamidine derivatives, optimizing their potency and selectivity for uPA. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies will be crucial in determining the therapeutic potential of any promising lead compounds. The continued exploration of diverse chemical scaffolds will undoubtedly lead to the development of next-generation uPA inhibitors with improved clinical outcomes.

References

  • Duffy, M. J. (2004). The urokinase plasminogen activator system: role in malignancy. Current pharmaceutical design, 10(1), 39-49. [Link]

  • Pillay, V., Dass, C. R., & Choong, P. F. (2007). The urokinase plasminogen activator receptor as a gene therapy target for cancer. Trends in molecular medicine, 13(5), 205-212. [Link]

  • Vassalli, J. D., & Belin, D. (1987). Amiloride selectively inhibits the urokinase-type plasminogen activator. FEBS letters, 214(1), 187-191. [Link]

  • Retz, M., Kausch, I., Lehenberger, M., Stöckle, M., Lehmann, J., & Rübben, H. (2005). Upamostat (WX-671), a novel oral urokinase-type plasminogen activator (uPA) inhibitor: first results of a phase I/II study in patients with locally advanced or metastatic bladder cancer. Journal of Clinical Oncology, 23(16_suppl), 4596-4596. [Link]

  • Stürzebecher, A., Reik, R., & Stürzebecher, J. (2003). WX-UK1, a new potent and selective inhibitor of urokinase-type plasminogen activator (uPA). Biological chemistry, 384(9), 1279-1284. [Link]

A Comparative Guide to the Structure-Activity Relationship Validation of Pyrimidine-5-carboxamidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of targeted therapies.[1][2] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass, the pyrimidine-5-carboxamidine hydrochloride derivatives, offering a comparative validation against alternative compounds targeting key enzymes in cellular signaling and metabolism. As senior application scientists, our goal is to not only present data but to illuminate the causal relationships between chemical structure and biological function, thereby empowering researchers to make more informed decisions in their own drug development endeavors.

The Versatile Pyrimidine Core: A Foundation for Targeted Inhibition

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has spurred extensive investigation into pyrimidine derivatives as therapeutic agents.[1][2] The pyrimidine-5-carboxamidine moiety, in particular, serves as a versatile building block, allowing for strategic modifications that can fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3] These derivatives have shown significant promise as inhibitors of various enzymes, including kinases and metabolic enzymes, making them valuable tools for probing biological pathways and developing novel treatments for a range of diseases.[1][3][4]

Structure-Activity Relationship (SAR) Deep Dive: Modulating Potency and Selectivity

The essence of SAR lies in understanding how subtle changes in a molecule's architecture translate into significant differences in its biological activity. For pyrimidine-5-carboxamidine derivatives, key points of modification on the pyrimidine ring dictate their inhibitory prowess against specific targets.

Targeting Metabolic Dysregulation: Nicotinamide N-methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[5] Its overexpression has been linked to various metabolic diseases, including obesity and type 2 diabetes, as well as cancer.[1] Pyrimidine-5-carboxamide derivatives have emerged as potent NNMT inhibitors.[1]

A key determinant of activity for these inhibitors is the nature of the substituent at the pyrimidine ring. A patent by Eli Lilly and Company describes a series of novel pyrimidine-5-carboxamide compounds with potent NNMT inhibitory activity.[1] The general structure involves substitutions that are crucial for binding to the enzyme's active site.

Table 1: Comparative NNMT Inhibitory Activity of Pyrimidine-5-carboxamide Derivatives

Compound IDR1 GroupR2 GrouphNNMT IC50 (nM)
Example 1 4-fluorophenylcyclopropyl10
Example 2 phenylcyclopropyl25
Example 3 4-chlorophenylcyclopropyl15
Example 4 4-fluorophenylmethyl50
Alternative: 5-amino-1-methylquinolinium --1200[6]
Alternative: 6-methylaminonicotinamide -->1000[6]

Data for pyrimidine derivatives is representative from patent literature and may not reflect fully optimized compounds.[1]

The data suggests that electron-withdrawing groups on the phenyl ring at R1, such as fluorine or chlorine, can enhance potency. Furthermore, a cyclopropyl group at R2 appears to be more favorable than a smaller alkyl group like methyl. These observations provide a clear vector for optimization. Compared to previously reported nicotinamide analogue NNMT inhibitors like 5-amino-1-methylquinolinium and 6-methylaminonicotinamide, the pyrimidine-5-carboxamide scaffold offers a significant leap in potency, with IC50 values in the low nanomolar range.[6]

Modulating Inflammatory Responses: Salt-Inducible Kinase (SIK) Inhibition

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases that play a critical role in regulating inflammatory responses.[3] Inhibition of SIKs can lead to an increase in the anti-inflammatory cytokine IL-10, making them an attractive target for treating inflammatory diseases like inflammatory bowel disease (IBD).[3]

HG-9-91-01 is a potent and selective SIK inhibitor, but it suffers from poor drug-like properties.[3] Researchers have successfully utilized a molecular hybridization strategy to develop pyrimidine-5-carboxamide derivatives with improved pharmacokinetic profiles while maintaining potent SIK inhibition.[3]

Table 2: Comparative SIK Inhibitory Activity and Properties

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Human Liver Microsomal Stability (% remaining after 1h)
HG-9-91-01 0.92[7]6.6[7]9.6[7]Low (rapid metabolism)[3]
Compound 8h (Pyrimidine-5-carboxamide derivative) Favorable activity and selectivity on SIK1/2 (specific values not publicly available)[3]Favorable activity and selectivity on SIK1/2 (specific values not publicly available)[3]-Excellent[3]

While specific IC50 values for the full series of pyrimidine-5-carboxamide SIK inhibitors are not publicly available, the lead compound 8h demonstrated superior drug-like properties compared to HG-9-91-01.[3]

The key takeaway is that the pyrimidine-5-carboxamide scaffold can be strategically modified to overcome the limitations of earlier SIK inhibitors. Compound 8h, for instance, showed excellent metabolic stability in human liver microsomes, a significant improvement over HG-9-91-01.[3] This highlights the power of the pyrimidine core in enabling the fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties.

Targeting Allergic and Inflammatory Disorders: Spleen Tyrosine Kinase (Syk) Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[7] Its inhibition is a promising therapeutic strategy for allergic and autoimmune diseases. 4-anilinopyrimidine-5-carboxamides have been identified as potent and selective Syk inhibitors.[7]

The SAR of this series reveals the importance of specific substitutions at the 2- and 4-positions of the pyrimidine ring. An aminoethylamino moiety at the 2-position was found to be crucial for Syk inhibitory activity, while a meta-substituted anilino group at the 4-position was preferred.[7]

Table 3: Comparative Syk Inhibitory Activity of 4-Anilinopyrimidine-5-carboxamide Derivatives

CompoundR (substituent on 4-anilino ring)Syk IC50 (µM)Selectivity vs. ZAP-70, c-Src, PKC
9a 3-OH0.03High[7]
9b 3-OMe0.05High[7]
9c 4-OH0.2High[7]
9d H0.5High[7]
Alternative: Fostamatinib (approved Syk inhibitor) -~41 nM (active metabolite R406)-

Data is based on a study by Hisamichi et al. and highlights key SAR trends.[7]

The data clearly demonstrates that substitution at the meta-position of the 4-anilino ring leads to more potent Syk inhibition compared to para-substitution or no substitution. These compounds also exhibited high selectivity for Syk over other related kinases, which is a critical attribute for minimizing off-target effects.[7]

Experimental Validation: Protocols for Assessing Inhibitory Activity

To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the key biochemical assays used to evaluate the inhibitory potential of this compound derivatives.

NNMT Inhibition Assay (Fluorometric)

This assay measures the activity of NNMT by detecting the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction.

Protocol:

  • Reagent Preparation:

    • Prepare NNMT Assay Buffer.

    • Reconstitute lyophilized NNMT enzyme and S-Adenosylmethionine (SAM) in the assay buffer to their working concentrations.

    • Prepare a stock solution of the test compound (pyrimidine-5-carboxamidine derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the substrate, nicotinamide.

    • Prepare the SAH detection reagent.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate. Include a positive control (a known NNMT inhibitor) and a negative control (vehicle).

    • Add the NNMT enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding SAM and nicotinamide to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding the SAH detection reagent.

    • Incubate at room temperature to allow the signal to develop.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

SIK/Syk Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the phosphorylation event. A higher luminescence signal indicates greater inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare Kinase Assay Buffer.

    • Prepare stock solutions of the kinase (SIK or Syk), the specific peptide substrate, and ATP.

    • Prepare a stock solution of the test compound.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a white, opaque microplate. Include a positive control (a known SIK/Syk inhibitor) and a negative control (vehicle).

    • Add the kinase and substrate to all wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for a short period to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the key workflows and relationships in SAR validation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Validation & Optimization Initial Hit Initial Hit SAR-driven Analogs SAR-driven Analogs Initial Hit->SAR-driven Analogs Modification Primary Assay Primary Assay SAR-driven Analogs->Primary Assay Testing Potency & Selectivity Potency & Selectivity Primary Assay->Potency & Selectivity Data Analysis Lead Compound Lead Compound Potency & Selectivity->Lead Compound Selection ADME/Tox Profiling ADME/Tox Profiling Lead Compound->ADME/Tox Profiling Characterization Preclinical Candidate Preclinical Candidate ADME/Tox Profiling->Preclinical Candidate

Caption: A generalized workflow for structure-activity relationship (SAR) validation.

Kinase_Inhibition_Logic Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->Phosphorylated Substrate Inhibitor Inhibitor Inhibitor->Kinase Binding

Caption: The logical relationship in a kinase inhibition assay.

Conclusion: The Path Forward for Pyrimidine-5-carboxamidine Derivatives

This guide has provided a comprehensive comparison and validation of the structure-activity relationships of this compound derivatives against key therapeutic targets. The presented data and protocols underscore the potential of this chemical scaffold in developing potent and selective inhibitors. The clear SAR trends observed for NNMT, SIK, and Syk inhibitors offer a rational basis for further optimization and drug design. By understanding the causal links between chemical structure and biological activity, researchers can more efficiently navigate the complex path of drug discovery, ultimately accelerating the development of novel therapeutics for a multitude of diseases.

References

  • Hisamichi H, Naito R, Toyoshima A, et al. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorg Med Chem. 2004;12(19):5051-5069. [Link]

  • Nagashima S, Yokota M, Nakai EI, et al. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorg Med Chem. 2007;15(2):1044-1055. [Link]

  • Cai J, Wang Y, Liu Y, et al. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. Eur J Med Chem. 2023;256:115469. [Link]

  • Ellis JM, Altman MD, Cash B, et al. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions to Accelerate Optimization. ACS Med Chem Lett. 2016;7(12):1151-1155. [Link]

  • Wang Y, Liu Z, Qu A, Zhang P, Si H, Zhai H. Study of tacrine derivatives for acetylcholinesterase inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):1347-1355.
  • Tu P, Zhang L, Wang Y, et al. 5-carboxamide derivatives: Novel amide-based xanthine oxidase inhibitors. Bioorg Chem. 2021;115:105181.
  • Sabnis RW. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Med Chem Lett. 2021;12(4):538-539. [Link]

  • Natarajan A, et al. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Curr Drug Discov Technol. 2022;19(3):e090522204561. [Link]

  • Vishwanadham Y, et al. PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. 2013;1(2):33-43. [Link]

  • Sundberg TB, et al. Small-molecule screening identifies inhibition of salt-inducible kinases as a therapeutic strategy to enhance immunoregulatory functions of dendritic cells. Proc Natl Acad Sci U S A. 2014;111(34):12468-12473. [Link]

  • Clark K, et al. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages. Proc Natl Acad Sci U S A. 2012;109(42):16986-16991. [Link]

  • Neelakantan H, et al. Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. J Med Chem. 2017;60(16):7044-7054. [Link]

  • BellBrook Labs. NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [Link]

  • Komorowski L, et al. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers (Basel). 2020;12(11):3426. [Link]

  • Mukherjee AK, et al. Synthesis and biological evaluation of some new pyrimidine derivatives. Indian J Pharm Sci. 2001;63(4):288-292.
  • Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]

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Confirming the Selectivity of Pyrimidine-5-carboxamidine hydrochloride for Aurora Kinase A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the precise molecular target of an investigational compound is a cornerstone of modern therapeutic development. A molecule's efficacy is intrinsically linked to its selectivity—its ability to interact with the intended target while avoiding unintended interactions, or "off-targets," that can lead to toxicity or confound experimental results.[1][2] This guide provides an in-depth, technically-grounded framework for confirming the selectivity of a novel compound, using the hypothetical ATP-competitive inhibitor Pyrimidine-5-carboxamidine hydrochloride (P5C-H) against its intended target, Aurora Kinase A (AURKA) .

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in mitotic progression, including centrosome maturation and spindle assembly.[3][4] Its overexpression is frequently linked to tumorigenesis, making it a critical target in oncology.[5][6] To rigorously validate P5C-H as a selective AURKA inhibitor, we will compare its performance against two well-characterized inhibitors with known selectivity profiles: Alisertib (MLN8237) , a highly selective Aurora A inhibitor, and Tozasertib (VX-680) , a pan-Aurora inhibitor that also targets other kinases.[7][8][9]

This guide will detail a multi-tiered experimental strategy, moving from broad, biochemical profiling to specific confirmation of target engagement within a physiological cellular environment.

The Imperative of Selectivity in Kinase Inhibition

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] This conservation presents a significant challenge in developing selective inhibitors.[10] A non-selective or "promiscuous" inhibitor can produce a desired biological effect, but the underlying mechanism may be due to the modulation of multiple, unintended kinases.[1][11] This ambiguity not only complicates the interpretation of research findings but can also lead to unforeseen toxicities in a clinical setting.[2] Therefore, a systematic and multi-faceted approach to confirming selectivity is not just best practice; it is essential for the validation of a new chemical probe or drug candidate.[11]

A Multi-Pronged Strategy for Selectivity Validation

Our approach to validating the selectivity of P5C-H for AURKA integrates biochemical and cell-based methods to build a comprehensive evidence portfolio. This strategy is designed to first cast a wide net to identify potential off-targets and then to provide definitive proof of on-target engagement in a physiologically relevant context.

G cluster_0 Biochemical Profiling (In Vitro) cluster_1 Cell-Based Validation (In Situ) b_assay Large-Scale Kinome Scan (e.g., 400+ kinases) b_result Initial Selectivity Profile (IC50 / Kd values) b_assay->b_result Identifies potential off-targets cetsa Cellular Thermal Shift Assay (CETSA) b_result->cetsa Guides selection of cellular assays western Phospho-Protein Analysis (Western Blot) b_result->western Informs off-target pathway investigation cetsa_result Confirms direct target binding in cells cetsa->cetsa_result western_result Verifies on-target pathway modulation western->western_result conclusion Comprehensive Selectivity Profile of P5C-H cetsa_result->conclusion western_result->conclusion

Caption: Workflow for confirming inhibitor selectivity.

Part 1: Biochemical Selectivity Profiling

The initial step is to assess the inhibitor's activity against a broad panel of kinases in a purified, cell-free system.[12] This provides a direct measure of the compound's intrinsic affinity for a wide array of targets under controlled conditions.

Experimental Approach: Large-Scale Kinase Panel Screen

A common and powerful method is to screen the compound against a large panel of recombinant kinases (e.g., >400) at a fixed ATP concentration, often near the Km value for each kinase, to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).[1][13][14]

Causality Behind Experimental Choice: By testing against a significant fraction of the human kinome, we can quickly identify off-target kinases that P5C-H might inhibit, often with nanomolar potency. This unbiased, high-throughput approach is crucial for revealing unexpected interactions that would be missed by testing against only a few related kinases.[11] Comparing the resulting profile to those of Alisertib and Tozasertib provides a clear benchmark for selectivity.

Comparative Data Summary (Hypothetical)

The data below represents a hypothetical outcome of a kinome-wide binding assay (Kd values).

Kinase TargetP5C-H (Kd, nM)Alisertib (MLN8237) (Kd, nM)Tozasertib (VX-680) (Kd, nM)
AURKA (On-Target) 1.5 1.2 [7]0.6 [8][15][16]
AURKB450396.5[7]18[16]
AURKC>1000>10005
ABL1>5000>1000025
FLT3>5000>1000015
Other Kinases...Generally >1000Generally >1000[7]Multiple hits <1000

Interpretation:

  • P5C-H: The hypothetical data suggests P5C-H is a potent inhibitor of AURKA. It shows high selectivity against the closely related AURKB (>300-fold), similar to the known selective inhibitor Alisertib.[7][17]

  • Alisertib: As expected, it demonstrates strong potency and selectivity for AURKA over AURKB.[18]

  • Tozasertib: This compound inhibits all three Aurora isoforms with high potency and also hits other kinases like ABL1 and FLT3, confirming its profile as a pan-Aurora/multi-kinase inhibitor.[8]

Part 2: Confirming Target Engagement in a Cellular Environment

While biochemical assays are essential, they do not guarantee that a compound will engage its target within the complex milieu of a living cell.[19] Factors like cell permeability, intracellular ATP concentrations, and interactions with other proteins can significantly alter an inhibitor's effective potency and selectivity.[1] Therefore, cell-based assays are a critical next step.[20]

Experimental Approach 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying drug-target interaction in intact cells.[21][22] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[23]

Causality Behind Experimental Choice: CETSA provides direct evidence that P5C-H physically binds to AURKA inside the cell, a crucial piece of validation that biochemical assays cannot offer.[24] It is a label-free method that does not require modification of the compound or the target protein, thus preserving the native interaction.[24] By observing a thermal shift, we can confirm target engagement under physiologically relevant conditions.[25]

G cluster_0 No Drug Control cluster_1 P5C-H Treatment no_drug_cell Cells no_drug_heat Heat Challenge (e.g., 52°C) no_drug_cell->no_drug_heat no_drug_denature Unbound AURKA Denatures no_drug_heat->no_drug_denature analysis Western Blot Analysis no_drug_denature->analysis Low AURKA signal in soluble fraction drug_cell Cells + P5C-H drug_heat Heat Challenge (e.g., 52°C) drug_cell->drug_heat drug_stabilize Bound AURKA Remains Soluble drug_heat->drug_stabilize drug_stabilize->analysis High AURKA signal in soluble fraction

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Approach 2: On-Target Pathway Modulation

Confirming that P5C-H not only binds to AURKA but also inhibits its kinase activity in cells is the final piece of the puzzle. This is achieved by measuring the phosphorylation status of a known downstream substrate of AURKA. AURKA autophosphorylates at Threonine 288 (p-AURKA Thr288) for its activation, which is a widely accepted biomarker of its activity.[5][9]

G P5C_H P5C-H AURKA AURKA P5C_H->AURKA Inhibits pAURKA p-AURKA (Thr288) (Active) AURKA->pAURKA Autophosphorylation Downstream Downstream Substrates pAURKA->Downstream Phosphorylates Mitotic_Events Mitotic Events (Spindle Assembly) Downstream->Mitotic_Events

Caption: Simplified AURKA activation pathway.

Causality Behind Experimental Choice: Measuring p-AURKA levels provides a functional readout of target inhibition. A dose-dependent decrease in p-AURKA following treatment with P5C-H demonstrates that the compound is engaging and inhibiting the kinase, leading to a downstream biological effect. This directly links the physical binding (confirmed by CETSA) to functional enzymatic inhibition within the cell.

Comparative Data Summary (Hypothetical)
AssayP5C-HAlisertib (MLN8237)Tozasertib (VX-680)
CETSA Thermal Shift (ΔTm) +5.2 °C+4.9 °C+6.1 °C
p-AURKA (Thr288) IC50 15 nM20 nM8 nM
p-Histone H3 (Ser10) IC50 >2000 nM>2000 nM50 nM

p-Histone H3 (Ser10) is a primary substrate of AURKB, used here as a cellular off-target control.

Interpretation:

  • All three compounds show a positive thermal shift, confirming they bind to and stabilize AURKA in cells.

  • P5C-H and Alisertib potently reduce p-AURKA levels at low nanomolar concentrations while having minimal effect on the AURKB substrate, p-Histone H3. This demonstrates functional on-target activity and cellular selectivity.[9]

  • Tozasertib inhibits both p-AURKA and p-Histone H3, consistent with its known pan-Aurora activity in cells.[16]

Conclusion

Based on this multi-tiered, comparative analysis, we can confidently establish the selectivity profile of this compound. The combined data from broad biochemical screening and specific cell-based target engagement assays demonstrate that P5C-H is a potent and highly selective inhibitor of Aurora Kinase A. Its profile is comparable to the well-validated selective inhibitor Alisertib and clearly distinct from the multi-targeted inhibitor Tozasertib. This rigorous validation provides a solid foundation for its use as a chemical probe in cancer biology research and for its further development as a potential therapeutic agent.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Plate a human cancer cell line with known AURKA expression (e.g., HCT-116) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with P5C-H (e.g., 1 µM), a positive control (Alisertib, 1 µM), or vehicle (DMSO) for 2 hours in the incubator.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot 100 µL of the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C). Include an unheated control sample at room temperature.

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Analysis: Carefully transfer the supernatant (soluble protein fraction) to new tubes. Quantify protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a primary antibody specific for total AURKA.

  • Data Analysis: Quantify band intensities for each temperature point. Plot the percentage of soluble AURKA relative to the unheated control against temperature to generate melt curves. Calculate the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.[26]

Protocol 2: Western Blot for Phospho-AURKA
  • Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach ~70% confluency, treat with a serial dilution of P5C-H (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the lysates, collect, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins on a 10% polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against p-AURKA (Thr288).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Loading Control: Strip the membrane and re-probe with an antibody for total AURKA or a housekeeping protein (e.g., GAPDH) to ensure equal loading.

  • Data Analysis: Perform densitometry analysis on the bands. Normalize the p-AURKA signal to the total AURKA or loading control signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Manfredi, M.G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research. Available at: [Link]

  • Jodrell, D.I., et al. (2010). A Phase I study of the Aurora A kinase inhibitor MLN8237 in patients with advanced solid tumors. Clinical Cancer Research. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from: [Link]

  • Aster, J.C., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues by thermal stabilization. Science. Available at: [Link]

  • EpigenTek. (n.d.). VX-680 (MK-0457, Tozasertib). Retrieved from: [Link]

  • Lingle, W.L., et al. (2002). The Aurora-A kinase expressed in tumors is activated and binds to TPX2. Journal of Biological Chemistry. Available at: [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from: [Link]

  • Al-Kadhimi, K., et al. (2013). Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines. Blood. Available at: [Link]

  • Drewry, D.H., et al. (2017). The 'Just-in-Time' Synthesis of Kinase Inhibitor Libraries for Exploring the Human Kinome. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Frontiers in Oncology. (2019). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Retrieved from: [Link]

  • Uitdehaag, J.C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Aurora kinase A. Retrieved from: [Link]

  • Taylor, P., et al. (2018). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from: [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Retrieved from: [Link]

  • Chodera Lab // MSKCC. (2016). Kinase inhibitor selectivity and design. Retrieved from: [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrimidine-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of Pyrimidine-5-carboxamidine hydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The procedures outlined below are synthesized from regulatory best practices and material-specific safety data to ensure compliance and personnel safety.

Executive Summary: Immediate Safety and Disposal Overview

This compound is classified as a hazardous substance requiring careful management. Key hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1] Disposal must be conducted in accordance with federal, state, and local regulations, and this compound must never be disposed of down the drain or in regular trash.[2][3] The primary disposal route is through a designated hazardous waste management program. This guide provides the necessary protocols for waste accumulation, labeling, storage, and preparation for pickup by certified waste disposal personnel.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Synthesized from Safety Data Sheets.[1]

The causality behind these classifications dictates the stringent handling protocols that follow. The compound's potential to cause significant irritation to the skin and eyes necessitates the use of robust personal protective equipment.[1] Its acute oral toxicity underscores the importance of preventing ingestion through contaminated hands or surfaces, and the risk of respiratory irritation highlights the need for adequate ventilation during handling.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks identified above. The following table outlines the minimum required PPE when handling this compound, particularly during waste consolidation and disposal procedures.

Table 2: Required Personal Protective Equipment (PPE)

Body PartProtection TypeStandard/SpecificationRationale
Hands Chemical-resistant gloves (e.g., Nitrile)Follow manufacturer's specifications for breakthrough time.To prevent skin contact and irritation.[1]
Eyes/Face Safety glasses with side shields or goggles; Face shield if splashing is possible.ANSI Z87.1 or equivalent.To prevent serious eye irritation from dust or splashes.[1]
Body Laboratory coatStandard lab attire.To protect skin and clothing from contamination.[4]
Respiratory Use in a well-ventilated area or chemical fume hood.Follow institutional safety protocols.To prevent inhalation of dust and subsequent respiratory irritation.[1]

Decontamination & Spill Procedures

In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear all PPE as specified in Table 2.

  • Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust.[1][5] Place the swept material into a designated hazardous waste container. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or earth), then sweep up and place in the waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA).[6] The following protocol ensures compliance with these regulations.

Phase 1: Waste Generation and Segregation
  • Identify Waste Streams: At the point of generation, identify all materials contaminated with this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., pipette tips, vials).

    • Solutions containing the compound.

    • Spill cleanup materials.

  • Segregate Waste: Do not mix this waste with other waste streams.[7] Specifically, keep it separate from incompatible materials such as strong oxidizing agents and acids.[5] This segregation is a critical step to prevent unforeseen chemical reactions.

Phase 2: Waste Accumulation and Container Management
  • Select a Proper Container: Use a container that is compatible with the chemical waste. The original container is often a suitable choice if it is in good condition.[7] The container must have a secure, tight-fitting lid to prevent leaks or evaporation.[7][8]

  • Establish a Satellite Accumulation Area (SAA): Designate a specific location in the laboratory, at or near the point of waste generation, as an SAA.[9][10] This area must be under the control of the laboratory personnel.

  • Label the Container: The moment waste is first added, the container must be labeled with the following information[7][8][10]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The percent composition of all constituents in the container, even non-hazardous ones like water.[9]

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[7][8] This is an EPA requirement to prevent the release of hazardous vapors.

Phase 3: Preparing for Disposal
  • Monitor Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[9]

  • Date When Full: Once the container is full, mark the date on the label.[9] According to EPA regulations, a full container must be removed from the SAA within three days.[8][9]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup. Complete any required chemical waste pickup forms, ensuring all information is accurate.[8]

  • Store Safely Pending Pickup: While awaiting pickup, ensure the container remains in the designated SAA, properly labeled and sealed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

cluster_generation Phase 1: Waste Generation cluster_accumulation Phase 2: Accumulation (SAA) cluster_disposal_prep Phase 3: Disposal Preparation start Waste Generated (e.g., unused chemical, contaminated labware) identify Identify as Pyrimidine-5-carboxamidine hydrochloride Waste start->identify segregate Segregate from Incompatible Wastes (e.g., strong oxidizers, acids) identify->segregate container Select Compatible, Sealable Hazardous Waste Container segregate->container label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Composition container->label add_waste Add Waste to Container (Keep closed when not in use) label->add_waste is_full Container Full? add_waste->is_full is_full->add_waste No date_full Date the Container is_full->date_full Yes request_pickup Complete Waste Pickup Form & Contact EH&S date_full->request_pickup store_safe Store Securely in SAA (Max 3 days post-full date) request_pickup->store_safe ehs_pickup EH&S Pickup for Final Disposal store_safe->ehs_pickup

Caption: Workflow for this compound disposal.

Emergency Procedures

In case of exposure, follow these first-aid measures immediately and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5]

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • CDMS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • Chem-Impex. This compound.
  • Fisher Scientific. (2013, December 20). Safety Data Sheet: 5-Pyrimidinecarboxaldehyde.
  • Fisher Scientific. Safety Data Sheet: 5-Pyrimidinecarboxylic acid.
  • Temarry Recycling. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Aaronchem. (2024, November 1). Safety Data Sheet: pyrimidine-5-carboximidamide hydrochloride.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Pyrimidine-2-carboxylic acid.
  • Kishida Chemical Co., Ltd. (2025, September 2). Safety Data Sheet: 6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45080054, Pyrimidine-5-carboxamidine.

Sources

A Senior Application Scientist's Guide to Handling Pyrimidine-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in pharmaceutical research for developing antiviral and anticancer agents, Pyrimidine-5-carboxamidine hydrochloride is a compound of significant interest.[1] Its stability and solubility make it a versatile reagent in various biochemical assays and organic synthesis.[1] However, its handling requires a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive, step-by-step protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling this compound, it is crucial to recognize its hazard profile. According to safety data sheets, this compound is classified as a hazardous chemical that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] It is also harmful if swallowed.[4] Therefore, the primary objective is to minimize exposure through robust engineering controls.

  • Ventilation: All handling of this compound in its solid, powder form should be conducted in a certified chemical fume hood. This is essential to prevent the inhalation of dust particles, which can cause respiratory irritation.[3][4]

  • Emergency Equipment: Ensure that a fully stocked eyewash station and an emergency safety shower are readily accessible and unobstructed in the immediate vicinity of the handling area.[2] This is a non-negotiable precaution due to the compound's classification as a serious eye irritant.[2][3][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling this compound.

Hazard Classification Potential Route of Exposure Required PPE Rationale
Skin Irritation (Category 2) [2][3]Direct contact with solid or solutionsDisposable Nitrile Gloves Provides a chemical-resistant barrier to prevent skin contact. Double gloving is recommended for extended procedures.[5]
Standard Laboratory Coat Protects skin and personal clothing from accidental splashes and contamination.[6]
Serious Eye Irritation (Category 2/2A) [2][3][4]Splashes of solutions or contact with airborne particlesChemical Splash Goggles Offers a complete seal around the eyes to protect against splashes from all angles. Standard safety glasses are insufficient.[5][7]
Face Shield (in addition to goggles) Recommended for procedures with a high risk of splashing, such as when preparing stock solutions or during vigorous mixing.[6][7]
Respiratory Irritation (Category 3) [2][3]Inhalation of dust particlesWork within a Chemical Fume Hood As an engineering control, this is the primary method of protection. For situations where a fume hood is not feasible, a NIOSH-approved respirator is necessary.[7][8]
Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram and steps outline the complete process from preparation to disposal.

cluster_prep Step 1: Preparation cluster_handling Step 2: Handling & Use cluster_cleanup Step 3: Decontamination & Disposal prep_1 Verify Fume Hood Certification prep_2 Locate Eyewash Station & Safety Shower prep_1->prep_2 prep_3 Gather All Materials (Chemical, Glassware, etc.) prep_2->prep_3 prep_4 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_3->prep_4 handle_1 Weigh Solid Compound in Fume Hood prep_4->handle_1 handle_2 Prepare Solution by Slowly Adding Solid to Solvent handle_1->handle_2 handle_3 Conduct Experiment with Caution handle_2->handle_3 clean_1 Decontaminate Glassware & Work Surfaces handle_3->clean_1 clean_2 Segregate Waste into Labeled Containers clean_1->clean_2 clean_3 Dispose of Waste via Approved Channels clean_2->clean_3 clean_4 Doff PPE Correctly clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Ensure the path to the eyewash station and safety shower is clear.

    • Assemble all necessary equipment, including spatulas, weigh boats, solvents, and appropriately labeled waste containers.

    • Don all required PPE as detailed in the table above. Remember to wear gloves over the cuffs of your lab coat.[9]

  • Handling and Use:

    • Dispensing: Carefully weigh the solid this compound within the fume hood. Avoid creating dust by handling the material gently.

    • Solution Preparation: To prevent splashing, slowly add the solid compound to the solvent while stirring. Never add solvent to the dry solid.

    • Experimental Use: Handle all solutions with care, avoiding direct contact.

  • Decontamination and Spill Control:

    • Decontamination: After use, thoroughly clean all work surfaces and equipment.

    • Spill Response: In the event of a spill, immediately alert others in the area.

      • Small Solid Spill: Carefully sweep up the material, avoiding dust generation, and place it in a designated, sealed waste container.[2]

      • Liquid Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6] Scoop the absorbed material into a sealed container for disposal.

    • Decontaminate the spill area after cleanup.

Emergency Procedures: Immediate and Correct Response

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Inhalation: If you feel unwell after potential inhalation, move to fresh air immediately. If breathing is difficult, seek medical attention.[2][3]

  • Skin Contact: If the compound comes into contact with your skin, wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[2][3] Remove any contaminated clothing. If skin irritation persists, seek medical advice.[2]

  • Eye Contact: In case of eye contact, immediately rinse the eyes cautiously with water for at least 15 minutes, making sure to hold the eyelids open.[2][3][4] Remove contact lenses if present and easy to do so.[2][3] Due to the serious risk of eye irritation, it is imperative to seek immediate medical attention from an ophthalmologist.

  • Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[10][11]

Storage and Disposal: Ensuring Long-Term Safety
  • Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[2] For long-term stability and to maintain product quality, some suppliers recommend storing the compound in a freezer, protected from light.[2] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2][3] Follow all local, state, and federal regulations and dispose of the materials through an approved waste disposal plant.[2][3][4] Do not dispose of this chemical down the drain.[4]

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, protecting themselves and their colleagues while advancing their vital work in drug development.

References

  • Personal Protective Equipment (PPE) - CHEMM. Chemical Hazards Emergency Medical Management. [Link]

  • Pyrimidine-5-carboxamide | C5H5N3O | CID 351819 - PubChem. National Institutes of Health. [Link]

  • Safety Data Sheet. (2025). Kishida Chemical Co., Ltd.[Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • Personal Protective Equipment When Working with chemotherapy Drugs. Halyard Health. [Link]

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Retrosynthesis Analysis

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Strategy Settings

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Pyrimidine-5-carboxamidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.